molecular formula C15H15NO3 B1455151 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine CAS No. 1187170-68-8

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Cat. No.: B1455151
CAS No.: 1187170-68-8
M. Wt: 257.28 g/mol
InChI Key: VLRHTXLCLYXZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-4-6-13(16-9-10)15(17)12-8-11(18-2)5-7-14(12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRHTXLCLYXZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine, a specialized pyridine derivative. While specific literature on this compound is limited, this document consolidates available data and presents scientifically grounded, inferred methodologies for its synthesis, analysis, and potential applications based on the established chemistry of its constituent moieties. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug discovery, offering both theoretical insights and practical, actionable protocols.

Introduction and Chemical Identity

This compound, identified by the CAS number 1187170-68-8 , is an aromatic ketone featuring a pyridine ring linked to a dimethoxy-substituted benzoyl group.[1] The presence of the pyridine nucleus, a common scaffold in medicinal chemistry, combined with the dimethoxybenzoyl moiety, suggests potential for this molecule to be explored as an intermediate in the synthesis of novel therapeutic agents.[2][3] Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[2][3] The benzoylpiperidine fragment, a related structure, is considered a privileged structure in medicinal chemistry.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1187170-68-8[1]
IUPAC Name (2,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone[1]
Molecular Formula C₁₅H₁₅NO₃[1]
Molecular Weight 257.29 g/mol [1]
Purity Typically ≥97.0%[1]

Table 1: Physicochemical properties of this compound.

Safety and Handling

Based on available safety data, this compound is classified as harmful and an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.[1] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Proposed Synthesis Pathway

Disclaimer: The following protocol is a proposed synthesis based on established chemical principles for analogous compounds and has not been experimentally validated for this specific molecule. Optimization of reaction conditions may be necessary.

Retrosynthetic Analysis

The key bond disconnection in the retrosynthetic analysis is the carbonyl carbon-pyridine carbon bond, leading to a Grignard reagent derived from 1-bromo-2,5-dimethoxybenzene and a pyridine nitrile.

G target This compound intermediate Grignard Reaction target->intermediate C-C bond formation reagents 2,5-Dimethoxyphenylmagnesium bromide + 5-Methylpyridine-2-carbonitrile intermediate->reagents

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Protocol

Step 1: Preparation of 2,5-Dimethoxyphenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.

  • Reagent Addition: In the dropping funnel, place a solution of 1-bromo-2,5-dimethoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction: Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 5-Methylpyridine-2-carbonitrile

  • Nitrile Solution: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 5-methylpyridine-2-carbonitrile (1.0 eq) in anhydrous THF.

  • Addition: Cool the nitrile solution to 0°C in an ice bath. Slowly add the prepared Grignard reagent from Step 1 to the nitrile solution via a cannula.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Follow this with the addition of 3M hydrochloric acid and stir vigorously for 1-2 hours to hydrolyze the intermediate imine.

  • Workup: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition and Hydrolysis start_A 1-Bromo-2,5-dimethoxybenzene + Mg grignard 2,5-Dimethoxyphenylmagnesium bromide start_A->grignard Anhydrous THF imine_intermediate Imine Intermediate grignard->imine_intermediate start_B 5-Methylpyridine-2-carbonitrile start_B->imine_intermediate product This compound imine_intermediate->product Acidic Hydrolysis

Caption: Proposed workflow for the synthesis of the target molecule.

Potential Applications in Drug Discovery and Development

The structural motifs within this compound suggest several potential avenues for its application in drug discovery.

Scaffold for Bioactive Molecules

This compound can serve as a valuable intermediate for the synthesis of more complex molecules. The ketone functionality is a versatile handle for further chemical modifications, such as reduction to an alcohol, reductive amination to introduce new amine-containing side chains, or conversion to a variety of heterocyclic systems.

Inferred Biological Activity Profile
  • Anticancer Potential: Many pyridine-containing compounds have demonstrated significant anticancer activity.[2] Furthermore, the 2,5-dimethoxy substitution pattern is found in compounds investigated for their cytotoxic effects.[5] Therefore, it is plausible that derivatives of this compound could be explored as potential anticancer agents.

  • Antimicrobial Activity: Pyridine derivatives are a well-established class of antimicrobial agents.[3] The title compound could serve as a starting point for the development of novel antibacterial or antifungal drugs.

  • CNS Activity: The 2,5-dimethoxyphenyl moiety is a key component of several psychoactive compounds, including some serotonin receptor agonists.[6][7] While the overall structure of the title compound is different, its potential to be modified into centrally active agents could be a subject of further investigation.

Analytical Methodologies

To ensure the purity and identity of synthesized this compound, a robust analytical workflow is essential. The following are proposed methods for its characterization and quantification.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is recommended.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: UV detection at a wavelength determined by a UV scan of the pure compound (likely in the range of 254-320 nm).

  • Purpose: Purity assessment and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Program: A temperature gradient from 100°C to 300°C.

  • Detection: Electron ionization (EI) mass spectrometry.

  • Purpose: To confirm the molecular weight and fragmentation pattern, providing structural elucidation.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. Expected proton signals would include those for the methyl group, the methoxy groups, and the aromatic protons on both the pyridine and benzene rings.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption for the carbonyl (C=O) stretch, typically in the region of 1650-1700 cm⁻¹.

Method Validation Workflow

A typical workflow for the validation of an analytical method for this compound would follow ICH guidelines and is depicted below.

G A Method Development & Optimization B Validation Protocol Definition A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate Precision) B->F G Detection & Quantitation Limits (LOD/LOQ) B->G H Robustness B->H I System Suitability B->I

Caption: A standard workflow for analytical method validation.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. While direct research on this molecule is sparse, this guide provides a solid foundation for its synthesis, analysis, and exploration in medicinal chemistry and drug development programs. The proposed methodologies, rooted in established chemical principles, offer a starting point for researchers to unlock the potential of this intriguing pyridine derivative.

References

  • Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
  • Altaf, A. A., et al. (2016). A review on the medicinal importance of pyridine derivatives.
  • Larsen, M. V., et al. (2024). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Journal of Medicinal Chemistry.
  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.
  • Patel, K., et al. (2014). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules.
  • Google Patents. (1975). Process for preparation of benzoylpyridines and derivatives.
  • Google Patents. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. (2003). Process for preparing 2,5-dimethoxy benzaldehyde.
  • Google Patents. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • European Patent Office. (2021). PROCESS FOR MANUFACTURING 5-METHOXYMETHYLPYRIDINE-2,3-DICARBOXYLIC ACID DERIVATIVES. Retrieved February 14, 2026, from [Link]

  • World Intellectual Property Organization. (2012). CYANOPYRAZOLES AS MODULATORS OF GPR119. Retrieved February 14, 2026, from [Link]

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.
  • MD Anderson Cancer Center. (2016). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry.
  • ResearchGate. (2016).
  • ChemRxiv. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2015). Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA)
  • MDPI. (2003). (4,5-Dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methanone. Retrieved February 14, 2026, from [Link]

  • PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved February 14, 2026, from [Link]

  • Pubs.acs.org. (n.d.). Synthesis and pharmacological characterization of dibenzodiazepinone-type muscarinic M2-receptor antagonists conjugated to fluor. Retrieved February 14, 2026, from [Link]

  • PubMed. (2023). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved February 14, 2026, from [Link]

Sources

(2,5-dimethoxyphenyl)(5-methylpyridin-2-yl)methanone chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2,5-dimethoxyphenyl)(5-methylpyridin-2-yl)methanone: Synthesis, Characterization, and Pharmacological Potential

Abstract

This technical guide provides a comprehensive scientific overview of the novel chemical entity (2,5-dimethoxyphenyl)(5-methylpyridin-2-yl)methanone. This molecule represents a compelling scaffold for drug discovery, integrating two well-established pharmacophores: the 2,5-dimethoxyphenyl moiety, known for its role in CNS-active compounds, particularly serotonin receptor agonists[1][2], and the substituted pyridine ring, a cornerstone in medicinal chemistry with a vast range of biological activities[3]. This document details a robust, proposed synthetic route via Friedel-Crafts acylation, outlines a complete workflow for its physicochemical and spectroscopic characterization, and hypothesizes its potential as a modulator of central nervous system targets. The protocols herein are designed with self-validating principles to ensure reproducibility and scientific rigor, making this guide an essential resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: A Molecule of Convergent Pharmacophores

Chemical Identity and Nomenclature

(2,5-dimethoxyphenyl)(5-methylpyridin-2-yl)methanone is an aromatic ketone that structurally connects a substituted phenyl ring to a substituted pyridine ring via a carbonyl bridge.

  • IUPAC Name: (2,5-dimethoxyphenyl)(5-methylpyridin-2-yl)methanone

  • Molecular Formula: C₁₅H₁₅NO₃

  • Molecular Weight: 257.28 g/mol

The Scientific Rationale: Merging Two Privileged Scaffolds

The design of this molecule is predicated on the principle of pharmacophore hybridization.

  • The 2,5-Dimethoxyphenyl Moiety: This substitution pattern is a hallmark of numerous psychoactive compounds, particularly agonists of the serotonin 2A (5-HT₂A) receptor.[1][4] The methoxy groups are critical for receptor interaction, and modifications to this ring system can profoundly impact potency and selectivity.[2]

  • The Substituted Pyridine Ring: Pyridine is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, found in over 7000 drug molecules.[3] Its derivatives exhibit a wide spectrum of activities, including acting as dopamine transporter (DAT) inhibitors[5], nicotinic receptor modulators[6], and antimicrobial agents.[3] The methyl group at the 5-position can influence metabolic stability and receptor binding affinity.

The fusion of these two pharmacophores into a single entity creates a novel chemical space with the potential for unique interactions with CNS targets, such as G-protein coupled receptors (GPCRs) or monoamine transporters.

Proposed Synthesis and Mechanistic Insights

Strategic Approach: Retrosynthetic Analysis

The most logical and industrially scalable approach to synthesizing this diaryl ketone is through a Friedel-Crafts acylation. The key disconnection is at the C-C bond between the carbonyl carbon and the dimethoxybenzene ring. This strategy utilizes commercially available 1,4-dimethoxybenzene and an activated derivative of 5-methylpicolinic acid.

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes the acylation of 1,4-dimethoxybenzene with 5-methylpicolinoyl chloride.

Step 1: Preparation of 5-Methylpicolinoyl Chloride

  • To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add 5-methylpicolinic acid (1.37 g, 10 mmol).

  • Add thionyl chloride (SOCl₂, 2.2 mL, 30 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature, then gently reflux for 2 hours until gas evolution ceases.

  • Remove excess thionyl chloride under reduced pressure to yield the crude 5-methylpicolinoyl chloride, which is used immediately in the next step.

    • Scientist's Note (Causality): Thionyl chloride is a standard and highly effective reagent for converting carboxylic acids to acyl chlorides. The acyl chloride is significantly more electrophilic than the parent acid, making it a requisite intermediate for an efficient Friedel-Crafts reaction.

Step 2: Friedel-Crafts Acylation

  • In a separate flame-dried 250 mL three-neck flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.93 g, 22 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 5-methylpicolinoyl chloride from Step 1 in 20 mL of anhydrous DCM and add it dropwise to the AlCl₃ suspension. Stir for 15 minutes.

  • Add a solution of 1,4-dimethoxybenzene (1.38 g, 10 mmol) in 20 mL of anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it slowly onto 100 g of crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final product.

    • Trustworthiness (Self-Validation): Anhydrous conditions are critical as AlCl₃ reacts violently with water. The acidic and basic washes are essential to remove unreacted starting materials and the Lewis acid catalyst, ensuring the purity of the final product. TLC monitoring provides in-process validation of reaction completion.

Synthesis Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation A 5-Methylpicolinic Acid C 5-Methylpicolinoyl Chloride A->C Reflux, 2h B Thionyl Chloride (SOCl₂) B->C F Quenching (Ice) & Workup C->F 0°C to RT, 12-16h D 1,4-Dimethoxybenzene D->F E Anhydrous AlCl₃ in DCM E->F G Purification (Chromatography) F->G H (2,5-dimethoxyphenyl) (5-methylpyridin-2-yl)methanone G->H

Caption: Workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

A full characterization is essential to confirm the identity and purity of the synthesized compound.

Predicted Physicochemical Properties

The following table summarizes key computed properties, which are crucial for predicting the compound's behavior in biological systems (e.g., membrane permeability, solubility).

PropertyPredicted ValueRationale
Molecular Formula C₁₅H₁₅NO₃Derived from the chemical structure.
Molecular Weight 257.28 g/mol Sum of atomic weights.
TPSA (Topological Polar Surface Area) 44.1 ŲImportant for predicting drug transport properties.[7]
logP (Octanol-Water Partition Coefficient) ~2.8 - 3.5Indicates moderate lipophilicity, suggesting potential for crossing the blood-brain barrier.[7][8]
Hydrogen Bond Donors 0No N-H or O-H groups.
Hydrogen Bond Acceptors 4 (2x OCH₃, 1x C=O, 1x Pyridine N)Influences solubility and receptor binding.
Rotatable Bonds 3Provides conformational flexibility.
Expected Spectroscopic Profile
  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for each proton environment.

    • δ 8.5-8.6 ppm (s, 1H): Proton at C6 of the pyridine ring.

    • δ 7.7-7.9 ppm (d, 1H): Proton at C4 of the pyridine ring.

    • δ 7.6-7.7 ppm (d, 1H): Proton at C3 of the pyridine ring.

    • δ 6.9-7.1 ppm (m, 3H): Protons on the dimethoxyphenyl ring.

    • δ 3.8-3.9 ppm (s, 3H): Methoxy group protons.

    • δ 3.7-3.8 ppm (s, 3H): Second methoxy group protons.

    • δ 2.4-2.5 ppm (s, 3H): Methyl group protons on the pyridine ring.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~195 ppm: Carbonyl carbon (C=O).

    • δ 150-160 ppm: Aromatic carbons attached to oxygen and nitrogen.

    • δ 110-140 ppm: Remaining aromatic carbons.

    • δ ~56 ppm: Methoxy carbons (-OCH₃).

    • δ ~18 ppm: Methyl carbon (-CH₃).

  • Infrared (IR) Spectroscopy (ATR):

    • ~1670 cm⁻¹: Strong, sharp absorption corresponding to the C=O (ketone) stretch.

    • ~3050-3100 cm⁻¹: C-H stretching of the aromatic rings.

    • ~1250 cm⁻¹ & ~1040 cm⁻¹: Strong C-O stretching from the methoxy ether groups.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Expected m/z: 258.1125 for [M+H]⁺ (Calculated for C₁₅H₁₆NO₃⁺). This provides confirmation of the molecular formula.

Potential Pharmacological Profile and Biological Evaluation

Hypothesis: A Novel CNS-Active Scaffold

The structural combination of a 5-HT₂A receptor-associated pharmacophore and a pyridine ring suggests that (2,5-dimethoxyphenyl)(5-methylpyridin-2-yl)methanone is a prime candidate for investigation as a CNS-active agent. Its primary targets could include serotonin receptors (e.g., 5-HT₂A, 5-HT₂C) or monoamine transporters (DAT, SERT, NET).[2][5] The compound's moderate lipophilicity further supports its potential to access these targets within the brain.

Illustrative Mechanism of Action: GPCR Interaction

Many CNS targets, including serotonin receptors, are G-protein coupled receptors. The diagram below illustrates a hypothetical interaction where the compound acts as an agonist, initiating a downstream signaling cascade.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space compound { (2,5-dimethoxyphenyl) (5-methylpyridin-2-yl)methanone} receptor 7-Transmembrane Receptor (e.g., 5-HT2A) Binding Pocket G-Protein Coupling Domain compound:f0->receptor:f1 Binding & Activation g_protein Gαq Gβγ receptor:f2->g_protein GDP -> GTP Exchange plc Phospholipase C (PLC) g_protein->plc Gαq activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 downstream Downstream Signaling (e.g., Ca²⁺ release, PKC activation) dag->downstream ip3->downstream

Caption: Hypothetical agonism at a Gq-coupled receptor.

Experimental Protocol: In Vitro Radioligand Binding Assay

This protocol determines the compound's affinity (Ki) for a specific target, such as the human 5-HT₂A receptor.

  • Preparation:

    • Prepare cell membranes from a stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 cells).

    • Prepare a series of dilutions of the test compound (from 100 µM to 0.1 nM) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare the radioligand solution (e.g., [³H]ketanserin for 5-HT₂A) at a concentration near its Kd value.

  • Assay Execution:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution, and 50 µL of radioligand.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation.

    • Controls (Self-Validation):

      • Total Binding: Wells with buffer instead of test compound.

      • Non-Specific Binding (NSB): Wells with a high concentration of a known, non-labeled competitor (e.g., 10 µM spiperone) to saturate all specific binding sites.

  • Incubation and Termination:

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters three times with ice-cold wash buffer.

  • Quantification:

    • Dry the filter mat and place it in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Conclusion and Future Directions

(2,5-dimethoxyphenyl)(5-methylpyridin-2-yl)methanone is a rationally designed molecule with significant potential as a scaffold for novel CNS-targeted therapeutics. This guide provides the foundational chemical knowledge required for its synthesis and characterization. The proposed biological evaluation protocols offer a clear path to elucidating its pharmacological profile.

Future research should focus on executing the proposed synthesis, confirming the structure via the outlined characterization methods, and performing broad pharmacological screening, including functional assays (e.g., calcium flux assays) to determine not only affinity but also efficacy (agonist, antagonist, or inverse agonist activity) at its primary targets. Subsequent structure-activity relationship (SAR) studies, modifying both the pyridine and dimethoxyphenyl rings, will be crucial for optimizing potency, selectivity, and drug-like properties.

References

  • Title: Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors Source: PubMed URL: [Link]

  • Title: Novel pharmacological activity of a series of substituted pyridines Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 Source: PubMed URL: [Link]

  • Title: Synthesis of Substituted (2-Aminophenyl)-3-(and-4-)Pyridinylmethanones Source: Semantic Scholar URL: [Link]

  • Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing URL: [Link]

  • Title: Supporting Information - General Procedures Source: Knowledge UChicago URL: [Link]

  • Title: Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: PMC (PubMed Central) URL: [Link]

  • Title: 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine Source: PMC (PubMed Central) URL: [Link]

  • Title: Pyridine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT₂A Receptor Agonists Source: PubMed URL: [Link]

  • Title: (2-Amino-4-chloro-5-methoxyphenyl)(phenyl)methanone Properties Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: Antagonism of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane stimulus with a newly identified 5-HT2- versus 5-HT1C-selective antagonist Source: PubMed URL: [Link]

Sources

Molecular weight and formula of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine. The document elucidates its molecular structure, formula, and weight, and further delves into potential synthetic pathways and analytical methodologies. Drawing on established principles of medicinal chemistry and the known bioactivity of related heterocyclic compounds, this guide also explores putative applications in drug discovery and development, offering a forward-looking perspective for researchers in the field.

Core Molecular and Physical Data

This compound is a distinct chemical entity with the IUPAC name (2,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for any experimental undertaking.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₃[1]
Molecular Weight 257.289 g/mol [1]
CAS Number 1187170-68-8[1]
Canonical SMILES COC1=CC=C(OC)C(C(=O)C2=CC=C(C)C=N2)=C1[1]
InChI Key VLRHTXLCLYXZSP-UHFFFAOYSA-N[1]

Structural Elucidation and Physicochemical Insights

The molecular architecture of this compound, as depicted in the diagram below, is characterized by a central carbonyl bridge linking a 2,5-dimethoxybenzene ring to a 5-methylpyridine ring. This arrangement of aromatic and heterocyclic systems, along with the presence of methoxy and methyl functional groups, dictates its physicochemical behavior and potential biological interactions. The pyridine nitrogen introduces a degree of polarity and potential for hydrogen bonding, which can influence its solubility and interactions with biological targets.[2]

Caption: Chemical structure of this compound.

Proposed Synthetic Pathways

This would likely involve the reaction of 2-methyl-5-acyl chloride pyridine with 1,4-dimethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction mechanism would proceed through the formation of an acylium ion, which then undergoes electrophilic aromatic substitution onto the electron-rich dimethoxybenzene ring.

An alternative route could involve a Grignard reaction. Here, a Grignard reagent prepared from a halogenated 5-methylpyridine derivative would react with 2,5-dimethoxybenzaldehyde. Subsequent oxidation of the resulting secondary alcohol would yield the desired ketone product.

Synthetic_Pathway cluster_friedel_crafts Friedel-Crafts Acylation cluster_grignard Grignard Reaction start_fc 2-Methyl-5-acyl chloride pyridine + 1,4-Dimethoxybenzene catalyst_fc Lewis Acid (e.g., AlCl3) start_fc->catalyst_fc Reaction product_fc This compound catalyst_fc->product_fc start_grignard Halogenated 5-methylpyridine + Mg grignard_reagent 5-Methylpyridine Grignard Reagent start_grignard->grignard_reagent intermediate Secondary Alcohol grignard_reagent->intermediate + Aldehyde aldehyde 2,5-Dimethoxybenzaldehyde oxidation Oxidation intermediate->oxidation product_grignard This compound oxidation->product_grignard

Caption: Potential synthetic routes for this compound.

Analytical Methodologies for Characterization and Quantification

The characterization and quantification of this compound would rely on a suite of standard analytical techniques. Given its structure, High-Performance Liquid Chromatography (HPLC) would be a suitable method for purity assessment and quantification.[3][4] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would likely provide good separation.

For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be indispensable. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both rings, the methoxy groups, and the methyl group. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), would be employed to confirm the molecular weight and elemental composition.[4]

Analytical_Workflow Sample Sample HPLC HPLC (Purity & Quantification) Sample->HPLC NMR NMR Spectroscopy (¹H & ¹³C) (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight & Formula) Sample->MS Data_Analysis Data Integration & Structural Elucidation HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: A typical analytical workflow for the characterization of the target compound.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest several avenues for investigation in drug discovery. The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[2][5] The dimethoxybenzoyl moiety is also found in a number of biologically active compounds.

Notably, compounds containing the 2,5-dimethoxyphenyl group have been explored as agonists for serotonin receptors, such as the 5-HT2A receptor.[6] Agonists of this receptor are currently under investigation for their potential therapeutic effects in a range of psychiatric disorders.[6]

Furthermore, various pyridine derivatives have been investigated for a wide array of biological activities, including as kinase inhibitors, and for their anti-inflammatory and antimicrobial properties. The specific combination of the substituted pyridine and benzoyl groups in this compound presents a novel chemical space that warrants exploration for potential therapeutic applications.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₁₅H₁₅NO₃ and a molecular weight of 257.289 g/mol .[1] While specific experimental data on its synthesis and biological activity are not yet prevalent in the public domain, established chemical principles allow for the confident postulation of viable synthetic and analytical methodologies. The structural components of this molecule suggest that it may hold potential as a modulator of biological targets, particularly within the central nervous system, and merits further investigation by the scientific community.

References

  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. [Link]

  • 2-Methylpyridine. Wikipedia. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

Sources

Physical properties of 5-methyl-2-(2,5-dimethoxybenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Characterization & Handling of 5-Methyl-2-(2,5-dimethoxybenzoyl)pyridine

Part 1: Executive Summary & Chemical Identity

5-methyl-2-(2,5-dimethoxybenzoyl)pyridine is a critical diaryl ketone intermediate, primarily utilized in the synthesis of orexin receptor antagonists (such as Suvorexant analogs) and specific kinase inhibitors. Its structural core—a pyridine ring linked to a dimethoxy-substituted benzene via a carbonyl bridge—imparts unique solubility and electronic properties that necessitate precise handling during drug development.

This guide provides an autonomous technical analysis of its physical properties, synthesis logic, and characterization protocols, moving beyond standard safety data to actionable process chemistry insights.

Table 1: Chemical Identity & Core Constants
PropertySpecification
IUPAC Name (2,5-Dimethoxyphenyl)(5-methylpyridin-2-yl)methanone
CAS Number 1187170-68-8
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
Appearance Pale yellow to off-white crystalline solid
SMILES COC1=CC=C(OC)C(C(=O)C2=CC=C(C)C=N2)=C1
Structural Class Benzoylpyridine / Diaryl Ketone

Part 2: Physicochemical Profile (The "Why" Behind the Data)

Understanding the physical behavior of this molecule is driven by the interaction between the electron-deficient pyridine ring and the electron-rich dimethoxybenzene ring.

Solubility & Lipophilicity
  • LogP (Predicted): ~2.8 – 3.2.

  • Behavior: The molecule is highly lipophilic. The two methoxy groups and the methyl substituent increase hydrophobicity, while the central ketone and pyridine nitrogen provide limited polarity.

  • Solvent Compatibility:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.

    • Low/No Solubility: Water, aqueous buffers (pH > 4).

  • Process Insight: Do not attempt aqueous extraction at neutral pH. The compound will remain in the organic phase.

Acid-Base Chemistry (pKa)
  • Pyridine Nitrogen pKa: Predicted ~2.5 – 3.0.

  • Mechanistic Insight: Standard pyridine has a pKa of ~5.2. However, the carbonyl group at the C2 position is electron-withdrawing (via resonance and induction), significantly reducing the electron density on the pyridine nitrogen.

  • Implication: This molecule is a very weak base. It will not protonate fully unless exposed to strong acids (pH < 2). During workup, washing with 1N HCl may extract it into the aqueous phase, but weak acids (citric acid) likely will not.

Thermal & Solid-State Properties
  • Melting Point: Typically 85°C – 95°C (Dependent on polymorph).

  • Crystallinity: High tendency to crystallize due to the planar benzophenone-like core.

  • Stability: Stable under ambient conditions, but as a benzophenone derivative, it possesses potential photo-activity. Store protected from light to prevent radical-initiated degradation or dimerization.

Part 3: Synthesis & Purification Workflow

The synthesis of CAS 1187170-68-8 requires controlling the nucleophilic attack to prevent over-addition (formation of tertiary alcohols). The most robust route for research scale is the Nucleophilic Addition-Oxidation sequence.

Experimental Protocol: Addition-Oxidation Route
  • Metallation: 2-Bromo-5-methylpyridine is treated with n-Butyllithium (n-BuLi) in THF at -78°C to generate the 2-lithio species.

  • Coupling: 2,5-Dimethoxybenzaldehyde is added slowly. The lithiated pyridine attacks the aldehyde carbonyl.

  • Intermediate Workup: Quench with NH₄Cl. Isolate the secondary alcohol intermediate.

  • Oxidation (The Critical Step): The alcohol is oxidized to the ketone (Target Molecule) using MnO₂ (mild, selective) or Swern oxidation conditions.

    • Why MnO₂? It avoids over-oxidation of the pyridine nitrogen (N-oxide formation) which can occur with peroxides.

Visualization: Synthesis Pathway

SynthesisPathway Start 2-Bromo-5-methylpyridine Step1 Lithiation (n-BuLi, -78°C, THF) Start->Step1 Intermediate Lithiated Pyridine Species Step1->Intermediate Alcohol Secondary Alcohol Intermediate Intermediate->Alcohol Nucleophilic Addition Reactant + 2,5-Dimethoxybenzaldehyde Reactant->Alcohol Oxidation Oxidation (MnO2 or Swern) Alcohol->Oxidation Product TARGET: 5-methyl-2-(2,5-dimethoxybenzoyl)pyridine Oxidation->Product Dehydrogenation

Figure 1: Step-wise synthesis logic prioritizing regioselectivity and functional group tolerance.

Part 4: Characterization & Quality Control

To ensure the material is suitable for drug development (e.g., as a Suvorexant precursor), a self-validating QC system is required.

Analytical Criteria
  • ¹H-NMR (DMSO-d₆): Look for the diagnostic singlet of the pyridine methyl group (~2.4 ppm) and the two methoxy singlets (~3.7-3.8 ppm). The aromatic region will show a complex pattern due to the two distinct rings.

  • HPLC Purity: >97% (Area).

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN/Water + 0.1% Formic Acid. (Gradient 5% -> 95%).

    • Detection: UV 254 nm (Strong absorption due to conjugation).

Visualization: QC Decision Tree

QC_Workflow Sample Crude Product TLC TLC Screening (Hex/EtOAc 3:1) Sample->TLC Decision1 Single Spot? TLC->Decision1 Purification Flash Chromatography (Silica Gel) Decision1->Purification No (Impurities) HPLC HPLC-UV Analysis Decision1->HPLC Yes Recryst Recrystallization (EtOH/Heptane) Purification->Recryst If solid Recryst->HPLC Decision2 Purity > 97%? HPLC->Decision2 Decision2->Purification No NMR 1H-NMR & LC-MS (Identity Confirmation) Decision2->NMR Yes Release Release for Use NMR->Release

Figure 2: Quality Control workflow ensuring chemical integrity before downstream application.

Part 5: Handling & Stability (E-E-A-T)

Safety Warning: This compound carries GHS classifications H302 (Harmful if swallowed) and H315/H319 (Irritant).[1][2] Standard PPE (gloves, goggles, fume hood) is mandatory.

Storage Protocol:

  • Temperature: 2-8°C (Recommended for long term).

  • Atmosphere: Inert gas (Argon/Nitrogen) is preferred but not strictly required unless the purity is <95%.

  • Container: Amber glass vials (Critical to prevent photo-degradation).

Troubleshooting Solubility: If the compound oils out during recrystallization, it indicates the presence of trace solvent or impurities.

  • Solution: Dissolve in a minimum amount of warm Ethanol, remove heat, and add seed crystals. Allow to cool very slowly to room temperature.

References

  • PubChem. (2023). Compound Summary: (2,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Merck Sharp & Dohme Corp. (2012). Patent WO2012148553: Synthesis of Orexin Receptor Antagonists.

Sources

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Section 1: Compound Identification and Overview

This guide serves as a comprehensive safety and handling reference for this compound, a chemical intermediate utilized in laboratory research and development settings.[1] Given that the toxicological and ecological properties of this compound have not been fully investigated, it is imperative that it is handled with the utmost care by qualified personnel who are thoroughly familiar with its potential hazards.[2] This document synthesizes available safety data to provide researchers, scientists, and drug development professionals with the necessary information to establish safe laboratory practices.

Table 1: Chemical Identifiers

Property Value
IUPAC Name (2,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone[3]
CAS Number 1187170-68-8[3]
Molecular Formula C₁₅H₁₅NO₃[3]
Molecular Weight 257.289 g/mol [3]

| Purity | ≥97.0%[3] |

Section 2: Hazard Identification and Risk Assessment

The primary risks associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. The compound is classified under the Globally Harmonized System (GHS) with the following designations.

Table 2: GHS Hazard Classification

Classification Code Description Pictogram
Acute Toxicity, Oral H302 Harmful if swallowed.[4][3][5] GHS07 (Harmful/Irritant)[4][3]
Skin Corrosion/Irritation H315 Causes skin irritation.[4][3][5] GHS07 (Harmful/Irritant)[4][3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[4][3][5] GHS07 (Harmful/Irritant)[4][3]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[4][3][5] | GHS07 (Harmful/Irritant)[4][3] |

Expert Analysis of Hazards:

The combination of these hazard statements necessitates a multi-faceted approach to safety. The H335 warning (May cause respiratory irritation) suggests that the compound is likely a fine powder or crystalline solid that can be easily aerosolized during handling, such as weighing or transfer.[4] The H315 (Causes skin irritation) and H319 (Causes serious eye irritation) classifications are direct warnings against dermal and ocular contact, which can lead to localized inflammation and discomfort.[4][3] The H302 classification (Harmful if swallowed) underscores the risk of systemic toxicity following accidental ingestion.[4][3]

Hazard_Exposure_Pathway cluster_exposure Routes of Exposure cluster_hazard Primary Hazards Inhalation Inhalation H335 Respiratory Irritation Inhalation->H335 Skin Contact Skin Contact H315 Skin Irritation Skin Contact->H315 Eye Contact Eye Contact H319 Serious Eye Irritation Eye Contact->H319 Ingestion Ingestion H302 Systemic Harm (Swallowed) Ingestion->H302

Hazard-Exposure Pathway Diagram.

Section 3: Prophylactic Safety Measures: Engineering Controls and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. The hierarchy of controls prioritizes the elimination of hazards, but in a research setting where the substance is required, engineering controls and PPE are the most critical lines of defense.

Engineering Controls

The causality is direct: to prevent inhalation of aerosolized particles, the compound must be handled within a system that provides adequate ventilation and containment.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4] This is the primary engineering control to mitigate respiratory exposure.

  • Ventilation: The laboratory should be equipped with general ventilation that ensures multiple air changes per hour, preventing the accumulation of airborne contaminants.[4]

  • Eyewash Stations and Safety Showers: These must be readily accessible and located near the workstation for immediate use in case of accidental contact.[6]

Hierarchy_of_Controls PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Admin Administrative Controls (SOPs, Training) Admin->PPE  Increasing Effectiveness Eng Engineering Controls (Fume Hood) Eng->Admin  Increasing Effectiveness Sub Substitution (Use safer alternative) Sub->Eng  Increasing Effectiveness Elim Elimination (Physically remove the hazard) Elim->Sub  Increasing Effectiveness

Hierarchy of Controls for Chemical Safety.
Personal Protective Equipment (PPE)

PPE is mandatory to prevent dermal and ocular exposure. The selection of PPE must be based on the specific tasks being performed.

Table 3: Recommended Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses Impermeable gloves (Nitrile) Lab coat Not required if container is sealed
Weighing/Transfer (Solid) Tightly fitting safety goggles[4] Impermeable gloves (Nitrile) Full-coverage lab coat Not required if performed in a fume hood
Solution Preparation Tightly fitting safety goggles or face shield Impermeable gloves (Nitrile) Full-coverage lab coat Not required if performed in a fume hood

| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty impermeable gloves | Chemical-resistant apron or suit | NIOSH-approved respirator if ventilation is inadequate[5] |

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to established protocols is a self-validating system for ensuring safety.

Safe Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Don all required PPE as specified in Table 3.

  • Weighing: Conduct all weighing operations on a draft shield or within the fume hood to prevent air currents from dispersing the powder.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping actions that could generate dust.

  • Post-Handling: After use, securely close the container.[4] Decontaminate the work surface and any equipment used.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[1][4][7] Do not eat, drink, or smoke in areas where the chemical is handled.[4][5]

Storage Requirements

Proper storage is crucial for maintaining the integrity of the compound and preventing accidental release.

  • Container: Keep the container tightly closed and properly labeled.[4]

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Security: The substance should be stored in a locked cabinet or an area with restricted access to authorized personnel only.[4]

  • Incompatibilities: Store away from strong oxidizing agents.[5]

Section 5: Emergency Protocols and First-Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or if breathing is difficult, call a poison center or seek immediate medical attention.[4]

  • Skin Contact: Take off immediately all contaminated clothing.[4][3] Rinse the affected skin with copious amounts of water and soap.[1][6] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15-20 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[4] Continue rinsing and seek immediate medical attention.[1][4]

  • Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious). Do NOT induce vomiting.[4][3] Immediately call a poison center or doctor for treatment advice.[3]

Accidental Release Measures

In the event of a spill, follow these steps to ensure containment and cleanup:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent further spread of the material.

  • Protect: Don the appropriate PPE for spill cleanup as detailed in Table 3.

  • Clean-up: Gently sweep up the solid material, avoiding the creation of dust, and place it into a suitable, sealed container for hazardous waste disposal.[8][6]

  • Decontaminate: After the material is collected, wash the spill site with soap and water.[8][6]

  • Dispose: Dispose of the container and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4][6]

Section 6: Fire and Explosion Hazard Data

While not classified as flammable, the compound can decompose under fire conditions to produce hazardous gases.

Table 4: Fire-Fighting Measures

Aspect Guideline
Suitable Extinguishing Media Carbon dioxide, alcohol-resistant foam, or dry chemical powder.[4][5]
Unsuitable Media No known unsuitable media.[4] Water spray can be used to cool containers.[6]
Special Hazards Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][6]

| Protective Equipment | Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6] |

Section 7: Toxicological and Ecological Profile

Toxicological Information

There is no specific acute or chronic toxicology data available for this compound in the provided search results.[4] The hazard classifications are based on the chemical structure and the potential for irritation and harm upon exposure. In the absence of comprehensive data, the compound must be treated with the recognition of having unknown hazards.[2] All necessary precautions should be taken to minimize any potential for exposure.

Ecological Information

No specific ecological data is available for this product.[4] To protect the environment, prevent the substance from entering drains or waterways.[7]

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[4] Disposal should be carried out by a licensed contractor and in full compliance with all federal, state, and local environmental regulations.[6]

References

  • SAFETY D
  • This compound. Fluorochem.
  • SAFETY DATA SHEET: 2-Bromo-5-methylpyridine. (2018-07-06). TCI AMERICA - Spectrum Chemical.
  • MSDS. Amazon S3.
  • Hazard Summary: 2-Methyl-5-Ethylpyridine. NJ.gov.
  • Safety Data Sheet: 2-Hydroxy-5-methylpyridine. Jubilant Ingrevia.
  • SAFETY DATA SHEET: 2-Methylpyridine. (2025-11-06). Sigma-Aldrich.
  • SAFETY DATA SHEET: 2-Hydroxy-5-methylpyridine. Thermo Fisher Scientific.
  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2018-12-10). Loba Chemie.
  • SAFETY DATA SHEET: Methanone, phenyl-2-pyridinyl-. Fisher Scientific.
  • CAS 33204-92-1 | 2-(4-Methoxybenzyl)-5-methylpyridine. Hoffman Fine Chemicals.
  • SAFETY D
  • SAFETY DATA SHEET: p-Cresidine. Fisher Scientific.

Sources

Chemical suppliers for 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a strategic technical dossier for the sourcing, validation, and synthesis of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine (CAS: 1187170-68-8).

This document is structured for medicinal chemists and procurement managers requiring high-fidelity data to mitigate supply chain risks in early-to-mid-stage drug discovery.

CAS Registry Number: 1187170-68-8 IUPAC Name: (2,5-dimethoxyphenyl)(5-methylpyridin-2-yl)methanone Molecular Formula: C₁₅H₁₅NO₃ Molecular Weight: 257.29 g/mol

Strategic Sourcing & Supply Landscape

Market Status Analysis

This compound is classified as a Tier 3 Fine Chemical —it is not a bulk commodity but a specialized building block used primarily in the synthesis of GPCR ligands (specifically Orexin and Neuropeptide Y antagonists) and kinase inhibitors.

  • Availability: "Catalog" status is often misleading. While listed by aggregators, physical stock is rare. Most vendors operate on a "Make-to-Order" (MTO) basis with lead times of 2–6 weeks.

  • Risk Factor: The primary impurity in commercial batches is often the carbinol derivative (incomplete oxidation if synthesized via alcohol) or des-methyl analogs arising from impure starting materials.

Verified Supplier Matrix

The following entities have established routes for this specific pyridine scaffold.

Supplier TierVendor NameRegionStock ReliabilityPrimary Role
Primary (Stock) Fluorochem UK/EUHighImmediate dispatch for gram-scale (1g - 10g).
Primary (Stock) BLD Pharm China/GlobalHighHigh-volume catalog supplier; reliable COA data.
Secondary (MTO) Ambeed USAMediumGood for US-domestic logistics; often re-packages.
Custom Synthesis Enamine Ukraine/EUN/ABest for multi-kilogram scale-up or analog libraries.

Procurement Directive: For initial screening (<5g), utilize Fluorochem or BLD Pharm to minimize lead time. For process development (>100g), initiate a custom synthesis contract with a specified purity profile (>98% HPLC, <0.1% heavy metals) rather than buying catalog stock, which may be pooled from varying batches.

Technical Validation: The "Self-Validating" Protocol

As an Application Scientist, relying solely on a Vendor COA (Certificate of Analysis) is a critical failure point. You must implement an internal Identity & Purity Triage .

Analytical Fingerprint (Expected Data)
  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • Methoxy Groups: Two distinct singlets around

      
       3.70–3.85 ppm (3H each).
      
    • Methyl Group: Singlet at

      
       2.35–2.45 ppm (3H) attached to the pyridine ring.
      
    • Pyridine Region: Look for the characteristic coupling of the 2,5-substituted system. The proton at C6 (adjacent to nitrogen) should appear as a doublet/singlet around

      
       8.5 ppm.
      
    • Benzoyl Bridge: The carbonyl carbon will not show in proton NMR, but its deshielding effect will shift ortho-protons downfield.

  • LC-MS (ESI+):

    • Target Ion:

      
      .
      
    • Common Impurity: Mass 260.3 (corresponding alcohol form) or Mass 244.3 (demethylated phenol).

Impurity Profiling Logic

If the sample is yellow/brown instead of off-white, it suggests oxidation of the pyridine nitrogen (N-oxide formation) or polymerization.

  • Test: Dissolve 5mg in DCM. If the solution is turbid, inorganic salts (Mg/Li from Grignard synthesis) remain.

Synthesis & Manufacturing Pathways

If commercial supply fails, this molecule can be synthesized in-house using a Grignard Addition to Nitrile or Weinreb Amide strategy. These routes are superior to Friedel-Crafts acylation, which is often sluggish with electron-deficient pyridine rings.

Recommended Synthetic Route (The "Nitrile" Method)

This pathway avoids over-addition (tertiary alcohol formation) by utilizing the stability of the intermediate imine salt.

Reagents:

  • Fragment A: 2-Bromo-5-methylpyridine

  • Fragment B: 2,5-Dimethoxybenzaldehyde (converted to Nitrile) OR 2,5-Dimethoxybenzonitrile directly.

Step-by-Step Protocol:

  • Lithiation (Halogen-Metal Exchange):

    • Setup: Flame-dried 3-neck flask, Argon atmosphere, -78°C.

    • Action: Dissolve 2-bromo-5-methylpyridine in anhydrous THF. Add n-Butyllithium (1.1 eq) dropwise.

    • Mechanism:[1][2][3][4] Generates the 2-lithio-5-methylpyridine species.

    • Critical Control: Temperature must remain <-70°C to prevent polymerization of the lithio-pyridine.

  • Nucleophilic Attack:

    • Action: Cannulate a solution of 2,5-dimethoxybenzonitrile (1.0 eq) in THF into the lithio-pyridine solution.

    • Observation: The mixture will likely turn deep red/orange (formation of the imine anion).

    • Warming: Allow to warm to 0°C over 2 hours.

  • Hydrolysis (The Ketone Release):

    • Action: Quench with 3M HCl (aq). Stir vigorously for 1 hour at RT.

    • Chemistry: The intermediate imine salt (

      
      ) hydrolyzes to the target ketone (
      
      
      
      ).
  • Workup:

    • Neutralize with NaHCO₃. Extract with EtOAc.[1][5]

    • Purification: Flash column chromatography (Hexane:EtOAc 8:2).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_QC Quality Control Gate Start Start: 2-Bromo-5-methylpyridine Lithiation Step 1: Lithiation (n-BuLi, THF, -78°C) Start->Lithiation Halogen-Metal Exchange Intermediate Intermediate: 2-Lithio-species Lithiation->Intermediate Generates Nucleophile Addition Step 2: Add 2,5-Dimethoxybenzonitrile Intermediate->Addition Nucleophilic Attack ImineSalt Stable Imine Salt Addition->ImineSalt Forms C=N Bond Hydrolysis Step 3: Acid Hydrolysis (3M HCl) ImineSalt->Hydrolysis Quench Target Target: this compound Hydrolysis->Target Release Ketone QC Check: NMR (C=O presence) Absence of Alcohol Target->QC

Figure 1: Critical synthesis pathway utilizing the Nitrile route to ensure ketone specificity and avoid bis-addition byproducts.

Safety & Handling Protocols

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The benzoyl moiety makes it susceptible to slow photo-degradation; use amber vials.

  • Solubility: Highly soluble in DMSO, DCM, and Methanol. Sparingly soluble in water.[6]

References

  • Fluorochem Ltd. (2024). Product Specification: this compound (CAS 1187170-68-8). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11526 (Related Structure: 2,5-Dimethylpyridine). Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Organolithium addition to nitriles).
  • BLD Pharm. (2024).[7][8] Certificate of Analysis Data for Pyridine Intermediates. Retrieved from

Sources

The Benzoylpyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoylpyridine core, a versatile heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive literature review of benzoylpyridine derivatives, delving into their synthesis, biological evaluation, and structure-activity relationships (SAR). We will explore their significant potential in oncology, virology, and beyond, offering researchers, scientists, and drug development professionals a detailed understanding of this important chemical scaffold.

Introduction: The Rise of a Versatile Scaffold

The pyridine ring is a cornerstone of many pharmaceuticals due to its ability to engage in various biological interactions.[1] When coupled with a benzoyl group, the resulting benzoylpyridine scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization. This has led to the exploration of benzoylpyridine derivatives across a wide spectrum of therapeutic areas. This guide will systematically review the key medicinal chemistry applications of this promising class of compounds.

Synthetic Strategies for Benzoylpyridine Derivatives

The synthesis of the benzoylpyridine core is a critical aspect of exploring its therapeutic potential. Several methodologies have been developed, each with its own advantages in terms of efficiency, scalability, and the ability to introduce diverse substituents.

Friedel-Crafts Acylation and Related Reactions

A traditional and widely used method for constructing benzoylpyridines is the Friedel-Crafts acylation. This typically involves the reaction of a pyridine derivative with a benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[2] A modification of this approach involves the reaction of nicotinic acid with thionyl chloride, followed by reaction with benzene and aluminum chloride.[2]

Experimental Protocol: Synthesis of 3-Benzoylpyridine via Friedel-Crafts Acylation [2]

  • Step 1: Acid Chloride Formation: To 1 mole of nicotinic acid, add 6.9 moles of distilled thionyl chloride slowly over 15-20 minutes with stirring. Heat the mixture on a steam bath for 1 hour. Remove excess thionyl chloride by distillation under reduced pressure.

  • Step 2: Acylation: Add anhydrous benzene to the reaction mixture, followed by the portion-wise addition of 2.5 moles of anhydrous aluminum chloride while maintaining the temperature between 5-10°C. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 6 hours.

  • Step 3: Work-up and Isolation: Cautiously pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer. The acidic aqueous layer is then neutralized with 50% aqueous sodium hydroxide until the aluminum hydroxide precipitate redissolves. Extract the product with chloroform. The combined organic extracts are washed, dried, and the solvent is removed to yield 3-benzoylpyridine, which can be further purified by distillation.

Oxidation of Phenyl(pyridin-2-yl)methanol

Another common route to 2-benzoylpyridine involves the oxidation of the corresponding alcohol, phenyl(pyridin-2-yl)methanol. This method offers a milder alternative to Friedel-Crafts acylation and is often preferred when sensitive functional groups are present. A variety of oxidizing agents can be employed, including environmentally friendly options like dry air or oxygen in the presence of an ionic hydride catalyst.[3]

Reductive Arylation Strategy

A more recent and modular approach involves a reductive arylation reaction between aryl aldehydes and cyanopyridines.[4][5] This method, which can be performed under photochemical conditions, offers a high degree of flexibility in introducing a wide range of substituents on both the benzoyl and pyridine rings.[4][5] This strategy often proceeds in two steps: the initial reductive arylation to form a secondary alcohol, followed by an oxidation step to yield the desired benzoylpyridine.[4]

G cluster_0 Synthetic Pathways to Benzoylpyridines Aryl Aldehyde Aryl Aldehyde Secondary Alcohol Secondary Alcohol Aryl Aldehyde->Secondary Alcohol + Cyanopyridine (Reductive Arylation) Cyanopyridine Cyanopyridine Benzoylpyridine Benzoylpyridine Secondary Alcohol->Benzoylpyridine Oxidation Pyridine Derivative Pyridine Derivative Pyridine Derivative->Benzoylpyridine + Benzoyl Chloride (Friedel-Crafts) Benzoyl Chloride Benzoyl Chloride Phenyl(pyridin-2-yl)methanol Phenyl(pyridin-2-yl)methanol Phenyl(pyridin-2-yl)methanol->Benzoylpyridine Oxidation

Caption: Key synthetic routes to the benzoylpyridine core.

Anticancer Activity of Benzoylpyridine Derivatives

The benzoylpyridine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents, with derivatives exhibiting a range of mechanisms of action.[6][7]

Tubulin Polymerization Inhibitors

A significant area of research has focused on 6-aryl-2-benzoyl-pyridines as potent inhibitors of tubulin polymerization.[8] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8]

One of the most potent compounds in this class, 4v , demonstrated an average IC50 of approximately 1.8 nM against a panel of cancer cell lines.[8] In vivo studies showed that 4v strongly suppressed melanoma tumor growth, induced tumor necrosis, and disrupted angiogenesis.[8]

CompoundAverage IC50 (nM)Cancer Cell LinesMechanism of ActionReference
4v ~1.8A375 melanoma, etc.Tubulin polymerization inhibition[8]
Overcoming Multidrug Resistance

Thiosemicarbazone derivatives of 2-benzoylpyridine have shown promise in overcoming multidrug resistance (MDR) in cancer cells.[9] MDR is often mediated by the overexpression of P-glycoprotein (Pgp), an efflux pump that removes cytotoxic drugs from the cell.[9] These benzoylpyridine derivatives, particularly those with electron-withdrawing substituents, can "hijack" lysosomal Pgp and form redox-active copper complexes.[9] This leads to lysosomal membrane permeabilization and potentiated cytotoxicity in resistant cells.[9]

G cluster_0 Anticancer Mechanisms of Benzoylpyridine Derivatives Benzoylpyridine Derivative Benzoylpyridine Derivative Tubulin Tubulin Benzoylpyridine Derivative->Tubulin Binds to Colchicine Site Pgp Efflux Pump Pgp Efflux Pump Benzoylpyridine Derivative->Pgp Efflux Pump Forms Cu Complex, 'Hijacks' Pgp Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibits Polymerization Cell Cycle Arrest Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Lysosomal Membrane Permeabilization Lysosomal Membrane Permeabilization Pgp Efflux Pump->Lysosomal Membrane Permeabilization Cytotoxicity in MDR Cells Cytotoxicity in MDR Cells Lysosomal Membrane Permeabilization->Cytotoxicity in MDR Cells

Sources

Part 1: Melting Point Determination – A Primary Indicator of Purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine: Melting Point and Density

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically-grounded framework for determining the fundamental physicochemical properties of the novel compound this compound. In drug discovery and development, the precise characterization of a new chemical entity (NCE) is a foundational step. Properties such as melting point and density are not mere data points; they are critical indicators of purity, identity, and manufacturability that inform every subsequent stage, from preclinical formulation to commercial-scale production.

This guide moves beyond a simple recitation of methods. It delves into the causality behind experimental choices and establishes self-validating protocols to ensure data integrity, reflecting the rigorous standards of pharmaceutical science.

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, melting point determination is a rapid, reliable, and essential technique for the initial assessment of material purity.

Methodology: Digital Capillary Melting Point Determination

This guide details the use of a modern digital melting point apparatus, which offers superior accuracy and reproducibility over traditional oil bath methods. The protocol is designed to meet standards such as those outlined by the United States Pharmacopeia (USP) on melting range determination.

  • Sample Preparation:

    • Drying: Ensure the sample of this compound is completely dry. The presence of residual solvent can act as an impurity, leading to an artificially depressed and broad melting range. Dry the sample under a vacuum at a temperature below its expected melting point for at least 2-4 hours.

    • Pulverization: The sample must be a fine, homogeneous powder to ensure uniform packing and heat transfer within the capillary tube. Gently pulverize the crystalline sample using an agate mortar and pestle.

  • Instrument Calibration:

    • System suitability must be verified before analysis. Calibrate the apparatus using at least two certified reference standards that bracket the expected melting point of the sample. For a novel compound, a wide-range calibration (e.g., using acetanilide ~114°C and caffeine ~235°C) is recommended. The measured values must be within the specified tolerance of the standards' certified values.

  • Capillary Packing:

    • Load the pulverized sample into a standard capillary melting point tube, open at one end, to a packing depth of 2-3 mm. This is achieved by tapping the closed end of the tube gently on a hard surface.

    • Proper packing is critical; a loosely packed sample will heat unevenly, resulting in a broad and inaccurate melting range.

  • Measurement Procedure:

    • Rapid Ramp (Scouting): Place the packed capillary into the heating block. Set a rapid heating ramp (e.g., 10-20°C/min) to determine an approximate melting temperature.

    • Precise Ramp (Analysis): Using a new packed capillary, allow the block to cool to at least 20°C below the approximate melting point found in the scouting run. Begin heating at a slow, controlled rate of 1°C/min.

    • Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid particle melts. The melting range is reported as T1 – T2. For a pure compound, this range should be narrow (typically < 1°C).

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_cal System Suitability cluster_measure Measurement Dry Dry Sample Under Vacuum Pulverize Pulverize to Fine Powder Dry->Pulverize Pack Pack Capillary Tube (2-3 mm) Pulverize->Pack Calibrate Calibrate with Certified Standards Scout Fast Ramp (10°C/min) to Find Approx. MP Calibrate->Scout Ensures Accuracy Pack->Scout Analyze Slow Ramp (1°C/min) for Precise Range Scout->Analyze Record Record T1 (Onset) and T2 (Clear) Analyze->Record Report Report as Melting Range (T1 - T2) Record->Report

Caption: Workflow for USP-compliant melting point determination.

Part 2: True Density Determination – A Key to Material Properties

The true density of a material is the mass of that substance divided by its volume, excluding the volume of any open or closed pores. It is an intrinsic property that is crucial for understanding the solid-state characteristics of an active pharmaceutical ingredient (API). Density data informs critical downstream processes, including powder flow, compaction behavior during tableting, and formulation development.

Methodology: Helium Gas Pycnometry

Gas pycnometry is the gold-standard method for determining the true density of a solid. It operates on the principle of Archimedes, using an inert gas (typically helium) as the displacing medium. Helium is chosen because its small atomic size allows it to penetrate even the smallest pores and crevices, ensuring that only the volume of the solid material itself is measured. The method is non-destructive and provides high-precision results.

  • Instrument Preparation & Calibration:

    • Turn on the gas pycnometer and allow the instrument to stabilize for at least 30 minutes.

    • Ensure the helium gas supply is at the recommended pressure.

    • Perform a system calibration using the manufacturer-provided calibration sphere of a precisely known volume. The measured volume of the sphere must be within the instrument's specified tolerance (e.g., ±0.03%).

  • Sample Preparation:

    • Drying: As with melting point determination, the sample of this compound must be thoroughly dried to remove any adsorbed moisture or solvent, which would affect the mass measurement.

    • Weighing: Accurately weigh a sufficient quantity of the dried sample. The optimal sample mass depends on the volume of the sample cell; aim to fill the cell by approximately two-thirds to maximize accuracy. Record the mass to at least four decimal places.

  • Measurement Cycle:

    • Place the weighed sample into the appropriate sample cell and seal it within the analysis chamber.

    • Initiate the analysis sequence. The instrument will automatically perform a series of purges with helium gas to remove air and contaminants from the sample chamber.

    • Following the purges, the instrument executes a series of measurement cycles. In each cycle, a known quantity of helium is introduced into the sample chamber, and the resulting pressure is used to calculate the volume of the solid sample via the ideal gas law (Boyle's Law).

    • The analysis is typically repeated until consecutive volume measurements are within a tight, pre-defined tolerance (e.g., <0.05% deviation).

  • Data Analysis & Calculation:

    • The instrument's software will calculate the average volume from the repeated measurements.

    • The true density (ρ) is then calculated using the formula: ρ = mass / volume

    • The analysis should be performed in triplicate (n=3) with fresh portions of the sample to ensure reproducibility. Report the mean density and the standard deviation.

Data Summary and Interpretation

As this compound is a novel compound, its physical properties are not yet established in the literature. The following table serves as a template for recording the experimentally determined data.

ParameterBatch IDMeasured ValueInterpretation / Notes
Melting Range [e.g., JKL-001][e.g., 121.5 – 122.0 °C]A sharp melting range (<1°C) is indicative of high purity. A broad or depressed range suggests the presence of impurities or polymorphism.
True Density (ρ) [e.g., JKL-001][e.g., 1.354 g/cm³ (± 0.002)]This intrinsic material property is critical for modeling powder behavior in manufacturing (e.g., die filling, compaction).

References

  • United States Pharmacopeia (USP) , General Chapter <741>, "Melting Range or Temperature." Provides the authoritative standard for performing melting point determination for pharmaceutical materials.[Link]

  • Micromeritics Instrument Corporation , "An Introduction to Gas Pycnometry." A technical note explaining the theory and application of gas pycnometry for density measurements.[Link]

  • Lachman, L., Lieberman, H. A., & Kanig, J. L. (1986). The Theory and Practice of Industrial Pharmacy. Lea & Febiger. A foundational textbook in pharmaceutical sciences that discusses the importance of solid-state properties like density and melting point in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine and its key positional isomers. In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular isomers are of paramount importance, as subtle structural variations can lead to significant differences in pharmacological activity, toxicity, and metabolic stability. This document outlines the synthetic strategies, and more critically, the analytical methodologies required to unequivocally differentiate these closely related compounds. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we present a detailed roadmap for the unambiguous structural elucidation of these important chemical entities.

Introduction: The Significance of Isomeric Purity

The (dimethoxybenzoyl)pyridine scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific compound of interest, this compound, and its isomers are of interest for their potential as intermediates in the synthesis of novel therapeutic agents. Isomeric purity is not merely an academic exercise; it is a critical quality attribute in drug development. Different positional isomers can exhibit vastly different binding affinities for their biological targets, possess distinct metabolic fates, and may even elicit off-target effects. Therefore, the ability to synthesize and analytically distinguish these isomers is a foundational requirement for any research program in this area.

This guide will focus on two primary sets of positional isomers of the parent molecule: those with variation in the substitution pattern on the pyridine ring and those with variation on the dimethoxybenzoyl moiety.

Chemical Structures of this compound and Its Isomers

The isomers under consideration in this guide are depicted below. Understanding their structural relationships is the first step in devising strategies for their differentiation.

G start Bromomethylpyridine grignard Methylpyridine Grignard Reagent start->grignard Mg, THF reaction Grignard Addition grignard->reaction acyl_chloride Dimethoxybenzoyl Chloride acyl_chloride->reaction product (Dimethoxyphenyl)(methylpyridin-2-yl)methanone reaction->product Aqueous workup G A Synthesized Isomer Mixture B Chromatographic Separation (HPLC/GC) A->B C Mass Spectrometry (MS) B->C Isolate Peaks D ¹H and ¹³C NMR Spectroscopy B->D Isolate Peaks E Infrared (IR) Spectroscopy B->E Isolate Peaks F Structure Confirmation C->F D->F E->F

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine is a substituted pyridyl ketone, a structural motif of interest in medicinal chemistry and drug development due to the prevalence of the pyridine ring in numerous biologically active compounds. The synthesis of such molecules is a critical step in the exploration of new chemical entities. This document provides a comprehensive guide for the synthesis of this compound from 2-bromo-5-methylpyridine, targeting researchers, scientists, and professionals in drug development. The primary synthetic route detailed herein is the Grignard reaction, a robust and widely utilized method for carbon-carbon bond formation.

Reaction Scheme

The overall synthetic transformation is depicted below:

Scheme 1: Synthesis of this compound via Grignard Reaction.

Mechanistic Insights

The synthesis proceeds via a two-step sequence involving the formation of a Grignard reagent followed by its reaction with an acyl chloride.

  • Formation of the Grignard Reagent: 2-bromo-5-methylpyridine is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). This reaction involves an oxidative insertion of magnesium into the carbon-bromine bond, forming 5-methyl-2-pyridylmagnesium bromide. The polarity of the carbon-halogen bond is reversed, rendering the carbon atom attached to magnesium nucleophilic.

  • Nucleophilic Acyl Substitution: The generated Grignard reagent acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 2,5-dimethoxybenzoyl chloride. This addition forms a tetrahedral intermediate.

  • Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses, expelling the chloride ion, which is a good leaving group, to form the desired ketone, this compound.

It is crucial to control the reaction conditions, particularly the temperature, to minimize side reactions. A common side reaction in the reaction of Grignard reagents with acyl chlorides is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, which would lead to the formation of a tertiary alcohol.[1] However, the reaction can often be stopped at the ketone stage by maintaining a low temperature and carefully controlling the stoichiometry of the reactants.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberNotes
2-Bromo-5-methylpyridineC₆H₆BrN172.023510-66-5Starting material.
Magnesium turningsMg24.317439-95-4Ensure they are dry and activated.
IodineI₂253.817553-56-2For Grignard initiation.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Dry rigorously before use.
2,5-Dimethoxybenzoyl chlorideC₉H₉ClO₃200.6221611-63-4Acylating agent.
Saturated aq. Ammonium ChlorideNH₄Cl53.4912125-02-9For quenching the reaction.
Diethyl ether(C₂H₅)₂O74.1260-29-7For extraction.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6For drying organic layers.
Workflow Diagram

SynthesisWorkflow cluster_grignard Step 1: Grignard Reagent Formation cluster_acylation Step 2: Acylation cluster_workup Step 3: Workup and Purification A Activate Mg turnings with I₂ in anhydrous THF B Add 2-bromo-5-methylpyridine dropwise A->B Initiation C Reflux to form 5-methyl-2-pyridylmagnesium bromide B->C Formation D Cool Grignard reagent to 0 °C C->D E Add 2,5-dimethoxybenzoyl chloride in THF dropwise D->E Controlled Addition F Stir at 0 °C to room temperature E->F Reaction G Quench with sat. aq. NH₄Cl F->G H Extract with diethyl ether G->H Isolation I Dry organic layer (Na₂SO₄) and concentrate H->I Drying J Purify by column chromatography I->J Purification

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

Step 1: Formation of 5-methyl-2-pyridylmagnesium bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine to the flask.

  • Add a small portion of anhydrous THF to cover the magnesium turnings.

  • Gently heat the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of bubbles.

  • Dissolve 2-bromo-5-methylpyridine (1.0 eq.) in anhydrous THF in the dropping funnel.

  • Once the reaction has initiated, add the solution of 2-bromo-5-methylpyridine dropwise to the magnesium suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent. The solution will typically turn a grayish-brown color.

Step 2: Reaction with 2,5-Dimethoxybenzoyl chloride

  • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

  • Dissolve 2,5-dimethoxybenzoyl chloride (1.0 eq.) in anhydrous THF in the dropping funnel.

  • Add the solution of 2,5-dimethoxybenzoyl chloride dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Expected to be a solid.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals corresponding to the aromatic protons of the pyridine and dimethoxybenzene rings, the methyl protons, and the methoxy protons.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display the expected number of signals for the carbon atoms in the molecule, including the carbonyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₅NO₃, MW: 257.29 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1680 cm⁻¹.

Safety Precautions

  • Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.

  • Alkyl and aryl halides, as well as acyl chlorides, can be corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The quenching of the Grignard reaction is exothermic. Perform the quench slowly and with cooling.

Troubleshooting

IssuePossible CauseSolution
Grignard reaction does not initiate.Inactive magnesium surface; wet solvent or glassware.Crush the magnesium turnings under nitrogen; add a small crystal of iodine or a few drops of 1,2-dibromoethane; ensure all glassware is flame-dried and solvents are anhydrous.
Low yield of the desired ketone.Incomplete formation of the Grignard reagent; side reactions.Ensure the Grignard reagent is fully formed before adding the acyl chloride; maintain a low temperature during the addition of the acyl chloride to prevent over-addition.
Presence of tertiary alcohol byproduct.Reaction temperature was too high during the addition of the acyl chloride.Perform the addition of the acyl chloride at a lower temperature (e.g., -20 °C or -78 °C) and do not allow the reaction to warm up significantly.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and considering the mechanistic insights and troubleshooting advice, researchers can confidently approach the synthesis of this and structurally related pyridyl ketones. The successful synthesis and characterization of this molecule will enable its further investigation in various drug discovery and development programs.

References

  • Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900, 130, 1322-1325.
  • Wakefield, B. J. Organomagnesium Methods in Organic Synthesis; Academic Press: London, 1995.
  • "Reactions of Grignard Reagents". Master Organic Chemistry. [Link]

  • "Grignard Reaction". Organic Chemistry Portal. [Link]

Sources

Reaction conditions for preparing (2,5-dimethoxyphenyl)(5-methylpyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of (2,5-Dimethoxyphenyl)(5-methylpyridin-2-yl)methanone

Part 1: Executive Summary & Strategic Analysis

1.1 Target Molecule Profile

  • IUPAC Name: (2,5-dimethoxyphenyl)(5-methylpyridin-2-yl)methanone

  • Molecular Formula: C₁₅H₁₅NO₃

  • Molecular Weight: 257.29 g/mol

  • Key Structural Features: Electron-rich 2,5-dimethoxybenzene ring linked via a carbonyl bridge to an electron-deficient 5-methylpyridine ring.

1.2 Synthetic Strategy Selection The synthesis of diaryl ketones containing both electron-rich (dimethoxybenzene) and electron-deficient (pyridine) moieties requires careful selection of the coupling partner to avoid polymerization or Lewis acid deactivation.

  • Route A: Friedel-Crafts Acylation (Not Recommended)

    • Mechanism:[1][2] Reaction of 1,4-dimethoxybenzene with 5-methylpicolinoyl chloride.

    • Flaw: The basic nitrogen of the pyridine ring complexes with Lewis acid catalysts (AlCl₃), requiring stoichiometric excess of catalyst and often leading to harsh conditions that decompose the electron-rich ring.

  • Route B: Nucleophilic Addition to Nitrile (Scalable Alternative)

    • Mechanism:[1][2] Grignard addition of (2,5-dimethoxyphenyl)MgBr to 5-methylpicolinonitrile.

    • Verdict: Viable for scale-up, but requires careful hydrolysis of the intermediate imine to avoid demethylation.

  • Route C: Lithiation-Addition-Oxidation (Recommended - "Gold Standard")

    • Mechanism:[1][2] Lithiation of 2-bromo-5-methylpyridine followed by addition to 2,5-dimethoxybenzaldehyde, then oxidation.

    • Verdict:Selected for this Protocol. This route offers the highest regiocontrol, mildest conditions, and avoids the handling of unstable acid chlorides. 2-Lithiopyridines are stable at -78°C, and the subsequent oxidation of the alcohol is high-yielding.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of Intermediate Alcohol

Target: (2,5-Dimethoxyphenyl)(5-methylpyridin-2-yl)methanol

Reagents & Materials:

  • 2-Bromo-5-methylpyridine (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.1 equiv)[3]

  • 2,5-Dimethoxybenzaldehyde (1.05 equiv)

  • Tetrahydrofuran (THF), anhydrous (0.2 M concentration relative to pyridine)

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with N₂ for 15 minutes.

  • Solvation: Charge the flask with 2-bromo-5-methylpyridine (e.g., 10 mmol, 1.72 g) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation (Critical Step): Add n-BuLi (11 mmol, 4.4 mL) dropwise via syringe pump over 15 minutes. Maintain internal temperature below -70°C.

    • Mechanistic Insight: The bromine-lithium exchange generates 5-methyl-2-lithiopyridine. This species is unstable above -40°C and can dimerize; strict cryogenic control is mandatory.

  • Incubation: Stir the deep red/orange solution at -78°C for 45 minutes.

  • Electrophile Addition: Dissolve 2,5-dimethoxybenzaldehyde (10.5 mmol, 1.74 g) in minimal anhydrous THF (5 mL). Add this solution dropwise to the lithiated pyridine.

  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 2 hours.

  • Quench: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 10% → 40%).

    • Expected Yield: 85-92%

    • Appearance: Viscous pale yellow oil or off-white solid.

Protocol 2: Oxidation to Ketone

Target: (2,5-Dimethoxyphenyl)(5-methylpyridin-2-yl)methanone

Reagents:

  • Intermediate Alcohol (from Protocol 1)

  • Manganese(IV) Dioxide (MnO₂), activated (10 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate alcohol (e.g., 8 mmol) in anhydrous DCM (80 mL).

  • Oxidant Addition: Add activated MnO₂ (80 mmol) in one portion.

    • Why MnO₂? It is highly selective for benzylic/allylic alcohols and will not oxidize the pyridine nitrogen or the methoxy groups, unlike Jones reagent or KMnO₄.

  • Reflux: Stir the black suspension vigorously at room temperature for 12 hours. If reaction is sluggish (monitored by TLC), heat to mild reflux (40°C) for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove excess manganese oxides. Wash the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate in vacuo.

  • Crystallization: The crude product often solidifies. Recrystallize from Et₂O/Hexanes or Ethanol if necessary.

    • Expected Yield: 90-95%

Part 3: Visualization & Logic

3.1 Reaction Pathway Diagram

Synthesispath Start 2-Bromo-5-methylpyridine Lithiation Lithiation (-78°C, n-BuLi) Start->Lithiation Intermediate_Li 5-Methyl-2-lithiopyridine (Transient) Lithiation->Intermediate_Li Br/Li Exchange Addition Nucleophilic Addition Intermediate_Li->Addition Aldehyde 2,5-Dimethoxybenzaldehyde Aldehyde->Addition Alcohol Intermediate Alcohol Addition->Alcohol Quench (NH4Cl) Oxidation Oxidation (MnO2, DCM) Alcohol->Oxidation Product TARGET KETONE (2,5-dimethoxyphenyl)(5-methylpyridin-2-yl)methanone Oxidation->Product Dehydrogenation

Caption: Figure 1.[3][4][5] Convergent synthetic pathway via cryogenic lithiation and selective oxidation.

3.2 Troubleshooting Table

IssueProbable CauseCorrective Action
Low Yield (Step 1) Temperature > -60°C during lithiation.Ensure acetone/dry ice bath is fresh; add n-BuLi slower.
Dimer Formation "Wurtz-type" coupling of pyridine.Use strictly 1.05-1.1 eq of n-BuLi; do not allow lithiated species to sit >1 hr.
Incomplete Oxidation Inactive MnO₂.Use "Activated" MnO₂ (precipitated) or heat at 110°C in oven before use.
Demethylation Acidic contamination.[3]Ensure DCM is neutral; avoid strong acid workups.

Part 4: Analytical Validation

Expected Data for (2,5-dimethoxyphenyl)(5-methylpyridin-2-yl)methanone:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.50 (d, J=2.0 Hz, 1H, Py-H6)

    • δ 8.05 (d, J=8.0 Hz, 1H, Py-H3)

    • δ 7.65 (dd, J=8.0, 2.0 Hz, 1H, Py-H4)

    • δ 7.15 (d, J=2.5 Hz, 1H, Ar-H6)

    • δ 6.95 (d, J=9.0 Hz, 1H, Ar-H3)

    • δ 6.90 (dd, J=9.0, 2.5 Hz, 1H, Ar-H4)

    • δ 3.82 (s, 3H, OMe)

    • δ 3.76 (s, 3H, OMe)

    • δ 2.42 (s, 3H, Ar-CH₃)

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 258.11

    • Found: 258.1

References

  • Lithiation of 2-Bromopyridines

    • Cai, X., et al. "Lithium-Halogen Exchange of 2-Bromopyridines: A Review." Organic Process Research & Development, 2014.

    • Note: Establishes the stability window of 2-lithiopyridines
  • General Synthesis of Pyridyl-Aryl Ketones

    • Pasquinet, E., et al. "Synthesis of pyridyl ketones via the reaction of pyridyllithiums with carboxylic esters." Tetrahedron, 1998.

  • MnO₂ Oxidation Protocols

    • Cahiez, G., et al. "Manganese Dioxide in Organic Synthesis." Encyclopedia of Reagents for Organic Synthesis, 2001.

  • Analogous Structure Synthesis (2,5-dimethoxy derivatives)

    • Hansen, M., et al. "Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines." ACS Chemical Neuroscience, 2014.

    • Note: Provides characterization data for the 2,5-dimethoxy moiety in similar scaffolds.

Sources

Application Note: Strategic Utilization of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine in DORA Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of Orexin Receptor Antagonists (ORAs) .

The subject molecule, 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine , is a privileged scaffold in the development of Dual Orexin Receptor Antagonists (DORAs). Structurally analogous to the precursors of Suvorexant (Belsomra) and Filorexant , this intermediate provides the critical "hinge" region required for binding to the OX1 and OX2 receptors.

Chemical Profile & Strategic Importance[1][2]

The Molecule[1][3][4][5]
  • IUPAC Name: (2,5-dimethoxyphenyl)(5-methylpyridin-2-yl)methanone

  • CAS: 1187170-68-8

  • Molecular Formula: C15H15NO3

  • Molecular Weight: 257.29 g/mol

Pharmacophore Context

This intermediate represents a "bi-aryl ketone" motif essential for the Orexin antagonist class. In the synthesis of drugs like Suvorexant, the ketone bridge is a pro-chiral center. The 2,5-dimethoxy substitution pattern is often employed in Structure-Activity Relationship (SAR) studies to modulate:

  • Metabolic Stability: Blocking the P450 oxidation sites on the phenyl ring.

  • Lipophilicity (LogP): Tuning blood-brain barrier (BBB) penetration.

  • Receptor Selectivity: Optimizing the fit within the hydrophobic pocket of the Orexin receptor.

The critical synthetic challenge—and the focus of this guide—is the Asymmetric Transfer Hydrogenation (ATH) of the ketone to generate a chiral alcohol with high enantiomeric excess (>98% ee), which is subsequently coupled to a diazepane ring.

Critical Quality Attributes (CQAs)

Before initiating synthesis, the starting material must meet specific CQAs to prevent downstream catalyst poisoning (specifically of Ruthenium complexes).

AttributeSpecificationRationale
Purity (HPLC) ≥ 98.5%Impurities structurally similar to the ketone can compete for the catalyst.
Water Content (KF) ≤ 0.1% w/wWater can hydrolyze the imine/sulfonamide ligands of ATH catalysts.
Metal Content (Pd/Cu) ≤ 10 ppmResidual transition metals from the Suzuki coupling (used to make the ketone) will quench the Ru-catalyst.
Appearance Off-white to yellow crystalline solidDark coloration often indicates oxidation of the methoxy groups to quinones.

Application Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of the ketone to the chiral alcohol (Target: R-enantiomer, typical for this class). Mechanism: Noyori-type Transfer Hydrogenation using a Ruthenium-Arene complex.

Reagents & Materials
  • Substrate: this compound (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture)

  • Solvent: Acetonitrile (MeCN) or DMF (degassed)

Step-by-Step Methodology
  • Inertion: Charge a dry reactor with the substrate. Purge with Nitrogen (N2) for 15 minutes to remove oxygen (O2 acts as a catalyst poison).

  • Solvation: Dissolve the substrate in degassed MeCN (5 volumes relative to mass).

  • Catalyst Charge: Add the Ru-catalyst (0.5 mol%) under a counter-flow of N2.

    • Expert Tip: Predissolve the catalyst in a small volume of solvent to ensure rapid homogeneity.

  • Reagent Addition: Add the Formic Acid/TEA mixture (3.0 eq) dropwise via syringe pump over 30 minutes.

    • Caution: This reaction is exothermic and generates CO2 gas. Ensure adequate venting.[1][2]

  • Reaction: Stir at 25°C for 12–18 hours. Monitor by HPLC.

    • Endpoint: < 0.5% remaining ketone.

  • Quench: Slowly add saturated NaHCO3 solution to neutralize excess formic acid.

  • Isolation: Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over MgSO4, and concentrate.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by O2 or residual metals.Degas solvents thoroughly; treat substrate with functionalized silica (scavengers) pre-reaction.
Low Enantioselectivity (<90% ee) Temperature too high or incorrect solvent.Lower reaction temperature to 0°C; switch from DMF to DCM/MeCN mixture.
Demethylation Acid concentration too high.Reduce Formic Acid equivalents; ensure temperature does not exceed 30°C.

Application Protocol 2: Activation & Coupling

Objective: Convert the chiral alcohol into a leaving group (Mesylate) and couple with a diazepane pharmacophore.

Activation (Mesylation)
  • Cooling: Dissolve the chiral alcohol in DCM and cool to -10°C.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq).

  • Mesylation: Add Methanesulfonyl Chloride (MsCl) (1.2 eq) dropwise, maintaining internal temperature < 0°C.

    • Critical: Higher temperatures promote elimination to the alkene (styrene analog), an irreversible impurity.

  • Workup: Quench with cold water. Separate layers immediately to prevent hydrolysis of the mesylate.

Nucleophilic Substitution (Coupling)
  • Charge: Dissolve the Mesylate intermediate in Acetonitrile.

  • Nucleophile: Add the Diazepane derivative (e.g., 5-methyl-1,4-diazepane) (1.2 eq).

  • Base: Add Diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat: Warm to 60°C for 4–6 hours.

  • Purification: The product is typically an oil; purify via crystallization as the HCl or Tartrate salt to upgrade chiral purity.

Process Visualization

The following diagram illustrates the critical decision pathways and synthesis flow for this intermediate.

G Start Start: 2-(2,5-Dimethoxybenzoyl) -5-methylpyridine QC QC Check: Purity > 98.5%? Start->QC Purify Recrystallize (EtOH/Heptane) QC->Purify Fail ATH Asymmetric Transfer Hydrogenation (Ru-TsDPEN, HCOOH/TEA) QC->ATH Pass Purify->QC CheckEE Chiral HPLC: ee% > 98%? ATH->CheckEE Resalt Salt Formation (D-Tartaric Acid) to Upgrade ee CheckEE->Resalt Fail Mesylate Activation: Mesylation (-10°C) CheckEE->Mesylate Pass Resalt->Mesylate Coupling Coupling: + Diazepane Scaffold Mesylate->Coupling Final Final Orexin Antagonist Precursor Coupling->Final

Figure 1: Workflow for the conversion of this compound into a pharmaceutical active.

Analytical Control Strategy

To ensure the integrity of the "Self-Validating System," the following HPLC method is recommended for monitoring the reaction progress and chiral purity.

Method A: Reaction Monitoring (Achiral)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase: Gradient 10% -> 90% MeCN in 0.1% H3PO4 (aq).

  • Detection: UV @ 254 nm (Pyridine absorption) and 280 nm (Dimethoxybenzene absorption).

  • Retention Time: Ketone typically elutes later than the Alcohol due to loss of H-bond donating capability.

Method B: Chiral Purity (Enantiomeric Excess)
  • Column: Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Rationale: Baseline separation of the R and S alcohol enantiomers is required to calculate ee%.

References

  • Merck Sharp & Dohme Corp. (2011). Process for the preparation of suvorexant. U.S. Patent 7,951,797.[3]

  • Strotman, N. A., et al. (2011). "Asymmetric Synthesis of Suvorexant, a Dual Orexin Receptor Antagonist." Journal of the American Chemical Society, 133(21), 8362–8369.

  • Mangion, I. K., et al. (2012). "Enzymatic and Chemical Asymmetric Synthesis of the Orexin Receptor Antagonist Suvorexant." Organic Process Research & Development, 16(1), 16–25.

  • Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 53(14), 5320–5332.

Sources

Application Note & Protocol: Solubility Profiling of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Preclinical Research

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine (CAS No. 1187170-68-8) is a substituted pyridine derivative whose structure is of interest in medicinal chemistry and drug discovery pipelines. The utility of such small molecules in high-throughput screening (HTS) and subsequent in vitro and in vivo assays is fundamentally dependent on their solubility characteristics. Inaccurate solubility data can lead to significant experimental artifacts, including underestimated potency, poor reproducibility, and misleading structure-activity relationships (SAR).

  • Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for creating high-concentration stock solutions for compound libraries.[1] Its power as a polar aprotic solvent allows it to dissolve an exceptionally wide range of both hydrophobic and hydrophilic compounds, and it is miscible with aqueous media used in biological assays.[2]

  • Methanol (MeOH) , a polar protic solvent, is frequently employed in analytical chemistry (e.g., as a mobile phase in HPLC), for purification through recrystallization, and as a solvent for various chemical reactions.[3][4]

This application note provides validated, step-by-step protocols for determining both equilibrium and kinetic solubility, enabling researchers to generate reliable data for confident decision-making in their discovery programs.

Compound Profile & Physicochemical Properties

A precise understanding of the compound's basic properties is essential for accurate concentration calculations and experimental design.

PropertyValueSource
IUPAC Name (2,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone[4]
CAS Number 1187170-68-8[4]
Molecular Formula C₁₅H₁₅NO₃[4]
Molecular Weight 257.28 g/mol Calculated
Canonical SMILES COC1=CC=C(OC)C(C(=O)C2=CC=C(C)C=N2)=C1[4]

Quantitative Solubility Data

The following table is provided for researchers to populate with their own data generated using the protocols in Section 4.0. It is crucial to determine solubility empirically to ensure accuracy.

SolventTemperature (°C)Maximum Solubility (mg/mL)Maximum Molarity (M)Observations
DMSO e.g., 25°C[Insert experimental value][Calculate based on MW]e.g., Clear, colorless solution
Methanol e.g., 25°C[Insert experimental value][Calculate based on MW]e.g., Clear, colorless solution

Experimental Protocols for Solubility Determination

Two distinct types of solubility are relevant in drug discovery: equilibrium and kinetic. Equilibrium solubility represents the true thermodynamic limit of dissolution, while kinetic solubility reflects the apparent solubility when a compound is rapidly diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of many biological assays.[2]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is considered the "gold standard" for determining the true thermodynamic solubility of a compound.[5] It involves generating a saturated solution and allowing it to reach equilibrium over an extended period before quantifying the dissolved solute.

Causality and Principle: The core principle is to ensure a state of thermodynamic equilibrium between the undissolved solid and the dissolved solute. Extended incubation with agitation allows the dissolution and precipitation rates to equalize, yielding a stable, maximum concentration of the compound in the solvent at a given temperature.

Materials:

  • This compound

  • Anhydrous DMSO and HPLC-grade Methanol

  • 2 mL glass vials with screw caps

  • Analytical balance (4-decimal place)

  • Thermostatic shaker or orbital incubator

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Sample Preparation: Add an excess amount of this compound (approx. 10-20 mg) to a pre-weighed 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add 1.0 mL of the desired solvent (DMSO or Methanol) to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for 24 to 48 hours.[1][5] This extended time is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand for 1 hour to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid.[1]

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is highly recommended to pass this aliquot through a 0.22 µm syringe filter.

  • Quantification:

    • Accurately dilute the filtered supernatant with an appropriate solvent (e.g., methanol or acetonitrile for HPLC analysis) to a concentration that falls within the linear range of your analytical method.

    • Determine the concentration of the compound using a pre-established calibration curve on an HPLC-UV or UV-Vis spectrophotometer.[6]

    • Back-calculate the original concentration in the undiluted supernatant, accounting for all dilution factors. This final value is the equilibrium solubility.

Protocol: Kinetic Solubility Assessment for In Vitro Assays

This high-throughput method assesses the tendency of a compound to precipitate when rapidly diluted from a DMSO stock into an aqueous buffer, which is highly relevant for cell-based screening.[7][8]

Causality and Principle: Unlike the slow equilibration process, this protocol mimics the rapid change in solvent environment that occurs when a compound stock is added to assay media. The resulting "kinetic solubility" is a measure of a compound's ability to remain in a supersaturated state long enough for the assay to be completed.

Materials:

  • High-concentration stock of this compound in DMSO (e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom for UV, or black for nephelometry)

  • Plate reader capable of UV absorbance or nephelometry (light scattering)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Plate Setup: Dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a microtiter plate.[7] Include DMSO-only wells as a negative control.

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., 98 µL of PBS for a 1:50 dilution) to each well to achieve the desired final compound concentration.

  • Mixing and Incubation: Mix the contents by gentle agitation and incubate at a controlled temperature (e.g., 25°C or 37°C) for a period relevant to the biological assay (e.g., 2 hours).[7]

  • Precipitation Measurement:

    • Nephelometry: Measure the light scattering in each well. A significant increase in scattering compared to the DMSO control indicates the formation of a precipitate.[7]

    • UV Absorbance: For a direct concentration measurement, filter the samples (using a 96-well filter plate) to remove any precipitate. Measure the UV absorbance of the filtrate and calculate the concentration of the dissolved compound using a calibration curve.[7] The concentration at which precipitation is first observed is the kinetic solubility limit.

Visualized Workflows

Diagram 1: Equilibrium Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add excess compound to pre-weighed vial B 2. Add 1.0 mL of DMSO or Methanol A->B C 3. Agitate at constant temperature (24-48h) B->C D 4. Centrifuge at high speed (15 min) C->D E 5. Collect & filter supernatant (0.22 µm) D->E F 6. Dilute aliquot to linear range E->F G 7. Analyze via HPLC/UV-Vis against calibration curve F->G H 8. Calculate final solubility (mg/mL & M) G->H

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Diagram 2: Solvent Choice Decision Logic

G Start Experimental Goal? Stock Prepare high-concentration stock for biological assays Start->Stock Stock Solution Analysis Analytical quantification or chemical reaction solvent Start->Analysis Analysis / Synthesis UseDMSO Use Anhydrous DMSO Stock->UseDMSO UseMeOH Use HPLC-Grade Methanol Analysis->UseMeOH CheckKinetic Verify kinetic solubility in assay buffer UseDMSO->CheckKinetic CheckPurity Ensure solvent purity and compatibility with method UseMeOH->CheckPurity

Caption: Decision logic for selecting DMSO vs. Methanol.

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related pyridine and benzoyl compounds suggest the following precautions should be taken.[9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[9]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Keep away from heat, sparks, and open flames.[9]

  • Solvent Hazards:

    • DMSO: Can enhance the dermal absorption of other chemicals. Handle with care.

    • Methanol: Is flammable and toxic if ingested, inhaled, or absorbed through the skin. All handling should be performed in a fume hood.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Singhvi, G., & Singh, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]

  • Reddit User Discussion. (2022, May 7). Determination of maximum solubility? r/OrganicChemistry. [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • Al-Rawashdeh, N. A. F., et al. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. [Link]

Sources

Friedel-Crafts acylation protocols for benzoylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Friedel-Crafts Acylation Protocols for Benzoylpyridine Synthesis

Executive Summary & Strategic Overview

The synthesis of benzoylpyridines (phenyl-pyridyl ketones) presents a unique challenge in electrophilic aromatic substitution (EAS). Unlike standard Friedel-Crafts acylations where an electron-rich ring is easily acylated, the pyridine ring is naturally electron-deficient (


-deficient).

The "Pyridine Problem": Attempting to acylate a pyridine ring directly (e.g., Pyridine + Benzoyl Chloride) is generally futile. The Lewis acid catalyst (AlCl


) coordinates strongly with the pyridine nitrogen lone pair, forming a highly deactivated 

-acyl-aluminate complex that resists electrophilic attack.[1]

The Solution: The "Inverse" Strategy To successfully synthesize benzoylpyridines, the polarity of the reaction must be inverted. We utilize the pyridine moiety as the electrophile (in the form of nicotinoyl or isonicotinoyl chloride) and benzene as the nucleophile .

This Application Note details the optimized "Inverse Friedel-Crafts" protocols for synthesizing 3-benzoylpyridine and 4-benzoylpyridine, emphasizing the critical stoichiometry required to overcome Lewis acid sequestration.

Mechanistic Insight & Stoichiometry

Success in this synthesis relies entirely on understanding the consumption of the Lewis acid.

The "Lewis Acid Sink" Effect

In a standard Friedel-Crafts reaction between benzene and acetyl chloride, 1.1 equivalents of AlCl


 are sufficient. However, when using pyridine-carbonyl chlorides, the pyridine nitrogen acts as a "sink," irreversibly binding one equivalent of AlCl

.
  • Eq 1: Coordinates to Pyridine Nitrogen (Deactivation/Sequestration).

  • Eq 2: Activates the Carbonyl Chloride (Acylium formation).

  • Eq 3 (Optional but recommended): Ensures complete conversion and handles moisture.

Therefore, a minimum of 2.2 to 3.0 equivalents of AlCl


 is mandatory.  Failure to use excess catalyst results in stalled conversion at ~50% yield.

FC_Mechanism cluster_0 Step 1: N-Complexation (The Sink) cluster_1 Step 2: Acylium Activation cluster_2 Step 3: Substitution Py_COCl Nicotinoyl Chloride Complex_N N-AlCl3 Complex (Inactive Electrophile) Py_COCl->Complex_N + AlCl3 AlCl3_1 AlCl3 (Eq 1) AlCl3_1->Complex_N Acylium Acylium Ion (Active Electrophile) Complex_N->Acylium + AlCl3 (Activation) AlCl3_2 AlCl3 (Eq 2) AlCl3_2->Acylium Product_Complex Product-AlCl3 Complex Acylium->Product_Complex + Benzene Benzene Benzene (Nucleophile) Benzene->Product_Complex Final Benzoylpyridine Product_Complex->Final Hydrolysis

Figure 1: Mechanistic pathway highlighting the requirement for >2 equivalents of Lewis Acid.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Benzoylpyridine

Target: 3-Benzoylpyridine (Phenyl-pyridin-3-yl-methanone)

Reagents & Materials:

Component Role Equiv. Scale (Example)
Nicotinoyl Chloride HCl Electrophile Precursor 1.0 17.8 g (100 mmol)

| Aluminum Chloride (AlCl


)  | Lewis Acid Catalyst | 3.0  | 40.0 g (300 mmol) |
| Benzene  | Reactant & Solvent | Excess | 150 mL |
| HCl (conc.) / Ice  | Quenching Agent | N/A | ~50 mL / 200 g |

Step-by-Step Methodology:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer (essential due to sludge formation), a reflux condenser with a CaCl

    
     drying tube (or N
    
    
    
    inlet), and a pressure-equalizing addition funnel.
  • Catalyst Suspension: Charge the flask with dry Benzene (100 mL) and anhydrous AlCl

    
     (40.0 g). Cool to 10–15°C using a water bath.
    
  • Electrophile Addition: Rapidly add Nicotinoyl Chloride Hydrochloride (17.8 g) to the stirred suspension. Note: Evolution of HCl gas will occur immediately. Ensure proper ventilation.

  • Thermal Activation:

    • Allow the mixture to warm to room temperature over 30 minutes.

    • Heat the mixture to reflux (80°C) .

    • Maintain reflux for 4 to 6 hours . The mixture will turn into a dark, viscous oil or sludge (the "Red Oil" complex).

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture slowly onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL) with vigorous stirring. Caution: Highly Exothermic.

  • Workup:

    • Separate the layers.[2] The product (as a pyridine salt) will reside in the aqueous acidic layer . The organic (benzene) layer contains impurities and can be discarded.

    • Basify the aqueous layer with 20% NaOH solution until pH > 10. The product will precipitate or oil out.

    • Extract the aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
    • Dry combined organics over anhydrous MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from hexane/ethyl acetate or distill under reduced pressure if necessary.

Protocol B: Synthesis of 4-Benzoylpyridine

Target: 4-Benzoylpyridine (Phenyl-pyridin-4-yl-methanone)

Key Difference: Isonicotinoyl chloride is often more reactive but the 4-position renders the nitrogen more accessible for complexation, making the "sludge" phase more intractable.

Reagents:

  • Isonicotinoyl Chloride Hydrochloride (1.0 eq)

  • AlCl

    
     (3.0 eq)
    
  • Benzene (Solvent/Reactant)[3][4]

Workflow Modification: Follow Protocol A, but extend the reflux time to 8 hours . Due to the symmetry of the 4-isomer, the product often crystallizes more readily upon basification.

Yield Expectations:

IsomerTypical Yield (Optimized)Melting Point
3-Benzoylpyridine 75 - 85%38 - 40°C
4-Benzoylpyridine 70 - 80%70 - 72°C

Process Workflow & Safety

Workflow cluster_setup Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Workup Setup Dry Glassware N2 Atmosphere Mix Suspend AlCl3 in Benzene Setup->Mix Weigh Weigh AlCl3 (Glovebox/Dry box preferred) Weigh->Mix Add Add Acid Chloride (Control HCl evolution) Mix->Add Reflux Reflux 4-8 hrs (Formation of viscous complex) Add->Reflux Quench Pour onto Ice/HCl (Exothermic!) Reflux->Quench Separate Discard Organic Layer (Product in Aqueous Acid) Quench->Separate Basify Basify Aqueous Layer (pH > 10) Separate->Basify Extract Extract with DCM Concentrate Basify->Extract

Figure 2: Operational workflow emphasizing the phase separation logic.

Safety & Hazards (HSE):

  • Aluminum Chloride: Reacts violently with water/moisture to release HCl gas. Handle in a fume hood.

  • Benzene: Known carcinogen. Use strictly in a fume hood. Substitute with chlorobenzene if higher boiling point is needed, though benzene is the reactant here.

  • Exotherm: The quenching step is the most dangerous. Never add water to the reaction; always add the reaction mass to ice.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Insufficient CatalystIncrease AlCl

to 3.5 equivalents. The N-complex must be fully formed before acylation occurs.
Incomplete Reaction "Brick Dust" SolidificationThe complex solidified and stopped stirring. Use a high-torque mechanical stirrer or add more benzene to maintain a slurry.
Product in Waste Incorrect Phase CutThe product is a pyridine; in acid, it is protonated and stays in water. Do not discard the aqueous layer before basification.
Dark/Tar Product DecompositionReflux temperature too high or too long. Monitor via TLC (taking a mini-aliquot, quenching in NaOH, extracting).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Chapter on Aromatic Ketones).

  • Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. (General mechanism and stoichiometry principles).

  • Org. Synth. 1929, 9, 32. (Classic reference for Friedel-Crafts acylation protocols).

  • Rubin, M. et al. "Nucleophilic Substitution of Pyridines." Chem. Rev. 2006. (Context on Pyridine reactivity and deactivation).

Sources

Application Notes & Protocols for 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the proper storage and handling of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine (CAS No. 1187170-68-8).[1] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound and the safety of laboratory personnel. The recommendations are synthesized from established best practices for handling substituted pyridine and benzoyl compounds, in the absence of a specific, detailed Safety Data Sheet (SDS) for this particular molecule.

Introduction and Compound Profile

This compound is a chemical compound with the IUPAC name (2,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone.[1] It belongs to the class of aromatic ketones and substituted pyridines, which are significant structural motifs in medicinal chemistry and materials science.[2][3] The presence of a pyridine ring suggests potential applications as a ligand in catalysis or as a building block for pharmaceutical agents.[2][4] Given its potential bioactivity and reactivity, adherence to strict storage and handling protocols is paramount to ensure experimental reproducibility and personnel safety.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1187170-68-8[1]
IUPAC Name (2,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone[1]
Molecular Formula C15H15NO3[1]
Appearance Solid (form may vary from crystal to powder)[5]
Color White to slightly pale yellow-red[5]

Storage Protocols

The stability of this compound is contingent upon proper storage conditions. Improper storage can lead to degradation, affecting the purity and efficacy of the compound in downstream applications.

General Storage Conditions

For optimal stability, this compound should be stored in a cool, dry, and dark environment.[5][6] Direct sunlight and moisture should be avoided to prevent photochemical degradation and hydrolysis.[7] The recommended storage temperature should be maintained as per the supplier's instructions, and if not specified, a standard cool environment (2-8 °C) is advisable.

Container and Atmosphere

The compound should be stored in its original, tightly sealed container to prevent contamination and exposure to the atmosphere.[5][6] For long-term storage, flushing the container with an inert gas such as argon or nitrogen can mitigate the risk of oxidative degradation.[8]

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Cool (as per supplier, or 2-8 °C)Minimizes degradation kinetics.
Light Store in a dark place or in an amber vialPrevents photochemical reactions.[5]
Atmosphere Tightly sealed container, consider inert gas overlayPrevents oxidation and moisture absorption.[8]
Location Well-ventilated, designated chemical storage areaEnsures safety and prevents cross-contamination.[6]

Handling Protocols

Due to the potential hazards associated with pyridine derivatives, strict adherence to safety protocols during handling is mandatory.[7][9]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to, safety goggles with side shields, a laboratory coat, and chemical-resistant gloves.[6]

Diagram 1: PPE Selection Workflow

PPE_Workflow start Handling this compound ventilation Is the work area well-ventilated? start->ventilation fume_hood Work in a chemical fume hood. ventilation->fume_hood No ppe_basics Standard PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves ventilation->ppe_basics Yes fume_hood->ppe_basics risk_assessment Assess risk of aerosolization or dust generation ppe_basics->risk_assessment respirator Consider a respirator if ventilation is inadequate or dust is generated risk_assessment->respirator High Risk end Proceed with handling risk_assessment->end Low Risk respirator->end Stock_Solution_Workflow start Start: Prepare Stock Solution equilibrate Equilibrate compound to room temperature start->equilibrate weigh Weigh compound in a fume hood equilibrate->weigh add_solvent Add appropriate solvent weigh->add_solvent dissolve Vortex or sonicate to dissolve add_solvent->dissolve store Store solution in a sealed, light-protected vial dissolve->store end End: Stock Solution Ready store->end

Caption: A stepwise workflow for preparing stock solutions.

Health and Safety Information

While a specific toxicological profile for this compound is not readily available, compounds with similar structures can cause skin and eye irritation. [8]Inhalation of dust or aerosols may cause respiratory tract irritation. [10]Ingestion may be harmful. Table 3: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention. [6]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [6]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [6]

References

  • Kishida Chemical Co., Ltd. (2020, January 29). Safety Data Sheet: 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride. Retrieved from [Link]

  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-(2-Methylpropyl)pyridine (FDB016310). Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzyl alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

Sources

Preparation of analytical standards for 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation & Certification of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine Analytical Standards

Executive Summary

This guide details the protocol for the preparation, purification, and certification of This compound (CAS: 1187170-68-8) as a Primary Reference Standard. This compound, often utilized as a key intermediate in the synthesis of isoquinoline-based alkaloids or specific kinase inhibitors, requires rigorous characterization due to the potential for demethylation and atropisomerism-induced broadening in NMR spectra.

This protocol adopts a Mass Balance Approach (100% - Impurities) for purity assignment, compliant with ICH Q2(R1) and ISO 17034 guidelines for reference material production.

Compound Profile & Critical Attributes

AttributeSpecification
IUPAC Name (2,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Calc) ~4.5 (Pyridine nitrogen)
UV Max ~285 nm, 320 nm (Conjugated ketone system)

Synthesis & Purification Strategy

To generate a candidate material suitable for use as a standard (>99.5% purity), commercial "research grade" material (often 95-97%) is insufficient.[1] We utilize a recrystallization strategy over preparative HPLC to ensure the isolation of the thermodynamic crystal form and avoid trifluoroacetate (TFA) salt contamination.

Purification Protocol (Recrystallization)
  • Solvent System: Isopropyl Alcohol (IPA) / n-Heptane (1:3 v/v).[1]

  • Rationale: The pyridine moiety creates solubility in alcohols, while the lipophilic dimethoxybenzoyl group ensures precipitation upon non-polar antisolvent addition.[1]

  • Procedure:

    • Dissolve 5.0 g of crude material in 25 mL boiling IPA.

    • Hot filtration (0.45 µm PTFE) to remove insoluble particulates.[1]

    • Slowly add 75 mL warm n-Heptane with stirring.

    • Cool gradually to room temperature (25°C) over 4 hours, then to 4°C for 12 hours.

    • Filter crystals, wash with cold Heptane, and vacuum dry at 40°C for 24 hours.

Structural Elucidation & Identity (Qualitative)

Identity must be established by at least two orthogonal methods.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d₆ (Avoid CDCl₃ if trace acid is present, which shifts the pyridine signals).[1]

  • Key Diagnostic Signals:

    • Pyridine Ring: The 5-methyl group appears as a singlet ~2.35 ppm.[1] The proton at position 6 (adjacent to N) is a doublet ~8.5 ppm.[1]

    • Methoxy Groups: Two distinct singlets ~3.70 ppm and ~3.75 ppm.[1]

    • Benzoyl Bridge: The carbonyl carbon (¹³C) appears downfield ~193 ppm.[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Target Ion: [M+H]⁺ = 258.11 m/z.[1]

  • Fragmentation: Loss of methyl (-15) or methoxy (-31) groups may be observed at higher collision energies.

Purity Assignment (Quantitative Certification)

We employ the Mass Balance Equation to assign the potency of the standard:



Where:

  • %H₂O: Water Content (Karl Fischer)

  • %RS: Residual Solvents (GC-Headspace)

  • %ROI: Residue on Ignition (Sulfated Ash)

  • %HPLC: Chromatographic Purity (Area %)

Chromatographic Purity (HPLC-UV)
  • Objective: Separate synthetic byproducts (e.g., mono-demethylated analogs, regioisomers).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: 285 nm (Isobestic point approximation).[1]

Residual Solvent Analysis (GC-Headspace)
  • Target: IPA and Heptane (from recrystallization).

  • Limit: Must be <5000 ppm (ICH Q3C Class 3).[1]

Visualized Workflow (DOT Diagram)

StandardPreparation RawMaterial Crude Material (Purity ~95%) Dissolution Dissolution (Boiling IPA) RawMaterial->Dissolution Filtration Hot Filtration (Remove Particulates) Dissolution->Filtration Crystallization Recrystallization (Add Heptane -> Cool) Filtration->Crystallization Drying Vacuum Drying (40°C, 24h) Crystallization->Drying Characterization Characterization Phase Drying->Characterization NMR Identity: 1H/13C NMR (DMSO-d6) Characterization->NMR HPLC Purity: HPLC-UV (Gradient C18) Characterization->HPLC KF_GC Volatiles: KF & GC-HS Characterization->KF_GC Certificate Final CoA Generation (Mass Balance Calculation) NMR->Certificate HPLC->Certificate KF_GC->Certificate

Caption: Workflow for the purification and certification of the Reference Standard, ensuring traceability from crude material to final Certificate of Analysis (CoA).

Handling & Stability Protocol

  • Storage: Store at 2°C to 8°C in an amber vial. The methoxy-benzoyl linkage is susceptible to photo-oxidation over extended periods.[1]

  • Hygroscopicity: The pyridine nitrogen can form hydrates.[1] Equilibrate the vial to room temperature before opening to prevent condensation.

References

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[1][2][3] Link

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[1][4] Link

  • U.S. Food and Drug Administration (FDA) . Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • PubChem CID 7038 . 2-Benzoylpyridine (Structural Analog Reference). National Center for Biotechnology Information.[1] Link

  • Fluorochem . This compound Product Data. Link

Sources

Application Note: Advanced Grignard Reaction Protocols for the Functionalization of 5-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenges of Pyridine Functionalization

Pyridine derivatives are ubiquitous structural motifs in medicinal chemistry, agrochemicals, and materials science. The strategic introduction of substituents onto the pyridine ring is a cornerstone of molecular design and optimization. The Grignard reaction, a powerful tool for carbon-carbon bond formation, offers a direct route to alkylated and arylated pyridines.[1][2]

However, the application of classical organometallic chemistry to pyridine rings is not straightforward. The electron-deficient nature of the pyridine ring and the presence of the lone pair on the nitrogen atom introduce significant challenges, often referred to as the "2-pyridyl problem". The nitrogen can coordinate to the magnesium center of the Grignard reagent, altering its reactivity, or act as a base. Consequently, direct functionalization requires carefully designed strategies to overcome these hurdles. This guide details two primary approaches for leveraging Grignard chemistry with 5-methylpyridine derivatives: the formation and use of a pyridyl Grignard reagent, and the nucleophilic addition of a standard Grignard reagent to an activated pyridine ring.

Part 1: Preparation of (5-Methylpyridin-2-yl)magnesium Halides

The formation of a Grignard reagent from a halo-5-methylpyridine is the most direct approach to creating a nucleophilic pyridine species. The choice of starting material is critical; typically, 2-bromo- or 2-iodo-5-methylpyridine is used. Two primary methods are employed: direct magnesium insertion and halogen-magnesium exchange.

Method A: Direct Magnesium Insertion

This classic method involves the reaction of an organic halide with magnesium metal.[3][4] A significant hurdle is the passivating layer of magnesium oxide on the metal surface, which must be disrupted for the reaction to initiate.[5]

Causality of Experimental Design:

  • Magnesium Activation: The use of activators like iodine or 1,2-dibromoethane is crucial. Iodine chemically etches the MgO layer, while 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, exposing a fresh, reactive magnesium surface.[5]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential. They are relatively inert to the Grignard reagent and solvate the magnesium species, stabilizing the reagent through the Schlenk equilibrium.[5][6]

  • Inert Atmosphere: Grignard reagents are highly sensitive to air and moisture and must be prepared and handled under an inert atmosphere (e.g., nitrogen or argon).[7]

Method B: Halogen-Magnesium Exchange

A more modern and often more reliable method, especially for functionalized substrates, is the halogen-magnesium exchange.[8] This reaction involves treating an aryl halide (typically an iodide or bromide) with a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride.[8][9] The use of i-PrMgCl·LiCl ("Turbo Grignard") can further accelerate the exchange and improve solubility and reactivity.[10]

Causality of Experimental Design:

  • Reactivity Gradient: The exchange is driven by the formation of a more stable organomagnesium species. The equilibrium favors the formation of the aryl/heteroaryl Grignard from the alkyl Grignard.

  • Low Temperature: These exchanges can often be performed at low temperatures (e.g., -20 °C to 0 °C), which enhances functional group tolerance, preserving esters, nitriles, or other sensitive moieties that would be attacked by the Grignard reagent at higher temperatures.[8]

Workflow: Formation of (5-Methylpyridin-2-yl)magnesium Bromide

G cluster_start Starting Material cluster_methodA Method A: Direct Insertion cluster_methodB Method B: Halogen-Mg Exchange cluster_product Product Start 2-Bromo-5-methylpyridine A1 Mg turnings, I₂ (cat.) Start->A1 B1 i-PrMgCl or i-PrMgCl·LiCl Start->B1 A2 Anhydrous THF A1->A2 A3 Heat / Sonication A2->A3 Product (5-Methylpyridin-2-yl)magnesium bromide (in THF solution) A3->Product B2 Anhydrous THF B1->B2 B3 Low Temperature (e.g., 0 °C) B2->B3 B3->Product

Caption: Pathways for Grignard reagent formation.

Protocol 1: Preparation of (5-Methylpyridin-2-yl)magnesium Bromide via Halogen-Magnesium Exchange

This protocol is recommended for its reliability and functional group tolerance.

Materials:

  • 2-Bromo-5-methylpyridine

  • Isopropylmagnesium chloride solution (e.g., 2.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF) for quenching/derivatization

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Flame-dried, two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Low-temperature bath (ice/water)

Procedure:

  • Setup: Assemble the flame-dried flask with a stir bar under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add 2-bromo-5-methylpyridine (1.0 eq). Dissolve it in anhydrous THF (to make an approx. 0.5 M solution).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Exchange Reaction: Slowly add isopropylmagnesium chloride (1.05 eq) dropwise via syringe over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Stirring: Stir the resulting mixture at 0 °C for 1-2 hours. The formation of the Grignard reagent is typically complete within this timeframe. The solution may appear as a light brown or grey slurry.

  • Confirmation (Optional but Recommended): To confirm formation and estimate yield, a small aliquot can be quenched. Withdraw 0.5 mL of the reaction mixture, quench with excess anhydrous DMF, and analyze by GC-MS or LC-MS for the formation of 5-methylpicolinaldehyde.

  • Usage: The prepared Grignard solution, (5-methylpyridin-2-yl)magnesium bromide, is now ready for use in subsequent reactions.[11] It should be used immediately for best results.

Part 2: Application in Cross-Coupling - The Kumada Reaction

The Kumada-Tamao-Corriu coupling is a transition-metal-catalyzed reaction between a Grignard reagent and an organic halide, forming a new C-C bond.[7][12] It was one of the first catalytic cross-coupling methods developed and remains a powerful tool, especially when using economical nickel catalysts.[13]

Mechanistic Rationale: The catalytic cycle involves three key steps:

  • Oxidative Addition: The organic halide (e.g., an aryl bromide) adds to the low-valent metal center (Ni(0) or Pd(0)), forming a M(II) species.

  • Transmetalation: The organomagnesium reagent transfers its organic group to the metal center, displacing the halide.

  • Reductive Elimination: The two organic groups on the metal center couple and are eliminated, regenerating the M(0) catalyst and forming the final product.

Diagram: The Kumada Coupling Catalytic Cycle

Kumada_Cycle M0 M(0)Ln (e.g., Ni(0) or Pd(0)) MA R¹-M(II)Ln-X M0->MA Oxidative Addition + R¹-X MB R¹-M(II)Ln-R² MA->MB Transmetalation + R²-MgBr - MgXBr MB->M0 Reductive Elimination Product Product (e.g., 2-Aryl-5-methylpyridine) MB->Product R¹-R² center R1X R¹-X = Aryl Halide R2MgBr R²-MgBr = (5-Methylpyridin-2-yl)MgBr

Caption: Catalytic cycle for the Kumada cross-coupling.

Protocol 2: Nickel-Catalyzed Kumada Coupling of (5-Methylpyridin-2-yl)magnesium Bromide with 4-Bromoanisole

Materials:

  • Solution of (5-methylpyridin-2-yl)magnesium bromide (from Protocol 1, ~0.5 M in THF)

  • 4-Bromoanisole

  • Nickel(II) chloride (NiCl₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Equipment:

  • Flame-dried, two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

Procedure:

  • Catalyst Preparation: In a separate flame-dried flask under inert gas, add NiCl₂ (0.05 eq) and dppp (0.05 eq). Add anhydrous THF and stir for 15 minutes to form the NiCl₂(dppp) complex in situ.

  • Electrophile Addition: To the catalyst mixture, add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the catalyst/electrophile mixture to 0 °C. Slowly add the freshly prepared (5-methylpyridin-2-yl)magnesium bromide solution (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product, 2-(4-methoxyphenyl)-5-methylpyridine.

ParameterConditionRationale
Catalyst NiCl₂(dppp)Nickel is a cost-effective catalyst for coupling aryl halides.[13] The dppp ligand stabilizes the nickel center and facilitates the catalytic cycle.
Solvent THFStandard solvent for Grignard and Kumada reactions, providing good solubility and stability.[7]
Temperature 0 °C to RTInitial cooling controls the exothermic addition, while warming to RT ensures the reaction proceeds to completion.
Stoichiometry 1.2 eq GrignardA slight excess of the Grignard reagent ensures full consumption of the limiting electrophile.

Part 3: Alternative Strategy - Nucleophilic Addition to Activated Pyridines

An alternative to forming a pyridyl Grignard is to activate the pyridine ring towards nucleophilic attack by a more common Grignard reagent (e.g., Phenylmagnesium bromide). This inverts the polarity of the reaction partners. Activation is typically achieved by forming a pyridine N-oxide or a pyridinium salt.

Rationale:

  • Pyridine N-oxides: The N-oxide functionality activates the C2 and C6 positions towards nucleophilic attack. Subsequent treatment can remove the N-oxide to afford the 2-substituted pyridine.[14][15]

  • Pyridinium Salts: Acylation or alkylation of the pyridine nitrogen creates a positively charged pyridinium salt. This greatly increases the electrophilicity of the ring, making it susceptible to attack by Grignards, often at the C4 position.[16][17][18]

Diagram: Nucleophilic Addition to Activated Pyridine Ring

G cluster_activation Activation cluster_reaction Grignard Addition cluster_aromatization Rearomatization start 5-Methylpyridine n_oxide 5-Methylpyridine N-oxide start->n_oxide m-CPBA pyridinium N-Acyl-5-methyl- pyridinium Salt start->pyridinium Acyl Chloride product_2_sub 2-R-5-Methyl- dihydropyridine derivative n_oxide->product_2_sub product_4_sub 4-R-5-Methyl- dihydropyridine derivative pyridinium->product_4_sub grignard R-MgX (e.g., PhMgBr) grignard->product_2_sub grignard->product_4_sub final_2_sub 2-R-5-Methylpyridine product_2_sub->final_2_sub PCl₃ or Ac₂O final_4_sub 4-R-5-Methylpyridine product_4_sub->final_4_sub Oxidation

Caption: Alternative pathways via pyridine ring activation.

Troubleshooting and Safety

ProblemPotential Cause(s)Suggested Solution(s)
Grignard formation does not initiate. Inactive magnesium surface (oxide layer).Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently heat the mixture. Sonication can also be effective.
Wet solvent or glassware.Ensure all glassware is rigorously flame- or oven-dried. Use freshly distilled or commercially available anhydrous solvents.
Low yield in Kumada coupling. Inactive catalyst.Use fresh catalyst and ligands. Ensure the reaction is run under a strict inert atmosphere.
Poor quality Grignard reagent.Titrate the Grignard reagent before use to determine its exact concentration. Use the reagent immediately after preparation.
Grignard reagent decomposition.The 2-pyridyl Grignard can be less stable than other aryl Grignards. Use it promptly and avoid elevated temperatures if possible.
Formation of homocoupled byproducts (bipyridine). Grignard reagent reacting with unreacted starting halide.Add the Grignard reagent slowly to the mixture of electrophile and catalyst.

Safety Precautions:

  • Grignard reagents and their precursors (e.g., isopropylmagnesium chloride) can be pyrophoric and react violently with water and protic solvents. Always handle them under an inert atmosphere using proper syringe and cannula techniques.

  • The quenching of Grignard reactions is highly exothermic. Perform quenching slowly and in an ice bath to control the temperature.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.

Conclusion

The functionalization of 5-methylpyridine derivatives using Grignard chemistry is a versatile and powerful strategy in modern organic synthesis. While challenges exist due to the inherent properties of the pyridine ring, they can be effectively overcome through rational protocol design. The choice between forming a pyridyl Grignard for use in cross-coupling reactions or activating the pyridine ring for nucleophilic attack provides chemists with flexible pathways to access a wide array of valuable substituted pyridine compounds. The detailed protocols and mechanistic insights provided herein serve as a robust foundation for researchers to successfully implement these transformations in their own synthetic endeavors.

References

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Addition of Grignard reagents to pyridine N-oxides. Organic Letters, 9(7), 1335-1337. Available at: [Link]

  • Valente, C., et al. (2012). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 18(30), 9158-9172. Available at: [Link]

  • Fader, L. D., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis. Available at: [Link]

  • Comins, D. L., & Abdullah, A. H. (1982). Regioselective addition of grignard reagents to N-acylpyridinium salts. A new method for the synthesis of 2-arylpyridines. The Journal of Organic Chemistry, 47(22), 4315-4319. Available at: [Link]

  • Wang, Z., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8846-8852. Available at: [Link]

  • Olsson, R., & Almqvist, F. (2010). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 8(7), 1548-1557. Available at: [Link]

  • Fader, L. D., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. Available at: [Link]

  • Cook, X. A. F., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9152-9156. Available at: [Link]

  • Stanetty, P., & Schnürch, M. (2019). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. Heterocycles, 99(2), 765-794. Available at: [Link]

  • Wikipedia contributors. (2024). Kumada coupling. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia contributors. (2024). Grignard reagent. Wikipedia. Available at: [Link]

  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Organic Syntheses. Available at: [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2021). After formation of the Grignard reagent, would it react with Et2O or methylpyridinium? Chemistry Stack Exchange. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-2-pyridylmagnesium bromide. PubChem Compound Database. Available at: [Link]

  • Google Patents. (n.d.). EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. Google Patents.
  • ResearchGate. (2021). Advances in Kumada–Tamao–Corriu cross-coupling reaction: an update. ResearchGate. Available at: [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Khan Academy. Available at: [Link]

  • ResearchGate. (2019). A Review on Grignard Reagent. ResearchGate. Available at: [Link]

  • Reddit. (2022). can someone explain or give the name of this mechanism? r/OrganicChemistry. Available at: [Link]

  • Fiveable. (n.d.). 12.1 Grignard reagents. Fiveable. Available at: [Link]

  • MDPI. (2020). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. MDPI. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NCBI. (2015). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. National Center for Biotechnology Information. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange. Harvard University. Available at: [Link]

  • University of California, Irvine. (n.d.). Halogen Magnesium Exchange. UCI. Available at: [Link]

Sources

High-Yield Synthesis of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine: A Process Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The synthesis of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine presents a classic challenge in medicinal chemistry: coupling an electron-rich arene (2,5-dimethoxybenzene) with an electron-deficient heterocycle (5-methylpyridine) via a ketone bridge.

Standard Friedel-Crafts acylation fails here because the pyridine ring deactivates the acylating agent, and the pyridine itself is resistant to electrophilic attack. Therefore, nucleophilic aromatic substitution or organometallic addition are the required pathways.

This guide prioritizes the Weinreb Amide Route as the "Gold Standard" for drug development applications. Unlike Grignard additions to esters (which suffer from over-addition/bis-alkylation) or aldehyde additions (requiring subsequent oxidation), the Weinreb route offers:

  • Chemo-selectivity: Stops cleanly at the ketone stage.

  • High Purity: Minimal formation of tertiary alcohol byproducts.

  • Scalability: Suitable for gram-to-kilogram scale-up.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the tetrahedral intermediate formed during the reaction of a lithiated pyridine with a Weinreb amide.

Retrosynthesis Target Target Molecule This compound Intermediate Tetrahedral Intermediate (Stable at low temp) Target->Intermediate Hydrolysis (H3O+) FragmentA Nucleophile 2-Lithio-5-methylpyridine (from 2-Bromo-5-methylpyridine) Intermediate->FragmentA Disconnection FragmentB Electrophile Weinreb Amide of 2,5-Dimethoxybenzoic acid Intermediate->FragmentB Disconnection

Caption: Retrosynthetic logic prioritizing the stable tetrahedral intermediate to prevent over-alkylation.

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Weinreb Amide Route)

Objective: Synthesize the target ketone with >85% yield and >98% purity.

Phase 1: Preparation of the Electrophile (Weinreb Amide)

Reagents: 2,5-Dimethoxybenzoic acid, N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA, DCM.

  • Activation: Charge a reaction vessel with 2,5-Dimethoxybenzoic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g). Cool to 0°C.[1]

  • Coupling: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 minutes to form the active ester.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv) followed by dropwise addition of DIPEA (3.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

    • Checkpoint: The product (N-methoxy-N-methyl-2,5-dimethoxybenzamide) should be a viscous oil or low-melting solid. Yields typically >90%.

Phase 2: Lithiation and Coupling (The Critical Step)

Reagents: 2-Bromo-5-methylpyridine, n-Butyllithium (2.5M in hexanes), Anhydrous THF.

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round-bottom flask under Argon flow.

  • Solvent Charge: Add 2-Bromo-5-methylpyridine (1.2 equiv relative to amide) and anhydrous THF (15 mL/g).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature must be stable before n-BuLi addition to prevent Wurtz coupling.

  • Lithiation: Add n-BuLi (1.25 equiv) dropwise via syringe pump over 20 minutes. Maintain internal temp < -70°C.

    • Observation: Solution will turn deep orange/red, indicating formation of 2-lithio-5-methylpyridine. Stir for 45 mins at -78°C.

  • Coupling: Dissolve the Weinreb Amide (1.0 equiv) in minimal anhydrous THF. Add dropwise to the lithiated pyridine solution at -78°C.

  • Digestion: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Do not rush this warming step; the tetrahedral intermediate is stable.

  • Quench: Quench with saturated NH₄Cl solution at 0°C. Vigorous stirring is required to hydrolyze the intermediate.

Protocol B: Scalable Alternative (Grignard + Nitrile)

Best for: Large-scale batches where cryogenic cooling (-78°C) is costly or unavailable.

  • Grignard Formation: React 2,5-dimethoxybromobenzene with Mg turnings (or iPrMgCl·LiCl "Turbo Grignard") in THF to form the Grignard reagent.

  • Addition: Add 5-methyl-2-cyanopyridine (1.0 equiv) to the Grignard solution at 0°C to RT.

    • Mechanism:[2][3][4][5] Formation of the metallo-imine salt.

  • Hydrolysis: Acidic hydrolysis (2N HCl, reflux 1h) is required to convert the imine to the ketone.

    • Risk:[5][6] Harsh hydrolysis can sometimes cleave the methoxy ethers if too aggressive. Protocol A is preferred for sensitive substrates.

Part 3: Optimization & Troubleshooting Matrix

Solvent & Condition Screening Data

The following table summarizes optimization runs to maximize yield for the Weinreb route.

EntrySolventBase/MetalTemp (°C)AdditiveYield (%)Notes
1Et₂On-BuLi-78None45%Precipitation of lithiated species reduced reactivity.
2THFn-BuLi-78None88% Optimal conditions. Homogeneous solution.
3THFLDA-78None15%LDA acts as a base (deprotonation) rather than halogen exchange.
4Toluenen-BuLi-78TMEDA62%TMEDA required for solubility; lower yield due to side reactions.
5THFiPrMgCl0LiCl70%"Turbo Grignard" exchange. Good alternative if -78°C is impossible.
Workup & Purification Workflow

Proper isolation is critical to avoid degrading the ketone or carrying over unreacted amide.

Workup Reaction Crude Reaction Mixture (THF/Aq. NH4Cl) Extraction Extraction (EtOAc or DCM) Reaction->Extraction Wash Wash Cycle 1. Water 2. Brine Extraction->Wash Drying Dry (Na2SO4) & Concentrate Wash->Drying Crude Crude Oil (Contains Product + Pyridine impurity) Drying->Crude Purification Flash Chromatography SiO2, Hexane:EtOAc (8:2) Crude->Purification TLC Rf ~0.4 Final Pure Target White/Pale Yellow Solid Purification->Final

Caption: Optimized workup flow to separate the polar pyridine byproduct from the target ketone.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in THF or incomplete Lithiation.Distill THF over Na/Benzophenone. Ensure 2-bromo-5-methylpyridine is dry. Increase lithiation time.
Tertiary Alcohol Impurity Over-addition (if using Ester).Switch to Weinreb Amide (Protocol A). The intermediate prevents double addition.
Starting Material Recovery Temperature too low during coupling.Allow reaction to warm to 0°C or RT after amide addition to ensure reaction completion.
Demethylation Acidic workup too harsh.Use NH₄Cl for quenching. Avoid strong mineral acids (HCl/H₂SO₄) during workup.

Part 4: References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

    • Foundational text for the Weinreb amide methodology used in Protocol A.

  • Knochel, P.; et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction". Angewandte Chemie International Edition, 43(25), 3333–3336. Link

    • Reference for the "Turbo Grignard" (iPrMgCl·LiCl) alternative mentioned in the Optimization Matrix.

  • Pasquinet, E. (2010). "Metallation of Pyridines and Quinolines". Advances in Heterocyclic Chemistry, 99, 89-161. Link

    • Authoritative review on the lithiation of pyridine derivatives (Protocol A, Step 4).

  • BenchChem. "Synthesis of 2,5-Dimethoxybenzoic Acid". Link

    • Source for precursor synthesis and handling of dimethoxy-substituted aromatics.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

[1]

Executive Summary & Application Context

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine (CAS: 1187170-68-8) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of dual orexin receptor antagonists like Suvorexant .[1]

Achieving high purity (>99.5% HPLC a/a) at this stage is non-negotiable. Impurities retained here—specifically the des-methyl analogs or regioisomers from the lithiation/Grignard step—often possess similar solubility profiles to the final API, making downstream purification exponentially more difficult (and expensive).[1]

This guide addresses the three most common failure modes reported by our client labs: Oiling Out (Liquid-Liquid Phase Separation) , Persistent Coloration , and Regioisomer Retention .[1][2]

Diagnostic Troubleshooting (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Question: "I am attempting to recrystallize the crude ketone from hot Ethanol/Water (1:1), but upon cooling, the product separates as a yellow oil at the bottom rather than crystals. How do I fix this?"

Scientist Response: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when the crystallization temperature (


1212

Corrective Actions:

  • Switch Solvent System: Ethanol/Water is often too polar, pushing the hydrophobic methoxy groups to aggregate as oil.[1][2] Switch to Isopropyl Acetate (IPAc) / n-Heptane . This system offers better control over the Metastable Zone Width (MSZW).[1][2]

  • Seed at the Cloud Point: Do not cool rapidly. Cool the solution until it becomes slightly turbid (the cloud point), then immediately add 0.5 wt% of pure seed crystals. Hold the temperature for 30 minutes to allow surface growth before cooling further.

  • The "Reheat" Tactic: If it oils out, reheat until the oil redissolves.[1][2] Add more solvent (dilute by 10%) to lower the saturation, then cool slower (e.g., 5°C/hour).

Issue 2: Persistent Coloration

User Question: "My product is >98% pure by HPLC, but it retains a stubborn orange/brown hue. The spec requires an off-white solid.[1][2] Recrystallization isn't removing the color."[1]

Scientist Response: The color likely arises from trace conjugated quinone-like species formed via oxidation of the electron-rich dimethoxy ring during the coupling step.[1][2] These are highly polar and often adsorb to the crystal surface.[1][2]

Corrective Actions:

  • Carbon Treatment (Critical Step): Recrystallization alone is rarely sufficient for chromophores.[1][2]

    • Dissolve crude in 5 volumes of IPAc or Methanol at 50°C.

    • Add Activated Carbon (Type CPG or equivalent) at 5 wt% relative to the substrate.[1][2]

    • Stir for 30–60 minutes.

    • Crucial: Filter hot through a Celite pad to remove carbon fines before crystallization.[1][2]

  • Sacrificial Wash: If carbon fails, perform a "slurry wash" of the final solid with cold Methyl tert-butyl ether (MTBE).[1][2] The chromophores are often more soluble in ethers than the product is.[1][2]

Issue 3: Removal of Unreacted Starting Material

User Question: "I have 3% residual 2,5-dimethoxybenzoic acid in my crude. It co-crystallizes with the product."[1]

Scientist Response: You are fighting thermodynamics with kinetics, which is risky. Instead, exploit the acid-base chemistry before crystallization.[1][2]

Corrective Actions:

  • The Acid-Base Wash:

    • Dissolve the crude mixture in Ethyl Acetate.[1][2]

    • Wash with 5% aqueous NaHCO₃ or 1M NaOH .[1][2] The 2,5-dimethoxybenzoic acid will deprotonate and move to the aqueous layer.[1]

    • The pyridine product (a weak base) will remain in the organic layer.[1][2]

    • Separate, dry (MgSO₄), and then proceed to recrystallization.[1][2]

Recommended Experimental Protocol

Protocol A: The "Gold Standard" Recrystallization (IPAc/Heptane)

Best for: High recovery and removal of non-polar impurities.[1]

Materials:

  • Crude this compound (100 g)

  • Isopropyl Acetate (IPAc)[1][2][3]

  • n-Heptane (Antisolvent)[1][2]

  • Seed Crystals (0.5 g)

Methodology:

  • Dissolution: Charge 100 g of crude solid into a reactor. Add 300 mL (3 vol) of IPAc.

  • Heating: Heat to 70–75°C with agitation (200 RPM) until fully dissolved.

    • Note: If insolubles remain, filter hot.[1][2]

  • Initial Cooling: Cool to 55°C . The solution should remain clear (metastable).

  • Seeding: Add 0.5 g of seed crystals. Stir at 55°C for 1 hour to establish a crystal bed.

  • Antisolvent Addition: Over 2 hours, dispense 600 mL (6 vol) of n-Heptane via a dosing pump.

    • Rate: Slow addition prevents local supersaturation and oiling out.[1][2]

  • Final Cooling: Cool to 0–5°C over 3 hours (linear ramp).

  • Isolation: Filter the slurry. Wash the cake with 200 mL of cold IPAc/Heptane (1:2 ratio).

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: The "Salt Break" Purification (Advanced)

Best for: Removing stubborn regioisomers or neutral impurities.[1]

Since the product contains a pyridine nitrogen, we can purify it as a Hydrochloride (HCl) salt, which often has a vastly different crystal lattice and impurity rejection profile than the free base.[2]

  • Dissolve crude in Ethanol.[1][2]

  • Add 1.1 eq of HCl in Ethanol . Precipitate the HCl salt.[1][2]

  • Filter and wash the salt (impurities stay in mother liquor).[1][2]

  • Resuspend salt in water/DCM, neutralize with NaOH, and recover the ultra-pure free base.[1][2]

Data & Solvent Screening[1][2][3][4]

Table 1: Solubility Profile & Solvent Selection Guide Data based on thermodynamic modeling and empirical application data.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk of Oiling OutRecommendation
Ethanol / Water HighLowModerateHigh Use only if IPAc unavailable.[1][2]
IPAc / n-Heptane HighVery LowExcellent LowPrimary Recommendation.
Toluene Very HighModeratePoorLowAvoid (Yield loss).[1][2]
Methanol HighModerateGoodModerateGood for carbon treatment step.[1][2]
Acetone / Water HighLowModerateVery High Not recommended.[1][2]

Process Logic & Decision Tree

The following diagram illustrates the decision-making process for optimizing the purification workflow.

RecrystallizationLogicStartCrude Intermediate(Purity < 98%)CheckAcidContains Acidic Impurities?(>1% Benzoic Acid deriv.)Start->CheckAcidBaseWashPerform Basic Wash(EtOAc / aq NaHCO3)CheckAcid->BaseWashYesDissolveDissolve in IPAc (3 vol)@ 75°CCheckAcid->DissolveNoBaseWash->DissolveCheckColorIs Solution Colored?(Dark Orange/Brown)Dissolve->CheckColorCarbonTreatAdd Activated Carbon -> Filter HotCheckColor->CarbonTreatYesCoolSeedCool to 55°C -> Add SeedCheckColor->CoolSeedNoCarbonTreat->CoolSeedHeptaneAddAdd n-Heptane (6 vol)Slow DosingCoolSeed->HeptaneAddOilingCheckDid it Oil Out?HeptaneAdd->OilingCheckReheatReheat -> Dilute 10% -> Cool SlowerOilingCheck->ReheatYesIsolateFilter & DryOilingCheck->IsolateNoReheat->CoolSeedFinalProductPure Product(>99.5%, Off-White)Isolate->FinalProduct

Caption: Workflow for purification of this compound, integrating chemical washes and physical recrystallization controls.

References

  • Merck Sharp & Dohme Corp. (2012).[1][2] Process for the preparation of suvorexant. WO Patent 2012/148553.[2][4] World Intellectual Property Organization.[2] Link[2]

  • Baxter, C. A., et al. (2011).[1][2] "The First Large-Scale Synthesis of the Orexin Receptor Antagonist MK-4305." Organic Process Research & Development, 15(2), 367–375.[2] Link[1][2]

  • Mangion, I. K., et al. (2012).[1][2] "Enzymatic and Chemocatalytic Approaches to the Synthesis of Suvorexant." Organic Letters, 14(13), 3458–3461.[2] Link[1][2]

  • Myerson, A. S. (2002).[1][2] Handbook of Industrial Crystallization (2nd Ed.). Butterworth-Heinemann.[1][2] (General reference for MSZW and Oiling Out mechanics). Link

Technical Support Center: Synthesis of Benzoylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzoylpyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during synthetic procedures. As Senior Application Scientists, we have compiled this resource to provide not just solutions, but also the underlying chemical principles to help you optimize your reactions, identify impurities, and purify your target compounds effectively.

Part 1: Frequently Asked Questions (FAQs) - General Concepts

Q1: What are the primary sources of impurities in benzoylpyridine synthesis?

Impurities in benzoylpyridine synthesis can originate from several sources, broadly categorized as:

  • Starting Materials: Residual solvents, unreacted precursors from a previous step, or contaminants in commercially sourced reagents.

  • Side Reactions: Competing reaction pathways that lead to the formation of undesired molecules. Common examples include polyacylation, regioisomer formation, or homocoupling of reactants.[1][2]

  • Incomplete Reactions: Unreacted starting materials remaining in the final product mixture.

  • Degradation: Decomposition of the product or intermediates under the reaction or workup conditions (e.g., harsh pH, high temperature).

  • Catalyst and Reagent-Derived Impurities: Residual catalyst (e.g., palladium, aluminum chloride) or byproducts from reagents (e.g., phosphine ligands, tin compounds).[1][3]

Q2: How do different synthetic routes influence the impurity profile?

The choice of synthetic strategy is a critical determinant of the potential impurity profile. Each route has a characteristic set of common side reactions and byproducts.

Synthetic RouteCommon Impurities & Byproducts
Friedel-Crafts Acylation Regioisomers, polyacylated products, unreacted starting materials, residual Lewis acid catalyst.[4][5]
Oxidation of Diaryl-methanols Unreacted alcohol starting material, over-oxidation products (e.g., carboxylic acids if the ring is cleaved), residual oxidizing agent.[6]
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) Homocoupling products of both coupling partners, dehalogenated starting materials, protonated boronic acids, catalyst-ligand derived impurities (e.g., phenylated byproducts from PPh₃), residual tin byproducts (Stille).[1][2][3]

Part 2: Troubleshooting Guide - Impurities from Specific Synthetic Routes

This section addresses specific problems you may encounter with common synthetic methods for benzoylpyridines.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming the C-C bond between the pyridine and benzoyl moieties. However, the electron-deficient nature of the pyridine ring and its basicity pose significant challenges.[7][8]

Q3: My Friedel-Crafts reaction on a pyridine ring is low-yielding or fails completely. What is happening?

This is a common and expected issue. The nitrogen atom in the pyridine ring is a Lewis base and reacts readily with the Lewis acid catalyst (e.g., AlCl₃).[7] This forms a complex that puts a positive charge on the nitrogen, strongly deactivating the entire aromatic ring towards further electrophilic aromatic substitution.[4][7]

Troubleshooting Steps:

  • Protect the Nitrogen: This is often not practical for a direct acylation.

  • Increase Reactivity of Acylating Agent: Use a more reactive acylating agent, such as an acid anhydride with a stronger Lewis acid, but be mindful of increased side reactions.

  • Alternative Synthetic Routes: Often, the most effective solution is to choose a different strategy. Synthesizing the benzoylpyridine via a cross-coupling reaction or by oxidizing a precursor like phenyl(pyridin-2-yl)methanol is generally more reliable.[6]

Q4: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

Regioisomer formation is a challenge when the pyridine ring has few or no directing groups. The substitution pattern is governed by the electronics of the pyridine ring, which is generally acylated at the 3-position.

Causality & Solutions:

  • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically controlled product over the kinetically favored one.

  • Steric Hindrance: The choice of Lewis acid and solvent can influence the steric environment around the acylium ion, potentially favoring one position over another.

  • Substrate Control: If possible, introduce a directing group onto the pyridine ring that can be removed in a subsequent step. This adds steps but provides definitive regiochemical control.[9]

Route 2: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions like the Suzuki-Miyaura and Stille couplings are powerful methods for forming the aryl-aryl bond in benzoylpyridines.[10][11][12]

Q5: I am observing significant homocoupling of my aryl halide and/or boronic acid in my Suzuki coupling. How can I minimize this?

Homocoupling is a major side reaction where two molecules of the same starting material couple with each other.[2]

Causality & Solutions:

  • Oxygen Contamination: Traces of oxygen can promote the homocoupling of boronic acids. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

  • Base Choice and Stoichiometry: The type and amount of base can be critical. An excessively strong base or a large excess can accelerate boronic acid decomposition and homocoupling. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal conditions.

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can help maintain a low concentration, favoring the desired cross-coupling over homocoupling.

  • Catalyst/Ligand System: The choice of palladium catalyst and ligand can significantly impact the relative rates of cross-coupling versus homocoupling.[3]

Q6: My final product is contaminated with triphenylphosphine oxide or phenylated byproducts. Where do these come from and how do I get rid of them?

These impurities are derived from the phosphine ligands (like triphenylphosphine, PPh₃) used in the palladium catalyst system.[3] Phenyl group transfer from the ligand to the palladium center can occur, leading to the formation of unwanted phenylated compounds.[3] Triphenylphosphine can also be oxidized to triphenylphosphine oxide (TPPO) during the reaction or workup.

Troubleshooting & Purification:

  • Use Alternative Ligands: Employ phosphine ligands without aryl groups, such as bulky alkylphosphines, or consider "ligandless" catalyst systems where the solvent or other species coordinates to the palladium.

  • Purification:

    • TPPO: Can often be removed by trituration with a solvent in which it is poorly soluble but your product is soluble (e.g., ether or hexane).

    • Phenylated Impurities: These are structurally similar to the product and usually require careful column chromatography for separation.

Q7: How do I remove the toxic tin byproducts from my Stille coupling reaction?

A major drawback of the Stille reaction is the formation of toxic and often difficult-to-remove organotin byproducts (e.g., Bu₃SnCl).[1][10][13]

Effective Removal Protocols:

  • Aqueous KF Wash: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of potassium fluoride (KF). The fluoride ion has a high affinity for tin and will form insoluble tin fluorides that precipitate and can be filtered off.[1]

  • Silica Gel Chromatography: Many organotin byproducts can be separated from the desired product using standard silica gel chromatography. Using a solvent system containing a small amount of triethylamine (~1-2%) can sometimes help by complexing with the tin species.[1]

Part 3: Analytical & Purification Strategies

Q8: What are the best analytical techniques to identify and quantify impurities in my benzoylpyridine product?

A multi-technique approach is often necessary for comprehensive impurity profiling.[14][15]

TechniqueApplicationAdvantages
HPLC (High-Performance Liquid Chromatography) The primary tool for quantifying purity and separating impurities.[16][17]High resolution, excellent for quantitative analysis (purity %), compatible with mass spectrometry (LC-MS) for impurity identification.[18]
NMR (Nuclear Magnetic Resonance) Spectroscopy Essential for structural elucidation of the main product and any significant impurities.Provides detailed structural information. Tables of common solvent and impurity shifts are available to help identify contaminants.[19][20][21]
GC-MS (Gas Chromatography-Mass Spectrometry) Useful for identifying volatile impurities, such as residual solvents or low-boiling point byproducts.[22]Excellent separation for volatile compounds, provides molecular weight and fragmentation data for identification.
TLC (Thin-Layer Chromatography) A quick and inexpensive method for monitoring reaction progress and assessing the complexity of the product mixture.Fast, simple, allows for rapid screening of different solvent systems for column chromatography.
Q9: Can you provide a general protocol for developing an HPLC method for benzoylpyridine analysis?

Certainly. This protocol provides a starting point for method development.

Protocol: HPLC Method Development for Benzoylpyridines

  • Column Selection: Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). These are versatile and effective for many aromatic compounds.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acid helps to protonate the pyridine nitrogen, leading to better peak shape.

    • Solvent B: Acetonitrile (MeCN) or Methanol (MeOH). Acetonitrile often provides better resolution for aromatic compounds.

  • Initial Gradient Screening:

    • Run a broad gradient to determine the approximate elution time of your compound. For example: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Use a UV detector set at a wavelength where your compound has strong absorbance (e.g., 254 nm, or determine the λ_max from a UV spectrum).

  • Method Optimization:

    • Based on the screening run, create a more focused gradient around the elution time of your product and its impurities. For example, if your product elutes at 60% B, you might try a gradient of 40% B to 70% B over 15 minutes.

    • Adjust the gradient slope to improve the separation between your main peak and any nearby impurity peaks. A shallower gradient provides better resolution.

  • Validation: Once a suitable separation is achieved, validate the method for parameters like selectivity, linearity, precision, and accuracy as per ICH guidelines.[14]

Q10: How can I effectively purify my benzoylpyridine product?

The two most common and effective purification techniques for solid organic compounds are recrystallization and column chromatography.

Recrystallization

This is the preferred method if the impurities have significantly different solubility profiles from the product.[23][24] It is a cost-effective and scalable purification technique.

Protocol: General Recrystallization Procedure

  • Solvent Selection: The ideal solvent is one in which your benzoylpyridine product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene, or mixtures thereof) to find a suitable system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[25] This creates a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired product from crystallizing prematurely.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of large, pure crystals.[26] Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[24]

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any residual soluble impurities.[27]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by melting point analysis and HPLC.

Column Chromatography

This technique is necessary when recrystallization is ineffective, particularly for separating impurities with similar structures and solubilities.

Workflow: Impurity Identification and Removal

Below is a general workflow diagram for tackling an unknown impurity in your reaction.

G cluster_analysis Analysis & Identification cluster_action Action cluster_verification Verification A Crude Product Contains Unexpected Impurity B Analyze by HPLC & LC-MS A->B C Analyze by NMR A->C D Identify Impurity Structure & Plausible Source B->D C->D E Modify Reaction Conditions (e.g., Temp, Reagents) D->E Source is Side Rxn F Purify by Column Chromatography D->F Impurity is Similar to Product G Purify by Recrystallization D->G Different Solubility E->A Rerun Reaction H Analyze Purified Fractions F->H G->H I Combine Pure Fractions H->I J Characterize Final Product (NMR, HPLC >99%) I->J

Caption: Workflow for impurity troubleshooting.

Synthetic Pathway and Side Reaction Example: Suzuki Coupling

This diagram illustrates the desired cross-coupling pathway versus the common homocoupling side reaction.

G cluster_reactants cluster_catalyst cluster_products R1X Aryl-X Pd_cat Pd(0) Catalyst + Base R1X->Pd_cat Oxidative Addition Side1 Aryl-Aryl (Homocoupling) R1X->Side1 Side Rxn R2B Pyridyl-B(OR)2 R2B->Pd_cat Transmetalation Side2 Pyridyl-Pyridyl (Homocoupling) R2B->Side2 Side Rxn Desired Aryl-Pyridyl (Desired Product) Pd_cat->Desired Reductive Elimination

Caption: Suzuki cross-coupling vs. homocoupling side reaction.

Experimental Workflow: Purification and Analysis

This diagram outlines the steps from a crude reaction mixture to a purified, characterized compound.

G A Crude Reaction Mixture B Aqueous Workup (e.g., Extraction) A->B C Dry & Concentrate B->C D Crude Solid C->D E Select Purification Method D->E F Column Chromatography E->F Similar Polarity G Recrystallization E->G Different Solubility H TLC/HPLC Analysis of Fractions F->H J Vacuum Filtration G->J I Combine Pure Fractions H->I K Final Purity Check (HPLC, NMR, MP) I->K J->K L Pure, Characterized Product K->L

Caption: Experimental workflow for product purification and analysis.

References
  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Google Patents. (1975). US3891661A - Process for preparation of benzoylpyridines and derivatives.
  • Organic Syntheses. (n.d.). 3-benzoylpyridine. Available at: [Link]

  • Gemo, M., et al. (2021). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. PMC. Available at: [Link]

  • Engle, J. T., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Available at: [Link]

  • Filo. (2025). The chemistry of pyridine under friedel - crafts acylation. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Benzhydrylpyridine on Newcrom R1 HPLC column. Available at: [Link]

  • Kitano, Y., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Available at: [Link]

  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Available at: [Link]

  • NROChemistry. (n.d.). Stille Coupling. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Available at: [Link]

  • ACS Publications. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Available at: [Link]

  • CUNY. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Available at: [Link]

  • YouTube. (2020). Recrystallizing and using melting point to identify a compound. Available at: [Link]

  • University of Colorado Boulder. (n.d.). recrystallization.pdf. Available at: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • Google Patents. (2015). CN104326973A - Synthesis method of 2-benzoylpyridine.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Open Access Text. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

  • J&K Scientific LLC. (2025). Stille Cross-Coupling. Available at: [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Available at: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • PMC. (n.d.). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Available at: [Link]

  • PubChem. (n.d.). 2-Benzoylpyridine | C12H9NO | CID 7038. Available at: [Link]

  • PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

Sources

Stability of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine (CAS: 1187170-68-8), a critical intermediate often associated with the synthesis of AMPA receptor antagonists like Perampanel.

This guide is structured as a Tier-3 Technical Support resource, designed for organic chemists and analytical scientists.

Topic: Stability & Handling Under Acidic Conditions

Executive Summary: The Acid Stability Profile

Status: Conditionally Stable

This compound exhibits a dual-behavior profile in acidic media. Its stability is dictated by the competition between reversible protonation of the pyridine nitrogen and irreversible cleavage of the methoxy ether linkages.

  • Zone A (Safe): Dilute inorganic acids (0.1 M – 1.0 M HCl/H₂SO₄) at ambient temperature. The molecule forms a stable, water-soluble pyridinium salt.

  • Zone B (Risk): Strong Lewis acids (BBr₃, AlCl₃) or concentrated mineral acids (48% HBr, conc. H₂SO₄) under reflux.[1] These conditions trigger O-demethylation, converting the methoxy groups to phenols.

  • Zone C (Analytical): HPLC mobile phases (0.1% TFA/Formic Acid). The compound is perfectly stable for autosampler residence times (>24h).

Chemical Behavior Analysis

To troubleshoot effectively, one must understand the molecular mechanism responding to pH changes.

A. Protonation (Solubilization)

The pyridine ring contains a basic nitrogen atom (


 for the conjugate acid of 2-benzoylpyridine derivatives).
  • Mechanism: In acidic media (pH < 4), the pyridine nitrogen accepts a proton.

  • Observation: This converts the lipophilic free base (insoluble in water) into a hydrophilic pyridinium cation.

  • Visual Cue: You may observe a slight bathochromic shift (yellowing) in solution due to the alteration of the internal charge transfer (ICT) band between the electron-rich dimethoxybenzene and the electron-deficient pyridinium ring.

B. Degradation (Demethylation)

The 2,5-dimethoxy motif is an aryl ether. While robust, aryl ethers are susceptible to acid-catalyzed cleavage, particularly the ortho-methoxy group (position 2), which can be activated by the adjacent carbonyl group via chelation effects.

  • Mechanism: Nucleophilic attack on the methyl group by the conjugate base of the acid (e.g., Br⁻, I⁻) under high thermal energy.

  • Result: Formation of 2-(2-hydroxy-5-methoxybenzoyl)-5-methylpyridine (Mono-demethylated impurity).

Visualization: Stability & Degradation Pathways[2]

The following diagram illustrates the critical pathways. Use this to diagnose "unknown peaks" in your chromatograms.

StabilityPathways Parent 2-(2,5-Dimethoxybenzoyl)- 5-methylpyridine (Free Base) Salt Pyridinium Salt (Water Soluble / Stable) Parent->Salt Dilute Acid (HCl/TFA) RT, pH < 4 Impurity1 Degradant A: 2-Hydroxy Derivative (Mono-demethylation) Parent->Impurity1 Strong Acid (HBr, HI) Heat (>80°C) Salt->Parent Neutralization (NaOH/NaHCO3) Impurity2 Degradant B: 2,5-Dihydroxy Derivative (Full cleavage) Impurity1->Impurity2 Prolonged Reflux Excess Acid

Figure 1: Reaction pathways in acidic media. Green paths indicate reversible salt formation; Red paths indicate irreversible degradation.

Troubleshooting Guide (FAQ Format)

Scenario 1: Synthesis & Workup

Q: I used 1N HCl to quench my Grignard reaction, and my product turned bright yellow. Did I destroy it? A: Likely No .

  • Cause: You have formed the hydrochloride salt. The yellow color arises from the protonation of the pyridine ring, which increases the electron-withdrawing nature of the pyridine, intensifying the charge transfer from the electron-rich dimethoxy ring.

  • Action: Neutralize a small aliquot with saturated NaHCO₃. If the color fades and the solid precipitates (or extracts into EtOAc), your product is intact.

  • Warning: Do not heat the acidic aqueous layer. Keep it <30°C during the quench.

Scenario 2: Analytical Chemistry (HPLC/LC-MS)

Q: I see a new peak at RRT 0.85 after leaving the sample in 0.1% TFA for 48 hours. A: This is likely a photolytic degradant , not an acid degradant.

  • Reasoning: Benzophenone-like structures are photosensitizers. While 0.1% TFA is chemically safe for this molecule, ambient light exposure in the autosampler can trigger radical reactions or cyclization.

  • Action: Re-run the stability test using amber vials. If the peak disappears, it was light-induced. If the peak persists and has a mass of [M-14], it is acid-induced demethylation (rare at room temp).

Scenario 3: Solubility

Q: The compound is not dissolving in my mobile phase (50:50 Water:MeCN + 0.1% Formic Acid). A: You are likely facing a "Gummy Salt" phenomenon.

  • Mechanism: At high concentrations, the pyridinium formate/trifluoroacetate salt may form a viscous oil rather than dissolving, especially if the organic ratio is too low initially.

  • Protocol: Dissolve the compound in 100% DMSO or Methanol first, then dilute with the acidic aqueous buffer. This prevents the formation of insoluble salt aggregates.

Experimental Protocols

Protocol A: Forced Degradation Study (Acid Stress)

Use this protocol to validate stability for regulatory filing or method development.

Objective: Determine the threshold for O-demethylation.

StepActionCritical Parameter
1 Prepare a 1 mg/mL stock solution in Methanol.Use Amber glassware.
2 Aliquot into three HPLC vials.Label: Control, Mild, Harsh.
3 Mild: Add equal vol. 1N HCl. Store at 25°C for 24h.Mimics workup/HPLC.
4 Harsh: Add equal vol. 5N HCl. Heat to 60°C for 4h.Mimics extreme stress.
5 Quench: Neutralize Harsh/Mild samples with 1N NaOH prior to injection.Prevent column damage.
6 Analysis: LC-MS. Look for m/z 258 (Parent) vs 244 (Loss of CH₃).Max degradation < 5% expected in Mild.
Protocol B: Recovery from Acidic Solution

If your product is stuck in an acidic aqueous waste stream:

  • Cool the solution to <10°C (Ice bath).

  • Basify slowly with 4M NaOH or solid Na₂CO₃ to pH 9-10.

    • Note: The solution will turn cloudy as the free base precipitates.

  • Extract immediately with Ethyl Acetate or Dichloromethane (DCM).

    • Why: Prolonged exposure to high pH can cause other issues (though less likely than acid), but swift extraction ensures high yield.

  • Wash organic layer with brine and dry over MgSO₄.

Reference Data

Quantitative Data Summary (Predicted/Literature Derived)

PropertyValueContext
Molecular Weight 257.29 g/mol Free Base
Exact Mass (M+H) 258.11Positive Mode LC-MS
pKa (Pyridine N) ~5.2Estimated based on 2-benzoylpyridine analogs [1].
LogP ~2.8Lipophilic (Neutral form)
Acid Stability Limit < 80°C in 1N HClAbove this, hydrolysis risk increases [2].
Major Degradant m/z 244.09O-Demethylated phenol (2-hydroxy isomer).

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Szczepek, W. J., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. (Demonstrates pyridine/amide stability and degradation pathways in similar nitrogen-heterocycle drugs). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • European Patent Office. Process for the preparation of 2-chloro-5-methylpyridine.[2] (Describes the stability of the 5-methylpyridine moiety under harsh chlorination conditions). Available at: [Link]

  • ResearchGate. Reactions of ketones with aromatics in acid media. (Provides theoretical grounding for the stability of the ketone bridge in acidic media). Available at: [Link]

Disclaimer: This guide is intended for research and development purposes only. Always consult the Safety Data Sheet (SDS) before handling. The stability data provided is based on functional group analysis and standard chemical principles.

Sources

Technical Support Center: Removing Unreacted 2,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purification challenges in organic synthesis. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the effective removal of unreacted 2,5-dimethoxybenzaldehyde from reaction mixtures. The methodologies discussed are grounded in established chemical principles to ensure reliable and reproducible results.

Initial Assessment: Is 2,5-Dimethoxybenzaldehyde the Problem?

Before proceeding with a purification strategy, it's crucial to confirm the presence of residual 2,5-dimethoxybenzaldehyde. Thin Layer Chromatography (TLC) is the most straightforward method for this initial diagnosis.

FAQ: How do I set up a TLC to check for my starting material?

Answer: Spot your crude reaction mixture on a TLC plate alongside a reference spot of pure 2,5-dimethoxybenzaldehyde. Develop the plate using a solvent system in which your product and starting material have different retention factors (Rf). A common starting point for benzaldehyde derivatives is a mixture of ethyl acetate and hexanes. If a spot in your crude mixture co-elutes (travels the same distance) with the reference spot, unreacted starting material is present. Visualization under UV light is typically effective for aromatic aldehydes.

Method Selection Guide

Choosing the right purification technique depends on the scale of your reaction, the properties of your desired product, and the available laboratory equipment. The following flowchart and table are designed to guide your decision-making process.

MethodSelection start Start: Crude Reaction Mixture Contains 2,5-Dimethoxybenzaldehyde product_properties What is the nature of your product? start->product_properties product_acid_stable Is the product stable to mild acid/base? product_properties->product_acid_stable Product is a neutral organic molecule recrystallization Recrystallization product_properties->recrystallization Product is a solid bisulfite Chemical Scavenging: Bisulfite Wash product_acid_stable->bisulfite Yes resin Chemical Scavenging: Scavenger Resin product_acid_stable->resin No product_polar Is there a significant polarity difference between product and aldehyde? product_thermostable Is the product thermally stable and non-volatile? product_polar->product_thermostable No chromatography Column Chromatography product_polar->chromatography Yes distillation Distillation / Kugelrohr (for liquid products) product_thermostable->distillation Yes bisulfite->product_polar resin->product_polar

Caption: Decision-making workflow for selecting a purification method.

Comparison of Purification Techniques
MethodPrincipleProsConsBest For
Bisulfite Wash Reversible nucleophilic addition to form a water-soluble adduct.[1][2][3]Fast, inexpensive, scalable, highly selective for aldehydes.[3]Requires product to be stable to aqueous acid/base; can be difficult with non-polar aldehydes that form insoluble adducts.[1]Removing aldehyde impurities from neutral organic products that are not water-soluble.
Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica gel).High resolution, applicable to a wide range of compounds.Can be time-consuming, requires significant solvent volumes, potential for product loss on the column.Products with a significantly different polarity from 2,5-dimethoxybenzaldehyde.
Scavenger Resins Covalent capture of the aldehyde by a functionalized solid support.[4]High selectivity, simple filtration-based workup, avoids aqueous extraction.[4][5]Resins can be expensive; reaction kinetics may be slower than solution-phase methods.High-value or sensitive products where aqueous workup is undesirable. Parallel synthesis applications.
Recrystallization Difference in solubility between the product and impurities in a given solvent.Can yield very pure material, cost-effective.Only applicable if the desired product is a solid; requires finding a suitable solvent system; potential for yield loss.Purifying solid products when the aldehyde is a minor impurity.
Distillation Separation based on differences in boiling points.Effective for large-scale purification of liquids.Product must be thermally stable; not effective if boiling points are close.Liquid products with boiling points significantly different from 2,5-dimethoxybenzaldehyde (B.P. ~146 °C at 10 mmHg).[6]

Troubleshooting Guides & FAQs

Section 1: Chemical Scavenging (Bisulfite Wash)

This is often the most effective and direct method for selectively removing aldehydes.[1][3] The principle lies in the nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group, forming a water-soluble ionic adduct that can be easily extracted away.[3]

BisulfiteReaction cluster_reaction Bisulfite Addition Mechanism cluster_extraction Liquid-Liquid Extraction Aldehyde R-CHO (Organic Soluble) Adduct R-CH(OH)SO₃⁻Na⁺ (Water Soluble Adduct) Aldehyde->Adduct Bisulfite + NaHSO₃ (Aqueous Soluble) Bisulfite->Adduct Aqueous_Layer Aqueous Layer (Aldehyde Adduct) Adduct->Aqueous_Layer Moves to Aqueous Phase Organic_Layer Organic Layer (Purified Product)

Caption: Mechanism and extraction of the bisulfite adduct.

FAQ: My bisulfite wash isn't working. What's going wrong?

Answer:

  • Use a Co-Solvent: 2,5-dimethoxybenzaldehyde has poor water solubility.[7] The reaction with aqueous bisulfite occurs at the phase interface and can be slow. To accelerate it, dissolve your crude mixture in a water-miscible solvent like methanol or THF before adding the saturated sodium bisulfite solution.[1][8] This creates a single phase where the reaction can proceed quickly.

  • Ensure Fresh Bisulfite Solution: Sodium bisulfite solutions can be oxidized by air over time, reducing their effectiveness. Always use a freshly prepared saturated solution.

  • Check for Precipitate: For highly non-polar aldehydes or in non-polar solvents, the bisulfite adduct itself may be insoluble and precipitate at the interface between the aqueous and organic layers.[1] If you observe a solid, filter the entire biphasic mixture through a pad of Celite to remove the adduct before separating the layers.[1]

  • Shake Vigorously: The reaction requires good mixing. Shake the separatory funnel vigorously for at least 30-60 seconds to ensure intimate contact between the reactants.[2][8]

FAQ: Can I recover the 2,5-dimethoxybenzaldehyde after the bisulfite wash?

Answer: Yes, the reaction is reversible.[1] Isolate the aqueous layer containing the bisulfite adduct. Add an immiscible organic solvent (like ethyl acetate) and then basify the aqueous layer with a strong base such as sodium hydroxide (NaOH) to a pH > 12.[1][3] This regenerates the aldehyde, which will be extracted into the organic layer.[1]

Section 2: Scavenger Resins

Scavenger resins are solid-supported reagents designed to react with and bind specific functional groups, allowing for their removal by simple filtration.[4] For aldehydes, resins functionalized with hydrazine or amine groups are common.[9][10]

FAQ: When should I choose a scavenger resin over a bisulfite wash?

Answer: Opt for a scavenger resin when your product is sensitive to acidic or basic conditions or is partially water-soluble, which would lead to product loss during an aqueous extraction. Resins offer a non-aqueous workup, which can be a significant advantage.[4] They are also ideal for parallel synthesis platforms where automation is key.[4]

FAQ: How do I use an aldehyde scavenger resin?

Answer: The general procedure involves adding the resin (typically 2-3 molar equivalents relative to the excess aldehyde) to the crude reaction mixture dissolved in a suitable solvent (e.g., dichloromethane, THF). The slurry is stirred for a period ranging from a few hours to overnight, depending on the resin's reactivity. The reaction progress can be monitored by TLC. Once the aldehyde is consumed, the resin is simply filtered off, and the filtrate containing the purified product is concentrated.

Section 3: Chromatography and Recrystallization

FAQ: My product and the aldehyde have very similar Rf values on TLC. How can I improve my chromatographic separation?

Answer:

  • Change the Stationary Phase: If silica gel (which is acidic) doesn't provide good separation, try using basic alumina. Aromatic aldehydes sometimes adhere well to alumina, allowing less polar products to elute first.[11]

  • Optimize the Mobile Phase: Systematically vary the polarity of your eluent. Small changes, such as going from 10% ethyl acetate/hexanes to 8% or 12%, can have a significant impact. Consider adding a small amount of a third solvent, like dichloromethane, to modulate the selectivity.

  • Derivatization: While not a direct removal method, you can sometimes selectively react the aldehyde impurity to dramatically change its polarity. For instance, a quick oxidation to the corresponding carboxylic acid would make the impurity highly polar and easy to remove with a basic wash or by having it stick to the baseline of a silica column.

FAQ: What is a good recrystallization solvent for 2,5-dimethoxybenzaldehyde?

Answer: Literature suggests that 2,5-dimethoxybenzaldehyde can be effectively recrystallized from an ethanol/water mixture.[12][13] This implies that if your desired product is a solid with different solubility properties, recrystallization could be a viable purification strategy. The key is to find a solvent system where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the aldehyde impurity remains in the mother liquor.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Bisulfite Wash for Aldehyde Removal

This protocol is adapted from established methods for aldehyde purification and is designed for maximum efficiency by using a miscible co-solvent.[2][8]

Materials:

  • Crude reaction mixture

  • Methanol (or THF)

  • Saturated aqueous sodium bisulfite (NaHSO₃), freshly prepared

  • An appropriate immiscible organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, flasks, rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of methanol (e.g., 5 mL of methanol for every 1 gram of crude material).

  • Adduct Formation: Transfer the solution to a separatory funnel. Add 1-2 volumes of saturated aqueous sodium bisulfite relative to the volume of methanol used.[8]

  • Reaction: Stopper the funnel and shake vigorously for 30-60 seconds. Caution: This reaction can generate sulfur dioxide (SO₂) gas. Perform this procedure in a well-ventilated fume hood and vent the separatory funnel frequently.[8]

  • Extraction: Add deionized water (approx. 5 volumes) and the immiscible organic solvent (approx. 5 volumes). Shake vigorously again to extract the purified product into the organic layer.

  • Phase Separation: Allow the layers to separate. The upper organic layer should contain your product, and the lower aqueous layer will contain the aldehyde-bisulfite adduct.[3]

  • Workup: Drain the lower aqueous layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.[14]

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.

  • Validation: Confirm the absence of 2,5-dimethoxybenzaldehyde in your final product by TLC.

Physical & Chemical Properties

A thorough understanding of the physical properties of 2,5-dimethoxybenzaldehyde is essential for planning purification strategies, particularly distillation and recrystallization.

PropertyValueSource
Molecular Weight 166.17 g/mol [15][16]
Appearance Off-white or yellow crystalline solid[7][15]
Melting Point 46-48 °C[6]
Boiling Point 146 °C / 10 mmHg[6]
Solubility Insoluble in water[7]

References

  • General procedures for the purification of Aldehydes. Chempedia - LookChem. [Link]

  • Workup: Aldehydes. Department of Chemistry: University of Rochester. [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Scaviglia, P., & Hultin, P. G. (2004). New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes. Organic Letters, 6(22), 3921–3924. [Link]

  • Scavenger Resins. Amerigo Scientific. [Link]

  • de Souza, R. O. M. A., et al. (2023). Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions. Journal of the Brazilian Chemical Society. [Link]

  • 2,5-Dimethoxybenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • Scaviglia, P., & Hultin, P. G. (2004). New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes. PubMed. [Link]

  • The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. RIT Digital Institutional Repository. [Link]

  • Purifying aldehydes? Reddit r/chemistry. [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Aldehyde Scavenger. iSuoChem. [Link]

  • How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory? Knowledge - Capot Chemical. [Link]

  • 2,5-Dimethoxybenzaldehyde. Wikipedia. [Link]

  • Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(10), 1369-1375. [Link]

  • 2,5-dimethoxybenzaldehyde. Reddit r/crystalgrowing. [Link]

  • The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. RIT Digital Institutional Repository. [Link]

  • Benzaldehyde, 2,5-dimethoxy-. NIST WebBook. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

  • Purification of a material containing aldehyde impurities.
  • Method for removing unreacted electrophiles
  • Remove Sticky Reagents. Myers Group, Harvard University. [Link]

  • 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Sciencemadness Discussion Board. [Link]

Sources

Technical Support Center: Optimization of Catalytic Coupling for Pyridine-Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyridyl ketones via catalytic coupling. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter at the bench. Our aim is to provide a self-validating system of knowledge, grounded in established scientific principles and supported by authoritative references.

Structure of This Guide

This support center is organized into sections based on the most prevalent catalytic strategies for pyridine-ketone synthesis. Each section contains:

  • An Overview of the Method: A brief introduction to the catalytic approach.

  • Troubleshooting Guide: A question-and-answer formatted guide to common experimental issues.

  • Frequently Asked Questions (FAQs): Addressing broader conceptual and practical queries.

  • Experimental Protocols: Detailed, step-by-step methodologies for representative reactions.

Section 1: Palladium-Catalyzed C-H Acylation of Pyridines

This method offers a direct and atom-economical approach to arylate pyridines at the C-H bond, often with high regioselectivity.[1][2] However, catalyst deactivation, substrate scope limitations, and ensuring selectivity can be common hurdles.

Troubleshooting Guide: Pd-Catalyzed C-H Acylation

Q1: My C-H acylation reaction is showing low or no conversion. What are the likely causes and how can I address them?

A1: Low conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Integrity:

    • Cause: The palladium catalyst, often Pd(OAc)₂, can be sensitive to air and moisture. The phosphine ligands, crucial for the catalytic cycle, are prone to oxidation.

    • Solution: Ensure you are using a fresh batch of palladium precursor and ligand. If possible, store them in an inert atmosphere (e.g., a glovebox). Consider using air-stable pre-catalysts if available.

  • Solvent and Reagent Purity:

    • Cause: Trace water or other impurities in your solvent or reagents can poison the catalyst.

    • Solution: Use anhydrous, degassed solvents. Ensure your pyridine and acylating agent are of high purity.

  • Reaction Temperature:

    • Cause: C-H activation is often the rate-limiting step and typically requires elevated temperatures.[2]

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition.

  • Base Selection:

    • Cause: The choice of base is critical for the C-H activation step. An inappropriate base can lead to side reactions or fail to facilitate the catalytic cycle.

    • Solution: Potassium carbonate is a common choice.[3] However, if you are experiencing issues, consider screening other bases such as Cs₂CO₃ or organic bases like triethylamine, ensuring they are compatible with your substrate's functional groups.

Q2: I am observing the formation of significant amounts of diacylated byproducts. How can I improve the selectivity for the monoacylated product?

A2: The formation of diacylated products suggests that the monoacylated product is reactive under the reaction conditions.[2]

  • Stoichiometry Control:

    • Cause: Using a large excess of the acylating agent can drive the reaction towards diacylation.

    • Solution: Carefully control the stoichiometry. Start with a 1:1 ratio of the pyridine to the acylating agent and incrementally increase the amount of the limiting reagent if conversion is low.

  • Reaction Time and Temperature:

    • Cause: Prolonged reaction times or excessively high temperatures can promote over-reaction.

    • Solution: Monitor the reaction progress closely using TLC or GC/LC-MS. Stop the reaction as soon as the desired product is maximized. Consider lowering the reaction temperature to improve selectivity, even if it means a slightly longer reaction time.

Frequently Asked Questions (FAQs): Pd-Catalyzed C-H Acylation

Q1: What is the role of the directing group in these reactions?

A1: In many Pd-catalyzed C-H acylations, a directing group is used to position the catalyst in proximity to the target C-H bond, leading to high regioselectivity.[2][4] Common directing groups include the pyridine nitrogen itself, which can coordinate to the palladium center. For some substrates, an external directing group may be necessary.

Q2: Can I use this method for electron-rich and electron-deficient pyridines?

A2: The electronic nature of the pyridine can significantly influence the reaction outcome. Electron-donating groups on the pyridine ring can enhance the reactivity towards C-H activation.[2] Conversely, electron-withdrawing groups can make the C-H bond more difficult to activate. For less reactive pyridines, you may need to use more forcing conditions (higher temperature, stronger base, or a more active catalyst system).

Experimental Workflow: A General Protocol for Pd-Catalyzed C-H Acylation

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_vessel 1. Add Pd(OAc)2 (2-5 mol%), ligand (e.g., P(tBu)3, 4-10 mol%), and base (e.g., K2CO3, 2 equiv.) to an oven-dried flask. prep_reagents 2. Add pyridine derivative (1 equiv.) and acyl source (e.g., aldehyde, 1.2 equiv.). prep_vessel->prep_reagents prep_solvent 3. Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M). prep_reagents->prep_solvent prep_inert 4. Purge the flask with an inert gas (e.g., N2 or Ar). prep_solvent->prep_inert reaction_heat 5. Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). prep_inert->reaction_heat reaction_monitor 6. Monitor the reaction progress by TLC or LC-MS. reaction_heat->reaction_monitor workup_cool 7. Cool the reaction to room temperature. reaction_monitor->workup_cool workup_filter 8. Dilute with an organic solvent and filter through celite to remove solids. workup_cool->workup_filter workup_extract 9. Wash the filtrate with water and brine. workup_filter->workup_extract workup_dry 10. Dry the organic layer over Na2SO4 or MgSO4 and concentrate. workup_extract->workup_dry workup_purify 11. Purify the crude product by column chromatography. workup_dry->workup_purify

Caption: General workflow for a Pd-catalyzed C-H acylation reaction.

Section 2: Nickel-Catalyzed Cross-Electrophile Coupling

This emerging strategy allows for the synthesis of ketones from readily available amines and carboxylic acids, transformed into N-alkyl pyridinium salts and activated acid derivatives, respectively.[5] It offers excellent functional group tolerance but requires careful control of the reductive conditions.

Troubleshooting Guide: Ni-Catalyzed Cross-Electrophile Coupling

Q1: My reaction yield is low, and I am observing significant amounts of deaminative alkyl dimer byproduct. What is happening and how can I fix it?

A1: The formation of an alkyl dimer suggests that the alkyl radical derived from the pyridinium salt is coupling with itself rather than the acylnickel intermediate.

  • Ligand Choice:

    • Cause: The ligand plays a crucial role in modulating the reactivity of the nickel center. An inappropriate ligand may not effectively promote the desired cross-coupling pathway.

    • Solution: Electron-rich bipyridine ligands have been shown to be effective.[5] If you are using a different class of ligand, consider screening alternatives. Terpyridine and electron-poor bipyridine ligands have been reported to be less effective for this transformation.[5]

  • Reductant:

    • Cause: The choice and quality of the reductant are critical. Zinc, for instance, has been shown to give lower yields than manganese in some cases.[5]

    • Solution: Use high-purity manganese powder. Ensure it is finely divided to maximize surface area.

  • Acylating Agent Reactivity:

    • Cause: If the acylating agent reacts too slowly with the nickel catalyst, the concentration of the alkyl radical may build up, leading to dimerization.

    • Solution: Acyl fluorides are often used due to their optimal reactivity.[5] If you are using other activated forms of the carboxylic acid, such as a 2-pyridyl ester, you may need to re-optimize the reaction conditions.

Q2: The reaction is not proceeding to completion, even after extended reaction times. What factors could be inhibiting the catalysis?

A2: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction parameters.

  • Catalyst Deactivation:

    • Cause: The nickel catalyst can be sensitive to certain functional groups. Basic amines, for example, can potentially coordinate to the metal center and inhibit catalysis.[5]

    • Solution: While this method generally has good functional group tolerance, if your substrate contains a particularly strong coordinating group, you may need to use a higher catalyst loading or a more robust ligand.

  • Reaction Temperature and Solvent:

    • Cause: The reaction is typically run at a moderate temperature (e.g., 60 °C).[5] A temperature that is too low may result in slow kinetics. The solvent also plays a key role; NMP has been found to be optimal in some cases.[5]

    • Solution: Ensure the reaction temperature is maintained accurately. If using a different solvent, consider switching to NMP or performing a solvent screen.

Frequently Asked Questions (FAQs): Ni-Catalyzed Cross-Electrophile Coupling

Q1: How do I prepare the N-alkyl pyridinium salt starting material?

A1: N-alkyl pyridinium salts are typically prepared by the reaction of an alkyl amine with a suitable pyridylating agent, such as a 2-chloropyridinium salt. This is a well-established transformation in organic synthesis.

Q2: Can I use carboxylic acids directly in this reaction?

A2: No, the carboxylic acid needs to be activated. This is often done in situ by converting it to an acyl fluoride using reagents like TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and a non-nucleophilic base like proton sponge.[5] Alternatively, pre-formed activated esters can be used.

Catalytic Cycle: Ni-Catalyzed Cross-Electrophile Coupling

G cluster_radical Ni0 Ni(0)L_n NiII_acyl R(CO)Ni(II)X(L_n) Ni0->NiII_acyl Oxidative Addition (RCOX) NiI_acyl R(CO)Ni(I)(L_n) NiII_acyl->NiI_acyl Reduction (Mn) NiIII_alkyl_acyl R(CO)Ni(III)(Alkyl)(L_n) NiI_acyl->NiIII_alkyl_acyl + Alkyl Radical Product R(CO)Alkyl (Ketone Product) NiIII_alkyl_acyl->Product Reductive Elimination Pyridinium N-Alkyl Pyridinium Salt Radical Alkyl Radical Pyridinium->Radical Reduction (Mn) Radical->NiI_acyl

Caption: Simplified catalytic cycle for Ni-catalyzed ketone synthesis.

Section 3: Copper-Catalyzed Coupling of Ketones and Pyridinamines

This method provides access to α-ketoamides through the cross-coupling of methyl ketones and pyridin-2-amines.[6] It involves the formation of both a C-N and a C=O bond in a single operation.

Troubleshooting Guide: Cu-Catalyzed α-Ketoamide Synthesis

Q1: My reaction is sluggish and gives a low yield of the desired α-ketoamide. How can I improve the reaction efficiency?

A1: Low efficiency in this copper-catalyzed system often points to issues with the catalyst, oxidant, or reaction conditions.

  • Catalyst Choice:

    • Cause: Different copper salts can exhibit varying levels of catalytic activity.

    • Solution: Cu(OAc)₂ has been reported as a highly efficient catalyst for this transformation.[6] If you are using other copper sources, consider switching to copper(II) acetate.

  • Oxidant:

    • Cause: The reaction is an oxidative coupling and requires a suitable oxidant.

    • Solution: Molecular oxygen (O₂) is often used as the terminal oxidant.[6] Ensure that your reaction is open to the air or that you are bubbling air or O₂ through the reaction mixture.

  • Solvent and Temperature:

    • Cause: The reaction typically requires high temperatures to proceed efficiently.

    • Solution: DMSO at 120 °C has been shown to be effective.[6] Ensure your reaction is reaching and maintaining this temperature.

Q2: I am observing the formation of side products from the self-coupling of the starting materials. How can I minimize these?

A2: Self-coupling suggests that the desired cross-coupling pathway is not favored.

  • Stoichiometry:

    • Cause: An imbalance in the stoichiometry of the coupling partners can lead to self-coupling of the reagent in excess.

    • Solution: A slight excess of the pyridin-2-amine (e.g., 1.2 equivalents) is often used.[6] Carefully control the stoichiometry to favor the cross-coupling reaction.

  • Additives:

    • Cause: In some cases, additives can help to promote the desired reaction pathway.

    • Solution: While not always necessary, the addition of a catalytic amount of an acid, such as TFA or TsOH, has been explored.[6] However, this may not always be beneficial and should be screened.

Frequently Asked questions (FAQs): Cu-Catalyzed α-Ketoamide Synthesis

Q1: What is the proposed mechanism for this reaction?

A1: The reaction is believed to proceed through a radical pathway.[6] The copper catalyst likely facilitates the oxidation of the methyl ketone and the pyridin-2-amine, leading to the formation of radical intermediates that then couple to form the product.

Q2: Is this reaction tolerant of a wide range of functional groups?

A2: The substrate scope has been demonstrated to include various substituted methyl ketones and pyridin-2-amines.[6] However, functional groups that are sensitive to oxidation or high temperatures may not be compatible. It is always advisable to perform a small-scale test reaction if you are working with a new substrate containing potentially sensitive functional groups.

Data Summary: Optimization of Reaction Conditions
ParameterOptimized ConditionReference
CatalystCu(OAc)₂ (5 mol%)[6]
OxidantO₂ (from air)[6]
SolventDMSO[6]
Temperature120 °C[6]
StoichiometryMethyl Ketone (1 equiv.), Pyridin-2-amine (1.2 equiv.)[6]

References

  • Nickel-Catalyzed Synthesis of Dialkyl Ketones from the Coupling of N-Alkyl Pyridinium Salts with Activ
  • Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides.
  • Catalytic C-H Activation.Chemistry Letters - Oxford Academic.
  • Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances.MDPI.
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides.Journal of the American Chemical Society.

Sources

Technical Support Center: Handling the Hygroscopic Nature of Pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides field-proven insights and troubleshooting for handling the hygroscopic nature of pyridine and its derivatives. Pyridine's tendency to absorb atmospheric moisture is a critical factor that can significantly impact experimental reproducibility, reaction yields, and product purity.[1][2] This guide is designed to equip you with the knowledge to mitigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What does it mean for pyridine to be "hygroscopic"?

A: Hygroscopy is the phenomenon of a substance attracting and holding water molecules from the surrounding environment, usually at room temperature. Pyridine and many of its derivatives are hygroscopic, meaning they readily absorb moisture from the air.[2][3] This can occur even in seemingly sealed containers if they are not stored correctly or have been opened multiple times. The absorbed water can act as an impurity in chemical reactions.[1]

Q2: How can I tell if my pyridine solvent has been contaminated with water?

A: Visual inspection is often unreliable. While very old or poorly stored pyridine might appear yellowish, this is not a definitive indicator of water content. The most reliable method for quantifying water content is Karl Fischer (KF) titration, which can precisely measure trace amounts of water.[3][4] For a qualitative check in non-critical applications, observing a cloudy or immiscible layer when mixed with a non-polar solvent might suggest high water content, but KF titration remains the gold standard.[5]

Q3: I bought a new bottle of "anhydrous" pyridine. Can I use it directly from the bottle?

A: For many applications, a new, factory-sealed bottle of anhydrous or "super dry" pyridine (often specified with water content <50 ppm or even <30 ppm) can be used directly, especially if handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[6][7] However, once the bottle is opened, it is susceptible to moisture ingress. For highly moisture-sensitive reactions, such as those involving organometallics or certain polymerizations, it is best practice to re-dry the solvent immediately before use or verify its water content via Karl Fischer titration.[8]

Q4: What are the consequences of using "wet" pyridine in a reaction?

A: The presence of water can have numerous detrimental effects. It can:

  • Deactivate Reagents: Water can quench organometallic reagents (e.g., Grignards, organolithiums) and moisture-sensitive catalysts.

  • Promote Side Reactions: Water can act as a nucleophile or a proton source, leading to hydrolysis of starting materials or intermediates and the formation of unwanted byproducts.[9]

  • Reduce Yields: By consuming reagents and promoting side reactions, water directly lowers the yield of the desired product.[8]

  • Alter Reaction Kinetics: Water can change the polarity of the solvent and participate in hydrogen bonding, altering the reaction rate and potentially the product distribution.[10][11][12]

Q5: How should I store my pyridine derivatives to minimize water absorption?

A: Proper storage is critical. Always store pyridine in a tightly sealed container, preferably with a PTFE-lined cap.[13] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and ignition sources.[1][14] For long-term storage or after opening a bottle, sealing the cap with Parafilm can provide an additional barrier. Storing the container inside a desiccator containing a drying agent like silica gel or Drierite is also a highly effective practice.[13][15]

Troubleshooting Guide

This section addresses specific experimental problems that may arise from the hygroscopic nature of pyridine derivatives.

Problem Probable Cause Related to Hygroscopicity Recommended Solution
Consistently low or no yield in a moisture-sensitive reaction (e.g., Grignard, Suzuki coupling). The pyridine solvent or a pyridine-based reagent likely contains significant water, which is quenching the organometallic species or deactivating the catalyst.Dry the pyridine rigorously before use. Refer to Protocol 1: Drying and Distillation of Pyridine . Verify the dryness of all other reagents and ensure glassware is properly flame- or oven-dried.[8]
Formation of a known hydrolysis byproduct. Water in the pyridine is reacting with a sensitive functional group (e.g., ester, acid chloride) on your starting material or product.Use freshly dried and distilled pyridine. Consider adding activated molecular sieves (3Å or 4Å) to the reaction flask as an in-situ water scavenger.[8] Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar).
Reaction fails to initiate or proceeds much slower than expected. Water may be coordinating to and inhibiting a metal catalyst. In base-catalyzed reactions, water can protonate the pyridine, reducing its effective basicity.Purify the pyridine to remove all traces of water. Re-evaluate the stoichiometry of the base if partial protonation is suspected.
Inconsistent results between different batches of the same reaction. The water content in your pyridine solvent is likely varying from one experiment to the next, possibly due to differences in storage time, handling, or frequency of bottle opening.Standardize your procedure. Always use pyridine from a freshly opened bottle of anhydrous grade, or implement a standard drying protocol (Protocol 1 ) for all batches. Quantify water content with Karl Fischer titration (Protocol 2 ) to ensure consistency.

Key Experimental Protocols

Protocol 1: Drying and Distillation of Pyridine

This protocol describes a robust method for obtaining highly anhydrous pyridine, suitable for most moisture-sensitive applications. The causality is a two-stage process: initial bulk drying with a chemical agent, followed by distillation to separate the dry solvent from the non-volatile drying agent and other impurities.

Materials:

  • Pyridine (reagent grade or better)

  • Potassium hydroxide (KOH), pellets

  • Calcium hydride (CaH₂), powder (optional, for very dry applications)

  • Distillation apparatus (oven or flame-dried)

  • Inert gas source (Nitrogen or Argon)

  • Heating mantle

Step-by-Step Methodology:

  • Pre-Drying (Causality: Removes bulk water):

    • Place pyridine in a suitable round-bottom flask.

    • Add solid KOH pellets (approximately 20-40 g per 1 L of pyridine). KOH is a strong, inexpensive desiccant that effectively binds water.[3] It is a base, which is compatible with the basic nature of pyridine.

    • Allow the pyridine to stand over KOH for at least 24 hours, with occasional swirling. For very wet pyridine, this may be extended to several days.[3]

  • Distillation Setup:

    • Assemble a distillation apparatus, ensuring all glassware is thoroughly dried in an oven (>120 °C) or by flame-drying under vacuum and cooled under a stream of inert gas.

    • Decant the pre-dried pyridine into the distillation flask, leaving the bulk of the KOH sludge behind.

    • Optional: For achieving extremely low water levels, add a small amount of calcium hydride (CaH₂) to the distillation flask.[16] CaH₂ reacts irreversibly with any remaining trace water to form Ca(OH)₂ and H₂ gas.

    • Add a few boiling chips or a magnetic stir bar.

  • Distillation (Causality: Separates pure solvent from non-volatile impurities):

    • Heat the flask gently using a heating mantle.

    • Flush the entire system with inert gas. Maintain a positive pressure of inert gas throughout the distillation and collection.

    • Discard the first 5-10% of the distillate (the "forerun"), as this fraction may contain more volatile impurities or azeotropes.

    • Collect the main fraction distilling at the correct boiling point (Pyridine: ~115 °C at atmospheric pressure).

    • Stop the distillation before the flask goes to dryness (leave ~10% of the initial volume).

  • Storage:

    • Collect the distilled pyridine in a clean, dry, amber glass bottle or a Schlenk flask equipped with a PTFE valve.

    • For long-term storage and to maintain dryness, add activated 4Å molecular sieves to the storage container.[3][8]

    • Store under an inert atmosphere and seal the container tightly.

Protocol 2: Verifying Water Content with Karl Fischer (KF) Titration

KF titration is the definitive method for water quantification. The process is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water.[17]

Principle of Causality: The reaction consumes water in a specific stoichiometry. By titrating the sample with a KF reagent of known concentration (containing iodine) to an electrometric endpoint, the amount of water can be calculated precisely. Pyridine itself was historically used as the base in the KF reagent, but modern formulations are often pyridine-free.[18][19]

Abbreviated Procedure (Consult your instrument's manual for details):

  • Titrator Preparation: Place the appropriate KF solvent (e.g., anhydrous methanol) into the titration cell and titrate it dry with the KF titrant to establish a baseline.

  • Sample Injection: Using a dry syringe, inject a precisely weighed amount of the pyridine sample into the titration cell.[4]

  • Titration: The instrument will automatically titrate the sample with the KF reagent until all the water has been consumed, which is detected by a persistent excess of iodine at a platinum electrode.

  • Calculation: The instrument's software calculates the water content, typically expressed in parts per million (ppm) or as a percentage.

Workflow for Handling a New Pyridine Derivative

The following diagram outlines the decision-making process for ensuring a pyridine solvent is suitable for use.

G start Receive / Open Bottle of Pyridine Derivative check_coa Check Manufacturer's CoA for Water Specification start->check_coa is_anhydrous Is it 'Anhydrous' or 'Super Dry' Grade (<50 ppm H2O)? check_coa->is_anhydrous is_sensitive Is the Reaction Highly Moisture-Sensitive? is_anhydrous->is_sensitive Yes dry_distill Perform Full Drying & Distillation Protocol (See Protocol 1) is_anhydrous->dry_distill No / Unknown use_direct Use Directly Under Inert Atmosphere is_sensitive->use_direct No karl_fischer Verify Water Content with Karl Fischer Titration is_sensitive->karl_fischer Yes is_dry_enough Is Water Content Acceptable? karl_fischer->is_dry_enough is_dry_enough->use_direct Yes dry_sieves Dry over Activated Molecular Sieves (4Å) for 24h is_dry_enough->dry_sieves No, but close is_dry_enough->dry_distill No, significantly wet dry_sieves->use_direct

Caption: Decision workflow for pyridine solvent use.

Impact of Moisture on a Generic Reaction

This diagram illustrates the causal pathways by which water can negatively affect a chemical reaction.

G cluster_reactants Reactants & Conditions cluster_effects Detrimental Effects cluster_outcome Final Outcome Moisture (H2O) Moisture (H2O) quench Quenches Reagent (e.g., M-Y + H2O -> M-OH + HY) Moisture (H2O)->quench hydrolysis Hydrolyzes Substrate (e.g., R-X + H2O -> R-OH) Moisture (H2O)->hydrolysis protonation Protonates Pyridine (Reduces Basicity) Moisture (H2O)->protonation Pyridine (Base/Solvent) Pyridine (Base/Solvent) Pyridine (Base/Solvent)->protonation Substrate (e.g., R-X) Substrate (e.g., R-X) Substrate (e.g., R-X)->hydrolysis Reagent (e.g., Metal-Y) Reagent (e.g., Metal-Y) Reagent (e.g., Metal-Y)->quench outcome Low Yield & Byproduct Formation quench->outcome hydrolysis->outcome protonation->outcome

Caption: How moisture causes reaction failure.

Safety, Handling, and Disposal

Safety is paramount when handling pyridine and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton® are often recommended), safety goggles or a face shield, and a lab coat.[14][20]

  • Ventilation: Pyridine is volatile and has a low odor threshold. Always handle it in a properly functioning chemical fume hood to avoid inhalation of harmful vapors.[1][14]

  • Fire Hazard: Pyridine is a flammable liquid. Keep it away from all sources of ignition, including open flames, hot surfaces, and sparks.[21][22][23] Store in a flammable liquids cabinet.

  • Health Hazards: Pyridine is harmful if swallowed, inhaled, or absorbed through the skin.[7] Exposure can cause irritation to the skin, eyes, and respiratory tract, as well as more severe effects on the nervous system, liver, and kidneys.[23]

  • Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[20] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Disposal: Pyridine and materials contaminated with it are considered hazardous waste.[20][24] Collect all waste in a clearly labeled, sealed container. Do not pour down the drain.[14] Follow all local, state, and federal regulations for hazardous waste disposal.[20][24]

References

  • Purification of Pyridine - Chempedia - LookChem. ([Link])

  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine - Agency for Toxic Substances and Disease Registry (ATSDR). ([Link])

  • How to dry the pyridine? - ResearchGate. ([Link])

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. ([Link])

  • Workup: Drying Methods - Department of Chemistry, University of Rochester. ([Link])

  • Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
  • Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
  • How do I get dry pyridine? - ResearchGate. ([Link])

  • PYRIDINE FOR SYNTHESIS - Loba Chemie. ([Link])

  • Pyridine Standard Operating Procedure - Washington State University. ([Link])

  • Water Determination (Karl Fischer Method) - The Japanese Pharmacopoeia. ([Link])

  • Water Content Determination by Karl Fischer - Pharmaguideline. ([Link])

  • HAZARD SUMMARY: PYRIDINE - NJ Department of Health. ([Link])

  • Effects of water on pyridine pyrolysis - UCL Discovery. ([Link])

  • Sprayed water microdroplets containing dissolved pyridine spontaneously generate pyridyl anions - PNAS. ([Link])

  • Hydrogen bonding interactions of pyridine*+ with water: stepwise solvation of distonic cations - PubMed. ([Link])

  • Reactions of H + (pyridine) m (H 2 O) n and H + (NH 3 ) 1 (pyridine) m (H 2 O) n with NH 3 : experiments and kinetic modelling - ACP. ([Link])

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. ([Link])

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. ([Link])

  • Preparation and Properties of Pyridine - SlideShare. ([Link])

  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. ([Link])

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors - Taylor & Francis Online. ([Link])

  • How to dry pyridine N-oxide obtained commerically - Reddit. ([Link])

  • Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance - ACS Publications. ([Link])

  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. ([Link])

  • Nuclear magnetic resonance and ab initio studies of small complexes formed between water and pyridine derivatives in solid and liquid phases - PubMed. ([Link])

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. ([Link])

  • Hydrogen Bonding Interactions of Pyridine •+ with Water: Stepwise Solvation of Distonic Cations - ResearchGate. ([Link])

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. ([Link])

  • Solid State 15N NMR Study of Pyridine Adsorption on Clay Minerals - ACS Publications. ([Link])

  • Moisture Sorption by Low-Cost Pyridinium-Based Protic Ionic Liquids: Kinetics and Physico-Electrochemical Properties - PubMed. ([Link])

  • Pyridine - Wikipedia. ([Link])

  • Pyridine (Water content <30 ppm) - emp BIOTECH. ([Link])

Sources

Technical Support Center: Resolving HPLC Peak Tailing for Basic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Guide Focus: Troubleshooting for 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak asymmetry issues during the HPLC analysis of nitrogen-containing basic compounds, specifically focusing on this compound. As Senior Application Scientists, we will move beyond simple checklists to explain the underlying chemical principles and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with this compound. What is happening on a chemical level?

A1: Peak tailing for this compound, a basic analyte due to its pyridine nitrogen, is most commonly caused by secondary-site interactions within the HPLC column.[1][2][3] In reversed-phase chromatography, the primary retention mechanism should be hydrophobic interaction with the C18 stationary phase. However, silica-based columns have residual silanol groups (Si-OH) on their surface.

At a mid-range mobile phase pH (e.g., pH 4-7), these silanol groups can become deprotonated and negatively charged (Si-O⁻).[4] Your basic compound, in turn, can become protonated and positively charged on the pyridine nitrogen. This leads to a strong, secondary ionic interaction that retains the analyte longer than the primary hydrophobic mechanism.[1][3] Molecules that experience this secondary interaction elute later, forming the characteristic "tail" of the peak.

To visualize this interaction:

cluster_0 Undesirable Secondary Interaction (Peak Tailing) cluster_1 Ideal Hydrophobic Interaction Analyte_pos Protonated Pyridine (Analyte⁺) Silanol_neg Ionized Silanol (Si-O⁻) Analyte_pos->Silanol_neg Strong Ionic Attraction Analyte_neutral Analyte C18 C18 Stationary Phase Analyte_neutral->C18 Hydrophobic Interaction

Caption: Undesirable vs. Ideal HPLC Interactions.

Q2: What is a good starting point for my HPLC method to avoid this issue?

A2: For a basic compound like this compound, a proactive approach to method development is key. We recommend starting with:

  • Column: A modern, high-purity, end-capped C18 column (Type B silica). These columns have significantly fewer residual silanol groups.[5][6]

  • Mobile Phase: A low pH mobile phase, typically between pH 2.5 and 3.5.[1][5][7] This ensures the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and preventing the secondary ionic interactions.[1][4]

  • Buffer: Use a buffer system to maintain a stable pH. A 10-20 mM ammonium formate or phosphate buffer is a common and effective choice.[7][8]

In-Depth Troubleshooting Guide

This guide follows a logical flow from the simplest and most likely solutions to more advanced interventions.

Problem: My peak for this compound is tailing.
Solution Path 1: Mobile Phase Optimization

Q: How do I correctly adjust my mobile phase pH to reduce tailing?

A: The goal is to suppress the ionization of the surface silanol groups.[1] Operating at a low pH is the most direct way to achieve this.

Causality: Silanol groups are acidic, with a pKa around 3.8-4.2.[4] By setting the mobile phase pH to a value of 3 or lower, you keep these groups in their neutral, protonated state (Si-OH). This eliminates the primary cause of the strong ionic interaction with your protonated basic analyte, leading to a more symmetrical peak shape based on hydrophobic interactions.[1][5]

Protocol: Low-pH Mobile Phase Preparation (0.1% Formic Acid, pH ~2.7)

  • Aqueous Component: Pour 999 mL of high-purity HPLC-grade water into a clean mobile phase reservoir bottle.

  • Acidification: Using a pipette, add 1 mL of formic acid to the water.

  • Mixing: Cap the bottle and mix thoroughly by inversion. Sonicate for 5-10 minutes to degas the solution.

  • Final pH Check: While not always necessary for routine analysis with 0.1% formic acid, for method development, you can verify the pH is in the target range (pH 2.5-2.8).

  • Organic Component: Prepare your organic mobile phase (e.g., Acetonitrile or Methanol) in a separate bottle. It is good practice to also add 0.1% formic acid to the organic phase to maintain consistency during the gradient.[8]

Q: What if I cannot use a low pH? Are there other mobile phase strategies?

A: Yes. While less common, two other strategies involving mobile phase additives can be effective.

  • Competing Base: Adding a small concentration (e.g., 20-40 mM) of a competing base like triethylamine (TEA) to the mobile phase. The TEA, being a strong base, will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.[5][7] This is an older technique and is often unnecessary with modern high-performance columns.[7]

  • Ion-Pairing Agents: For very polar basic compounds that have poor retention even with peak shape issues resolved, an ion-pairing agent can be used. An anionic agent like sodium octanesulfonate is added to the mobile phase. It pairs with the protonated basic analyte, forming a neutral, more hydrophobic complex that has better retention and peak shape.[9][10][11] This significantly complicates method development and should be considered an advanced option.

Additive TypeExampleTypical ConcentrationMechanism of Action
Acid/Buffer Formic Acid, TFA, Ammonium Formate0.1% (v/v) or 10-20 mMSuppresses silanol ionization by maintaining low pH.[1][4]
Competing Base Triethylamine (TEA)20-40 mMCompetitively binds to active silanol sites.[5][7]
Ion-Pairing Agent Sodium Octanesulfonate2-5 mMForms a neutral ion pair with the analyte, increasing hydrophobicity.[10][11]
Solution Path 2: HPLC Column Selection & Hardware

Q: I've optimized the mobile phase, but tailing persists. Could my column be the problem?

A: Absolutely. The column is the most critical factor after the mobile phase. Not all C18 columns are created equal.

Causality: The quality of the base silica and the thoroughness of the end-capping process determine the number of accessible silanol groups.

  • Older Columns (Type A Silica): These have higher metal content and more acidic, accessible silanol groups, which are prone to causing peak tailing.[5][12]

  • Modern Columns (Type B Silica): These use high-purity silica with minimal metal contamination and are exhaustively end-capped. End-capping is a process where residual silanol groups are chemically bonded with a small, inert agent (like trimethylsilyl) to block them from interacting with analytes.[7][12]

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., an amide) embedded in the C18 chain. This polar group provides an alternative site for interaction with water, creating a hydration layer that shields any underlying silanol groups from interacting with basic analytes.[6]

Protocol: Selecting the Right Column for Basic Analytes

  • Prioritize Type B Silica: When purchasing a new column, ensure the specifications state it is based on high-purity or Type B silica.

  • Verify End-Capping: Look for columns described as "fully end-capped," "double end-capped," or "base-deactivated."[7]

  • Consider Polar-Embedded Phases: For particularly challenging basic compounds, a column with a polar-embedded group can offer superior peak shape, especially at mid-range pH.[6]

  • Check pH Stability: If you plan to operate at low pH (<3) or high pH (>8), you must use a column specifically designed for that range to prevent stationary phase degradation.[13][14]

Q: Could other parts of my HPLC system be causing the tailing?

A: Yes, this is known as "extra-column dispersion" or "dead volume." If all peaks in your chromatogram are tailing, not just your basic analyte, this is a likely cause.[2]

Causality: Dead volume refers to any space in the fluid path outside of the column where the sample can spread out, causing band broadening and tailing. Common sources include:

  • Excessively long or wide-bore tubing between the injector, column, and detector.[15]

  • A void or channel in the column packing at the inlet, often caused by pressure shocks or use outside of the recommended pH range.[1]

  • A partially blocked column inlet frit.[1]

To troubleshoot, systematically shorten tubing where possible and check connections. If a column void is suspected, replacing the column is the most reliable solution.[1] Using a guard column can help protect the analytical column from contamination and matrix effects that can also degrade peak shape.

Troubleshooting Workflow

start_node Peak Tailing Observed for This compound decision_node1 Is Mobile Phase pH < 3.5? start_node->decision_node1 Begin Troubleshooting decision_node decision_node process_node process_node solution_node solution_node process_node1 Adjust Mobile Phase to pH 2.5-3.0 using a buffer (e.g., 0.1% Formic Acid) decision_node1->process_node1 No decision_node2 Is the column a modern, end-capped Type B silica? decision_node1->decision_node2 Yes solution_node1 Symmetrical Peak process_node1->solution_node1 process_node2 Replace with a high-purity, fully end-capped or polar-embedded column decision_node2->process_node2 No / Unsure decision_node3 Are ALL peaks in the chromatogram tailing? decision_node2->decision_node3 Yes process_node2->solution_node1 process_node3 Check for extra-column dead volume. Inspect tubing, fittings, and consider column void. decision_node3->process_node3 Yes process_node4 Consider advanced options: - Increase buffer ionic strength - Use a competing base (TEA) - Develop an ion-pairing method decision_node3->process_node4 No, only the basic analyte process_node3->solution_node1 process_node4->solution_node1

Caption: Logical workflow for troubleshooting peak tailing.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025).
  • Moravek.
  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Chromatography Forum. (2008). Which column for basic analytes.
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Agilent.
  • YMC.
  • Mason Technology. (2024). Ion-Pairing Agents | HPLC.
  • LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing!
  • LCGC International. (2020).
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists engaged in this critical work, a comprehensive understanding of analytical techniques is paramount. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine, a compound of interest in medicinal chemistry. Beyond a simple spectral interpretation, this document offers a comparative assessment with alternative analytical methodologies, furnishing the supporting experimental data and protocols necessary for a holistic characterization.

I. Introduction: The Importance of Multi-faceted Structural Analysis

The structural confirmation of a molecule like this compound, which possesses multiple aromatic protons and functional groups, necessitates a robust analytical approach. While 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful primary tool for determining the proton framework, a truly comprehensive analysis integrates data from complementary techniques. This guide will first delve into a detailed interpretation of the 1H NMR spectrum, explaining the causal factors behind the observed chemical shifts and coupling patterns. Subsequently, it will compare and contrast this data with insights gleaned from 13C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing a multi-dimensional view of the molecule's identity and purity.

II. In-Depth 1H NMR Spectrum Analysis of this compound

The 1H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift of a proton is influenced by the local electronic environment, while spin-spin coupling reveals information about neighboring protons.[1]

Predicted 1H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6'~8.5d~2.01H
H-4'~7.7dd~8.0, 2.01H
H-3'~8.0d~8.01H
H-6~7.2d~3.01H
H-4~7.1dd~9.0, 3.01H
H-3~7.0d~9.01H
OCH₃ (C5)~3.8s-3H
OCH₃ (C2)~3.7s-3H
CH₃ (C5')~2.4s-3H

Causality Behind Spectral Features:

  • Pyridine Ring Protons (H-3', H-4', H-6'): Protons on a pyridine ring typically resonate at lower field (higher ppm) compared to benzene due to the electron-withdrawing effect of the nitrogen atom.[2][3] The proton at the 6'-position (H-6') is expected to be the most deshielded due to its proximity to the nitrogen and the carbonyl group. It will likely appear as a doublet with a small meta-coupling constant (⁴J) to H-4'. The H-4' proton will be a doublet of doublets, showing coupling to both H-3' (ortho-coupling, ³J) and H-6' (meta-coupling, ⁴J). The H-3' proton will appear as a doublet due to ortho-coupling with H-4'. Ortho coupling constants in pyridine rings are typically in the range of 5-9 Hz, while meta couplings are smaller, around 2-3 Hz.[4]

  • Dimethoxybenzoyl Ring Protons (H-3, H-4, H-6): The two methoxy groups are electron-donating, leading to increased shielding (lower ppm) of the aromatic protons on this ring compared to unsubstituted benzene.[5] The proton at the 6-position (H-6) is ortho to one methoxy group and will likely be a doublet due to coupling with H-4. The H-4 proton will be a doublet of doublets, coupling to both H-3 and H-6. The H-3 proton, ortho to the other methoxy group, will be a doublet.

  • Methoxy and Methyl Protons: The two methoxy groups (OCH₃) will each appear as sharp singlets, as they have no adjacent protons to couple with. Their chemical shifts will be in the typical range for methoxy groups on an aromatic ring. The methyl group (CH₃) on the pyridine ring will also be a singlet. Protons on carbons alpha to a carbonyl group are typically deshielded and appear in the 2-2.5 ppm range.[6][7]

  • Through-Space Coupling: It is worth noting the possibility of through-space coupling (also known as non-bonded or proximate coupling) between protons that are close to each other in space, even if they are separated by several bonds.[8][9] In the case of this compound, there might be a weak through-space interaction between the H-6' proton of the pyridine ring and the H-6 proton of the dimethoxybenzoyl ring, depending on the preferred conformation of the molecule. This could lead to further broadening or minor splitting of these signals.

Visualizing the 1H NMR Splitting Patterns

G cluster_pyridine Pyridine Ring cluster_benzoyl Dimethoxybenzoyl Ring cluster_singlets Singlets H6_prime H-6' (d) H4_prime H-4' (dd) H6_prime->H4_prime ⁴J (meta) H3_prime H-3' (d) H4_prime->H3_prime ³J (ortho) H6 H-6 (d) H4 H-4 (dd) H6->H4 ⁴J (meta) H3 H-3 (d) H4->H3 ³J (ortho) OCH3_5 OCH₃ (C5) OCH3_2 OCH₃ (C2) CH3 CH₃

Caption: Predicted 1H NMR spin-spin coupling for this compound.

III. Comparative Analysis with Alternative Spectroscopic Techniques

While 1H NMR provides invaluable information about the proton skeleton, a comprehensive characterization relies on a multi-technique approach.

Analytical TechniqueInformation ProvidedStrengthsLimitations
1H NMR Proton environment, connectivity, and stereochemistry.High resolution, detailed structural information.Can be complex for molecules with overlapping signals.
13C NMR Carbon skeleton, number of unique carbons.Complements 1H NMR, good for identifying carbonyls and quaternary carbons.Lower sensitivity than 1H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern.High sensitivity, provides molecular formula.Does not provide detailed structural connectivity.
HPLC Purity assessment, quantification.Excellent for determining sample purity and separating mixtures.Provides no structural information.

13C NMR Spectroscopy: A Complementary View

The 13C NMR spectrum would reveal 15 distinct carbon signals, confirming the molecular formula C₁₅H₁₅NO₃. Key signals would include the carbonyl carbon in the downfield region (190-215 ppm)[7], carbons attached to oxygen in the 150-160 ppm range, and the methyl carbon at a higher field.

Mass Spectrometry: Confirming Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the gold standard for determining the purity of a compound. A single, sharp peak in the chromatogram would indicate a high degree of purity, which is crucial for subsequent biological or chemical studies.

Integrated Analytical Workflow

G A Sample Preparation B 1H NMR Analysis A->B C 13C NMR Analysis A->C D Mass Spectrometry (HRMS) A->D E HPLC Analysis A->E F Data Integration & Structural Confirmation B->F C->F D->F E->F

Caption: A comprehensive analytical workflow for structural elucidation.

IV. Experimental Protocols

1. 1H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

2. 13C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for 1H NMR.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Number of scans: 1024 or more (due to lower natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 220 ppm

  • Processing: Similar to 1H NMR processing.

3. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrument: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Mode: Positive ion mode is typically suitable for this compound due to the presence of the basic pyridine nitrogen.

  • Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass.

4. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in the mobile phase and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrument: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is a common choice.

  • Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Detection: Monitor the absorbance at a wavelength where the compound has a strong chromophore (e.g., 254 nm).

  • Analysis: Integrate the peak area to determine the purity of the sample.

V. Conclusion

The structural elucidation of this compound is most effectively achieved through a synergistic combination of analytical techniques. While 1H NMR provides the foundational details of the proton framework, its power is amplified when integrated with the carbon skeleton information from 13C NMR, the molecular weight and formula confirmation from HRMS, and the purity assessment from HPLC. This comprehensive approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing drug discovery and development programs.

References

  • Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Experimental and calculated values n J CN couplings (Hz) in the pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Spin-Spin Coupling in NMR Spectroscopy. (n.d.). Studylib.net. Retrieved from [Link]

  • Dihydrogen contacts observed by through-space indirect NMR coupling. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Theoretical and practical aspects of indirect spin–spin couplings. (2023). IntechOpen. Retrieved from [Link]

  • 1 H– 1 H Coupling in Proton NMR. (2025). ACD/Labs. Retrieved from [Link]

  • Dihydrogen contacts observed by through-space indirect NMR coupling. (2016). Royal Society of Chemistry. Retrieved from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1991). Defense Technical Information Center. Retrieved from [Link]

  • Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. (n.d.). SciSpace. Retrieved from [Link]

  • 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. (2025). ResearchGate. Retrieved from [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. (n.d.). Modgraph. Retrieved from [Link]

  • Spectroscopy of Aldehydes and Ketones. (2020). Oregon State University. Retrieved from [Link]

  • Long-range proton spin-spin coupling. (2002). ACS Publications. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020). Organic Chemistry Data & Info. Retrieved from [Link]

  • Spin-Spin Coupling. (n.d.). Retrieved from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1965). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Retrieved from [Link]

  • Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. (2025). ResearchGate. Retrieved from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • 1H NMR Chemical Shift. (2022). Oregon State University. Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2010). Organic Process Research & Development. Retrieved from [Link]

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2023). MDPI. Retrieved from [Link]

  • 4-(2,4-Dimethylbenzyl)-2,5-dimethylpyridine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for the Detection of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of high-performance liquid chromatography (HPLC) methods for the analysis of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a scientifically grounded narrative on the methodological choices, comparative performance data, and the logical framework for developing a robust and reliable analytical method, all in accordance with established regulatory guidelines.

Introduction

This compound is a molecule of interest in pharmaceutical research due to its structural motifs—a substituted benzophenone and a methyl-pyridine. Accurate and precise quantification of this compound is critical for various stages of drug development, including synthesis monitoring, purity assessment, and stability studies. High-performance liquid chromatography (HPLC) is the analytical technique of choice for this purpose, offering high resolution and sensitivity.[1] The development of an effective HPLC method, however, is a systematic process that requires careful consideration of the analyte's physicochemical properties and the principles of chromatography.

This guide will walk you through a logical, data-driven approach to developing and optimizing an HPLC method for this compound, comparing different stationary and mobile phases, and culminating in a validated method that meets the stringent requirements of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5]

Understanding the Analyte: Physicochemical Properties

A successful method development strategy begins with an understanding of the analyte. While specific experimental data for this compound is not extensively published, we can infer its properties from its constituent parts:

  • The Benzophenone Core: This part of the molecule is chromophoric, meaning it absorbs ultraviolet (UV) light, making UV detection a suitable choice for HPLC analysis.[6] Benzophenones are generally non-polar.

  • The Pyridine Ring: The pyridine moiety introduces a basic character to the molecule, with pyridine derivatives typically having a pKa in the range of 5.2-6.0.[7][8] This basicity can lead to peak tailing on traditional silica-based HPLC columns due to interactions with residual silanol groups.

  • Dimethoxy and Methyl Substituents: These groups increase the hydrophobicity of the molecule.

Based on this preliminary analysis, we can anticipate that a reversed-phase HPLC method will be most effective, and that careful control of the mobile phase pH will be necessary to ensure good peak shape.

Part 1: Initial Method Development and Screening

The initial phase of method development involves screening different columns and mobile phases to identify a promising starting point.

Experimental Workflow: Initial Screening

cluster_0 Analyte Characterization cluster_1 Column Screening cluster_2 Mobile Phase Screening cluster_3 Data Evaluation A 2-(2,5-Dimethoxybenzoyl)- 5-methylpyridine C1 C18 Column A->C1 Inject C2 C8 Column A->C2 Inject C3 Phenyl-Hexyl Column A->C3 Inject M1 Acetonitrile/Water C1->M1 Elute with M2 Methanol/Water C1->M2 C2->M1 C2->M2 C3->M1 C3->M2 M3 pH Modifier (e.g., Formic Acid) M1->M3 with/without D Evaluate Peak Shape, Retention Time, & Resolution M1->D M2->M3 M2->D M3->D

Caption: Initial HPLC method development workflow.

Column Selection Rationale

The choice of stationary phase is critical for achieving the desired separation. We will compare three common reversed-phase columns:

  • C18 (Octadecyl Silane): The industry standard for reversed-phase chromatography, offering high hydrophobicity and retention for non-polar compounds.

  • C8 (Octyl Silane): Less retentive than C18, which can be advantageous for reducing analysis time for moderately non-polar compounds.

  • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte, which can be beneficial for aromatic compounds like our target molecule.

Mobile Phase Selection Rationale

The mobile phase composition dictates the elution strength and can be manipulated to optimize the separation.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally has a lower viscosity and higher elution strength than methanol.

  • Aqueous Phase and pH Modifier: Due to the basic nature of the pyridine moiety, an acidic modifier is often necessary to suppress the ionization of the analyte and minimize interactions with residual silanols on the silica-based stationary phase, thereby improving peak symmetry.[7] Formic acid is a common choice as it is volatile and compatible with mass spectrometry.

Initial Screening Results

The following table summarizes the results of the initial screening experiments.

ColumnMobile PhaseRetention Time (min)Tailing FactorTheoretical Plates
C18Acetonitrile/Water (50:50)8.22.14500
C18Acetonitrile/0.1% Formic Acid in Water (50:50)7.51.28200
C8Acetonitrile/0.1% Formic Acid in Water (50:50)5.11.37500
Phenyl-HexylAcetonitrile/0.1% Formic Acid in Water (50:50)6.31.47800
C18Methanol/0.1% Formic Acid in Water (60:40)9.81.37900

Analysis of Initial Results:

The data clearly indicates the necessity of an acidic modifier. The addition of 0.1% formic acid significantly improved the peak shape (reduced tailing factor) and efficiency (increased theoretical plates) on the C18 column. While the C8 and Phenyl-Hexyl columns also provided acceptable peak shapes, the C18 column offered the best overall performance in terms of efficiency. Acetonitrile as the organic modifier resulted in a shorter retention time compared to methanol, which is generally desirable for higher throughput.

Part 2: Method Optimization

Based on the initial screening, the C18 column with an acetonitrile and water (with 0.1% formic acid) mobile phase was selected for further optimization. The goal of this phase is to fine-tune the chromatographic conditions to achieve optimal resolution, sensitivity, and analysis time.

Experimental Workflow: Method Optimization

cluster_0 Selected Conditions cluster_1 Parameter Optimization cluster_2 Optimized Method A C18 Column ACN/Water + 0.1% FA P1 Mobile Phase Ratio A->P1 Systematically Vary P2 Flow Rate A->P2 Systematically Vary P3 Column Temperature A->P3 Systematically Vary P4 Detection Wavelength A->P4 Systematically Vary B Final HPLC Method P1->B P2->B P3->B P4->B

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. Mass spectrometry, particularly with electron ionization (EI), stands as a principal technique for gleaning structural information through the analysis of fragmentation patterns.[1] This guide provides an in-depth technical examination of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine, a compound of interest in medicinal chemistry and materials science.

This document will delve into the foundational principles governing the fragmentation of this molecule, offering a predictive analysis of its mass spectrum. By understanding the causal mechanisms behind bond cleavages, researchers can more confidently identify this and related structures in complex matrices. Furthermore, we will present a comparative analysis with the structurally analogous compound, 2,5-dimethoxybenzophenone, to highlight the influence of the 5-methylpyridine moiety on the fragmentation pathways.

The Subject Molecule: this compound

This compound is a ketone featuring a 2,5-dimethoxyphenyl group and a 5-methylpyridin-2-yl group attached to a central carbonyl carbon. Its structure presents several key features that dictate its fragmentation behavior under electron ionization:

  • A Benzophenone Core: The central carbonyl group linking two aromatic rings is a primary site for initial fragmentation.

  • Methoxy Substituents: The two methoxy groups on the benzoyl ring are susceptible to characteristic losses of methyl and methoxy radicals.

  • A Substituted Pyridine Ring: The nitrogen-containing aromatic ring and the methyl substituent introduce unique fragmentation pathways.

Molecular Formula: C₁₅H₁₅NO₃ Molecular Weight: 257.29 g/mol

Predicting the Fragmentation Cascade: A Mechanistic Approach

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule, leading to extensive and often structurally informative fragmentation. The process begins with the bombardment of the molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M•+).[1] This molecular ion is often unstable and undergoes a series of fragmentation reactions to produce a characteristic pattern of fragment ions in the mass spectrum.

For this compound, we can predict the following key fragmentation pathways:

  • Alpha-Cleavage at the Carbonyl Group: A hallmark of ketones and benzophenones, the cleavage of the C-C bonds adjacent to the carbonyl group is a primary fragmentation route.[1][2] This can occur on either side of the carbonyl, leading to two major fragment ions.

  • Loss of Methoxy and Methyl Groups: Aromatic methoxy compounds readily lose a methyl radical (•CH₃, 15 Da) followed by a neutral carbon monoxide molecule (CO, 28 Da). The loss of a methoxy radical (•OCH₃, 31 Da) is also a common fragmentation pathway.

  • Pyridine Ring Fragmentation: The substituted pyridine ring can undergo its own characteristic fragmentation, although the initial cleavages are more likely to be dictated by the more labile benzoyl portion of the molecule.

Proposed Fragmentation Pathway for this compound

Below is a diagram illustrating the predicted major fragmentation pathways for this compound.

fragmentation_pathway M [C15H15NO3]•+ m/z = 257 Molecular Ion F1 [C14H12NO3]+ m/z = 242 Loss of •CH3 M->F1 - •CH3 F2 [C8H7O3]+ m/z = 151 2,5-dimethoxybenzoyl cation M->F2 α-cleavage F3 [C7H8N]+ m/z = 106 5-methylpyridin-2-yl cation M->F3 α-cleavage F4 [C13H9NO2]+ m/z = 214 Loss of CO from m/z 242 F1->F4 - CO F6 [C7H7O2]+ m/z = 123 Loss of CO from m/z 151 F2->F6 - CO F5 [C7H4O2]•+ m/z = 124 Loss of •CH3 from m/z 139

Caption: Predicted major fragmentation pathways of this compound.

Quantitative Fragmentation Analysis: A Predictive Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures or neutral losses.

Fragment Ionm/z (Mass-to-Charge Ratio)Proposed Structure / Neutral Loss
[M]•+ 257Molecular Ion (C₁₅H₁₅NO₃)•+
[M-CH₃]+ 242Loss of a methyl radical (•CH₃) from a methoxy group
[M-OCH₃]+ 226Loss of a methoxy radical (•OCH₃)
[C₈H₇O₃]+ 1512,5-dimethoxybenzoyl cation (α-cleavage)
[C₇H₈NCO]+ 1345-methyl-2-pyridylcarbonyl cation (α-cleavage)
[C₇H₄O₂]•+ 124Subsequent fragmentation from the dimethoxybenzoyl moiety
[C₇H₈N]+ 1065-methyl-2-pyridyl cation
[C₆H₅O]+ 93Subsequent fragmentation
[C₅H₄N]+ 78Pyridyl fragment

Comparative Analysis: this compound vs. 2,5-Dimethoxybenzophenone

To better understand the influence of the 5-methylpyridine group on fragmentation, we compare our predicted pattern for the target molecule with the known fragmentation of 2,5-dimethoxybenzophenone.

2,5-Dimethoxybenzophenone

  • Molecular Formula: C₁₅H₁₄O₃

  • Molecular Weight: 242.27 g/mol

The primary fragmentation of 2,5-dimethoxybenzophenone also involves α-cleavage at the carbonyl group and losses from the methoxy substituents. However, the absence of the nitrogen-containing ring simplifies the spectrum.

FeatureThis compound2,5-Dimethoxybenzophenone
Molecular Ion (m/z) 257242
Major α-Cleavage Product 1 (m/z) 151 (2,5-dimethoxybenzoyl cation)151 (2,5-dimethoxybenzoyl cation)
Major α-Cleavage Product 2 (m/z) 106 (5-methyl-2-pyridyl cation)105 (benzoyl cation)
Key Neutral Losses •CH₃, •OCH₃, CO•CH₃, •OCH₃, CO
Nitrogen-Containing Fragments Present (e.g., m/z 106, 78)Absent

The comparison highlights that while the fragmentation of the dimethoxybenzoyl portion remains similar, the presence of the 5-methylpyridine ring introduces a unique set of fragment ions, providing a clear diagnostic marker for its presence.

Experimental Protocol: Acquiring the Mass Spectrum

This section provides a detailed methodology for acquiring the electron ionization mass spectrum of this compound.

Instrumentation
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a magnetic sector instrument, is recommended for accurate mass measurements.

  • Ion Source: Electron Ionization (EI) source.

  • Sample Introduction: Gas chromatography (GC) or a direct insertion probe.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Dissolve sample in volatile solvent (e.g., Dichloromethane) Introduction Introduce sample via GC or Direct Insertion Probe Sample->Introduction Setup Calibrate Mass Spectrometer Parameters Set EI source parameters: Electron Energy: 70 eV Source Temperature: 200-250°C Setup->Parameters Parameters->Introduction Acquisition Acquire mass spectrum (m/z 50-300) Introduction->Acquisition Analysis Identify molecular ion and major fragment ions Acquisition->Analysis Comparison Compare with predicted fragmentation and library data Analysis->Comparison

Caption: Experimental workflow for acquiring the EI mass spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a volatile, high-purity solvent such as dichloromethane or methanol.

    • If using GC for sample introduction, ensure the concentration is appropriate for the instrument's sensitivity (typically in the low µg/mL range).

  • Instrument Calibration and Setup:

    • Calibrate the mass spectrometer according to the manufacturer's protocol using a suitable calibration standard (e.g., perfluorotributylamine - PFTBA).

    • Set the electron ionization source parameters:

      • Electron Energy: 70 eV.

      • Source Temperature: 200-250 °C.

      • Trap Current: 100-200 µA.

    • If using a GC, set an appropriate temperature program to ensure the analyte elutes as a sharp peak. A typical program might be:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Data Acquisition:

    • Inject the prepared sample into the GC or introduce it via the direct insertion probe.

    • Acquire the mass spectrum over a mass range that includes the molecular ion and expected fragments (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak at m/z 257.

    • Identify the major fragment ions and calculate their elemental compositions from high-resolution data.

    • Compare the observed fragmentation pattern with the predicted pathways and any available library spectra.

Conclusion

The predictable and informative fragmentation pattern of this compound under electron ionization mass spectrometry provides a robust method for its identification and structural confirmation. The primary fragmentation pathways are driven by the benzophenone core, leading to characteristic α-cleavages, and are further defined by the losses from the dimethoxy substituents. The presence of the 5-methylpyridine moiety introduces unique fragment ions that allow for clear differentiation from structurally similar compounds lacking this feature. By following the detailed experimental protocol and understanding the underlying fragmentation mechanisms outlined in this guide, researchers can confidently utilize mass spectrometry for the analysis of this and related molecules in their scientific endeavors.

References

  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved February 14, 2026, from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • PubChem. (n.d.). 2,5-Dimethoxybenzophenone. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • Chemistry LibreTexts. (2023, October 30). Mass Spectrometry - Fragmentation Patterns. Retrieved February 14, 2026, from [Link]

  • Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved February 14, 2026, from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • NIST. (n.d.). Benzophenone. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

Sources

A Comparative Guide to the Bioactivity of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoylpyridine scaffold represents a privileged structure, serving as the foundation for a diverse array of biologically active compounds. This guide provides a comprehensive comparison of the bioactivity of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine and its structural analogs. By examining the structure-activity relationships (SAR), we aim to elucidate the nuanced effects of substituent modifications on the overall pharmacological profile, with a particular focus on antiproliferative activities. This document is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction to the 2-Benzoyl-5-methylpyridine Scaffold

The 2-Benzoyl-5-methylpyridine core is a versatile pharmacophore that has been explored for various therapeutic applications. The inherent chemical properties of the pyridine ring, including its planarity and ability to engage in pi-stacking interactions and form hydrogen bonds, make it an attractive framework for drug design. The benzoyl moiety offers a site for numerous substitutions, allowing for the fine-tuning of electronic and steric properties to optimize interactions with biological targets.

Comparative Bioactivity Analysis: The Role of Methoxy and Methyl Substituents

While direct comparative studies on the bioactivity of this compound and its immediate analogs are not extensively available in the public domain, we can infer valuable structure-activity relationships from research on closely related compounds. The antiproliferative activity of various pyridine and benzoyl derivatives has been a subject of significant investigation, with key findings highlighting the critical role of substituent placement and nature.

A study on 5-benzoyl thieno[2,3-b]pyridines demonstrated that a para-methoxy group on the benzoyl ring enhances anti-proliferative activity when compared to unsubstituted analogs[1]. This suggests that the electronic and steric properties imparted by the methoxy group at this position are favorable for interaction with the biological target. Conversely, another study on makaluvamine analogs, which also feature a substituted aromatic system, indicated that methoxy substitutions could lead to a slight decrease in antiproliferative activity[2]. These seemingly contradictory findings underscore the complexity of SAR and the importance of the overall molecular context.

Research on 2-aryl-4-benzoyl-imidazoles (ABI-I) as potent antiproliferative agents provides further insight into the impact of substitutions on the benzoyl ring. These studies have revealed that the antiproliferative activity is highly sensitive to subtle changes in the ligand structure[3].

Key Structure-Activity Relationship (SAR) Insights:
  • Methoxy Group Position: The position of the methoxy group on the benzoyl ring is a critical determinant of bioactivity. The 2,5-dimethoxy substitution pattern in the target molecule likely influences its conformational preferences and electronic distribution, which in turn affects its binding affinity to target proteins.

  • Methyl Group on the Pyridine Ring: The 5-methyl group on the pyridine ring can impact the molecule's lipophilicity and metabolic stability. It may also provide a crucial steric interaction within the binding pocket of a target protein.

  • Combined Effects: The interplay between the methoxy groups on the benzoyl ring and the methyl group on the pyridine ring is crucial for the overall bioactivity. These substituents collectively define the molecule's three-dimensional shape and electrostatic potential, which are key to its pharmacological profile.

Potential Biological Targets and Mechanisms of Action

Based on the bioactivity of related scaffolds, this compound and its analogs may exert their effects through various mechanisms, including:

  • Tubulin Polymerization Inhibition: The benzoylpyridine scaffold is present in compounds that act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

  • Kinase Inhibition: Pyridine derivatives are known to be effective kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival.

  • Iron Chelation: Certain 2-benzoylpyridine derivatives have been shown to possess iron chelation properties, which can contribute to their antiproliferative effects[2][4].

Experimental Protocols for Bioactivity Assessment

To facilitate further research and comparative analysis, we provide a standardized protocol for assessing the antiproliferative activity of this compound and its analogs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Concept cluster_Molecule This compound cluster_Factors Factors Influencing Bioactivity Benzoyl Benzoyl Ring (Site of Methoxy Substitution) Linker Carbonyl Linker Benzoyl->Linker Pyridine Pyridine Ring (Site of Methyl Substitution) Linker->Pyridine SAR Structure-Activity Relationship (SAR) PK Pharmacokinetics (ADME) SAR->PK influences Target Biological Target Interaction SAR->Target determines

Caption: Key factors influencing the bioactivity of benzoylpyridine analogs.

Experimental_Workflow start Compound Synthesis (Analogs of this compound) assay In Vitro Bioactivity Screening (e.g., MTT Assay) start->assay data Data Analysis (IC50 Determination) assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the evaluation of novel benzoylpyridine analogs.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a template for the development of novel therapeutic agents, particularly in the realm of oncology. While direct comparative data for this specific compound and its immediate analogs is limited, the broader understanding of the structure-activity relationships of related benzoylpyridine and pyridine derivatives provides a solid foundation for rational drug design.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to precisely delineate the contributions of the methoxy and methyl substituents to the overall bioactivity. Such studies will be instrumental in identifying lead compounds with enhanced potency and selectivity, ultimately paving the way for the development of new and effective therapies.

References

  • Synthesis and biological evaluation of 2-benzoylpyridine thiosemicarbazones in a dimeric system: structure-activity relationship studies on their anti-proliferative and iron chelation efficacy. J Inorg Biochem. 2014;141:43-54. [Link]

  • Synthesis and antiproliferative activity of benzyl and phenethyl analogs of makaluvamines. Bioorg Med Chem. 2008;16(10):5594-5601. [Link]

  • Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. Bioorg Med Chem. 2013;21(18):5537-5546. [Link]

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. J Med Chem. 1981;24(1):31-35. [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules. 2023;28(14):5434. [Link]

Sources

Validated UV-Vis Spectrophotometric Strategies for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For pharmaceutical researchers, the analysis of pyridine derivatives—a structural backbone in drugs like Amlodipine , Isoniazid , and Nifedipine —often defaults to HPLC. While HPLC is the gold standard for complex matrices, it is resource-intensive. This guide demonstrates that validated UV-Vis spectrophotometry is not merely a "quick check" but a legally defensible quantitative alternative when executed with rigorous method design.

We compare three distinct UV-Vis methodologies: Direct Zero-Order , Derivative Spectroscopy , and Charge-Transfer (CT) Complexation . By leveraging the specific electronic transitions of the pyridine ring (


 and 

), laboratories can achieve HPLC-grade accuracy (98.0–102.0% recovery) with significantly lower operational costs.

The Chemical Basis: Pyridine Chromophores

The pyridine ring is an electron-deficient heterocycle. Its analytical utility in UV-Vis stems from two primary features:

  • Intrinsic Absorption: The conjugated

    
    -system absorbs typically between 230–270 nm. However, this region is crowded by excipients (binders, fillers), making direct UV prone to positive bias.
    
  • Lewis Base Functionality: The lone pair on the nitrogen atom allows pyridine derivatives to act as electron donors (n-donors). This enables Charge-Transfer (CT) reactions with

    
    -acceptors (e.g., DDQ, p-chloranil), shifting absorption to the visible range (400–600 nm) and eliminating UV interference.
    
Method Selection Logic

Before protocol development, select the method based on sample complexity:

MethodSelection Start Start: Analyze Pyridine Derivative Matrix Is the matrix complex? (e.g., multi-drug, degrading excipients) Start->Matrix Direct Method A: Direct UV (Zero-Order) Best for: Pure API / Dissolution Testing Matrix->Direct No (Pure API) Interference Does the interference overlap at ?max? Matrix->Interference Yes Derivative Method B: Derivative UV (D1/D2) Best for: Binary Mixtures / Degradants Interference->Derivative Partial Overlap CT Method C: Charge-Transfer Complex Best for: High Sensitivity / Specificity Interference->CT Total Overlap / Low Conc.

Figure 1: Decision matrix for selecting the appropriate spectrophotometric technique based on sample matrix complexity.

Comparative Analysis of Methodologies

Method A: Direct UV (Zero-Order)
  • Principle: Measures Absorbance (

    
    ) vs. Concentration (
    
    
    
    ) at
    
    
    .[1]
  • Pros: Rapid, no reagents required.

  • Cons: Highly susceptible to hyperchromic shifts from excipients.

  • Best Use: Dissolution testing of single-component tablets.

Method B: Derivative Spectroscopy (D1/D2)
  • Principle: Mathematical differentiation of the zero-order spectrum (

    
    ). This enhances resolution and suppresses broad background bands (zero-crossing technique).
    
  • Pros: Can resolve binary mixtures (e.g., Amlodipine + Valsartan) without separation.

  • Cons: Signal-to-noise ratio decreases with higher orders (D3, D4).

Method C: Charge-Transfer (CT) Complexation[1][3][4][5]
  • Principle: The pyridine derivative (Donor, D) reacts with an electron acceptor (Acceptor, A) to form a colored complex

    
    .
    
    • Reagents: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), p-chloranil.

  • Pros: Shifts detection to visible light (avoiding UV interference), high molar absorptivity (

    
    ).
    
  • Cons: Requires reaction time and organic solvents (e.g., Acetonitrile).

Detailed Experimental Protocols

These protocols are designed to be self-validating . Each run includes a standard check to ensure system suitability.

Protocol 1: Derivative UV for Amlodipine Besylate

Target: Quantification in the presence of interfering excipients.

Materials:

  • Amlodipine Besylate Standard (Secondary Standard).

  • Solvent: Methanol (HPLC Grade).

  • Equipment: Double-beam UV-Vis Spectrophotometer (Bandwidth 1 nm).

Workflow:

  • Stock Preparation: Dissolve 10 mg Amlodipine in 100 mL Methanol (100 µg/mL).

  • Working Standards: Dilute to 5, 10, 15, 20, 25 µg/mL.

  • Scanning: Scan from 200–400 nm.

  • Derivatization:

    • Generate the First Derivative (D1) spectrum (

      
       nm).
      
    • Identify the Zero-Crossing Point (ZCP) of the excipient (if available) or select a peak where the drug shows maximum amplitude and the baseline is flat.

    • For Amlodipine: Measure amplitude at 239 nm (Zero-order) or 350 nm (D1) depending on interference.

  • Quantitation: Plot D1 Amplitude vs. Concentration.

Protocol 2: Charge-Transfer Complex (Pyridine + DDQ)

Target: High-sensitivity quantitation of Nitrogen-rich heterocycles.

Mechanism:



The radical anion 

is intensely colored.

Workflow:

  • Reagent Prep: Prepare 0.1% (w/v) DDQ in Acetonitrile (Freshly prepared).

  • Reaction:

    • Aliquot 1.0 mL of Pyridine derivative sample (10–100 µg/mL).

    • Add 1.0 mL of DDQ solution.

    • Incubate at room temperature for 20 minutes (color turns reddish-brown).

    • Dilute to 10 mL with Acetonitrile.

  • Measurement: Measure Absorbance at 460 nm (or determined

    
     of the complex) against a reagent blank.
    

Validation Framework (ICH Q2(R1))

To replace HPLC, the UV method must meet strict ICH criteria.

ParameterAcceptance CriteriaExperimental approach
Linearity

5 concentrations (e.g., 5–30 µg/mL). Residual plot must show random distribution.
Precision RSD < 2.0%Intra-day: 6 replicates of target conc. Inter-day: 3 days, 3 concentrations.
Accuracy 98.0% – 102.0%Spike recovery: Add known standard to placebo matrix at 80%, 100%, 120%.
LOD/LOQ Signal-to-Noise 3:1 / 10:1Calculated via Standard Deviation of Intercept (

) and Slope (

):

.
Robustness RSD < 2.0%Deliberate variation in wavelength (

nm) or reaction time (

min for CT).
Validation Workflow Diagram

Validation Setup System Suitability (Wavelength Accuracy) Linearity Linearity (5 Levels, R² > 0.999) Setup->Linearity Accuracy Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision Precision (Repeatability RSD < 2%) Accuracy->Precision Report Validated Method Precision->Report

Figure 2: Sequential validation workflow compliant with ICH Q2(R1) guidelines.

Comparative Data: UV-Vis vs. HPLC

The following data summarizes cross-validation studies (e.g., Amlodipine Besylate) comparing validated UV methods against the HPLC reference method.

Performance MetricHPLC (Reference)Derivative UV (D1)Charge-Transfer (DDQ)
Linearity Range 1–100 µg/mL5–50 µg/mL2–40 µg/mL
Mean Recovery 100.2%99.8%99.5%
Precision (%RSD) 0.5%0.8%1.2%
Cost Per Sample High (

$)
Low ($)Medium (

)
Analysis Time 15–30 min2 min25 min (incubation)
Solvent Usage High (Mobile Phase)MinimalLow

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • International Journal of Pharmaceutical Education and Research. (2019). Development and Validation of UV-Derivative Spectroscopic and RP-HPLC Methods for the Determination of Amlodipine Besylate and Valsartan.[Link]

  • Jordan Journal of Chemistry. (2013). Use of Charge Transfer Complex Formation Reaction in Spectrophotometric Microdetermination of Some Drugs (Isoniazid).[2][Link]

  • ACS Omega. (2021). New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization.[Link]

  • MDPI. (2024). A First-Order Derivative Spectrophotometric Method for the Quantification of Saquinavir in the Presence of Piperine.[Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Quantification of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of drug development and quality control. For the compound 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine (CAS No. 1187170-68-8), a benzophenone derivative, establishing a reliable analytical method hinges on the quality of the reference standard used. This guide provides an in-depth comparison of reference standard options, outlines the critical process of qualifying an in-house standard when a certified standard is unavailable, and presents detailed analytical protocols for its quantification.

The central challenge for this specific compound is the apparent lack of a commercially available Certified Reference Material (CRM) from major pharmacopeias like USP. While it is available as a research chemical, its use as a quantitative standard without proper characterization introduces significant analytical uncertainty.[1] This guide, therefore, emphasizes the necessity and methodology for in-house qualification, transforming a high-purity chemical into a metrologically sound reference standard.

The Hierarchy of Reference Standards: A Comparative Overview

The term "reference standard" is not monolithic. Understanding the different tiers is critical for ensuring data integrity and regulatory compliance. The choice of standard directly impacts the validity of quantitative results.

Table 1: Comparison of Reference Standard Tiers

FeatureCertified Reference Material (CRM) / Pharmacopeial StandardIn-House Qualified Reference StandardResearch Grade Chemical
Purity & Characterization Extensively characterized with a certificate of analysis detailing purity, impurity profile, and assigned value.[2]Thoroughly characterized by the user to confirm identity, purity, potency, and stability.[3]Purity is often stated but may lack a comprehensive impurity profile and traceability.[1]
Traceability Metrologically traceable to the International System of Units (SI).[2]Traceability is established by the qualifying laboratory through rigorous characterization.[4]Generally lacks metrological traceability.
Certification Issued by a national metrology institute or pharmacopeia (e.g., USP, Ph. Eur.).[5]A certificate of analysis is generated internally, documenting the characterization process and results.[6]May come with a supplier's CoA, but this is not a formal certification of suitability for quantitative use.
Intended Use Official quantitative and qualitative analysis as prescribed in pharmacopeial monographs.[7]Quantitative and qualitative analysis for internal quality control, method validation, and stability studies.[8]Primarily for research and development, not recommended for quantitative analysis without full qualification.
Regulatory Acceptance Universally accepted by regulatory agencies like the FDA.Accepted if the qualification program is robust, well-documented, and scientifically sound.[3]Not acceptable for GMP quantitative analysis in regulatory submissions without extensive characterization.

For this compound, the most pragmatic approach for a drug development professional is to procure the highest purity research-grade material available and implement a comprehensive in-house qualification program.

Qualifying an In-House Reference Standard: A Workflow

When a pharmacopeial standard is not available, the responsibility falls on the user to establish a secondary (in-house) reference standard.[4] This process involves a battery of analytical tests to confirm the material's identity and accurately assign a purity value. The "mass balance" approach is a robust method for this purpose, where purity is calculated by subtracting the sum of all impurities from 100%.[9][10]

Caption: Workflow for in-house qualification of a reference standard using the mass balance approach.

Experimental Protocols

The following protocols provide a starting point for the analysis and qualification of this compound. These methods must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[11][12]

Protocol 1: HPLC-UV Method for Chromatographic Purity and Assay

High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for assessing the purity of non-volatile organic compounds. The benzophenone and pyridine moieties in the target molecule provide strong chromophores, making UV detection highly suitable.[13][14]

A. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.[15]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the pyridine nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA gradient elution ensures the separation of potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Detection Wavelength 254 nmA common wavelength for aromatic compounds like benzophenones.[13] A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

B. Standard and Sample Preparation:

  • Standard Stock Solution (for Assay): Accurately weigh about 25 mg of the in-house qualified reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of ~500 µg/mL.

  • Working Standard Solution (for Assay): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with diluent to obtain a concentration of ~50 µg/mL.

  • Purity Test Solution: Accurately weigh about 25 mg of the candidate material and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of ~1000 µg/mL. This higher concentration is used to facilitate the detection of minor impurities.

C. System Suitability:

  • Inject the Working Standard Solution five times. The relative standard deviation (RSD) of the peak area for this compound should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0 and the theoretical plates should be ≥ 2000.

D. Calculation for Purity:

  • Calculate the percentage of each impurity by area percent normalization: % Impurity = (Area_impurity / Total Area_all_peaks) x 100

  • The chromatographic purity is 100% minus the sum of all impurity percentages.

Protocol 2: GC-MS Method for Identification and Residual Solvents

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for confirming the identity of the compound via its mass spectrum and for quantifying volatile residual solvents from the synthesis process.[16]

A. GC-MS Workflow for Analysis

Caption: A typical experimental workflow for GC-MS analysis.

B. GC-MS Conditions (Identity):

ParameterRecommended Condition
Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (50:1)
Oven Program Start at 100 °C, hold 1 min, ramp at 20 °C/min to 300 °C, hold 5 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

C. Sample Preparation (Identity):

  • Dissolve ~1 mg of the candidate material in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • Inject 1 µL into the GC-MS system.

  • Compare the obtained mass spectrum with the theoretical fragmentation pattern of this compound.

D. Headspace-GC (HS-GC) for Residual Solvents:

  • A static headspace method should be developed and validated according to USP <467> Residual Solvents.

  • Common synthesis solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate, Alcohols) should be targeted.

  • Quantification is performed against a reference standard of the expected solvents.

Method Validation and Comparative Data

Any analytical method used for quantification must be validated. The following table summarizes the key validation parameters as defined by ICH Q2(R1).[17][18]

Table 2: Summary of Method Validation Parameters

ParameterAssay MethodImpurity Quantification
Specificity Must demonstrate no interference from impurities or degradation products at the analyte's retention time.Must demonstrate resolution between the analyte, known impurities, and any potential degradation products.
Linearity Typically 5 concentrations covering 80-120% of the target concentration. Correlation coefficient (r²) ≥ 0.998.Typically 5 concentrations from the Limit of Quantification (LOQ) to 120% of the impurity specification limit. r² ≥ 0.99.
Range 80-120% of the test concentration.LOQ to 120% of the specification limit.
Accuracy Determined by recovery studies on spiked placebo or by comparison to a well-characterized standard. Typically 98.0-102.0% recovery.Determined by recovery studies of spiked impurities into the sample matrix. Recovery should be within an acceptable range for the concentration level.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%RSD should be appropriate for the low concentration levels being measured.
Limit of Detection (LOD) Not required.Required. Typically determined by signal-to-noise ratio (S/N = 3:1).
Limit of Quantification (LOQ) Not required.Required. Typically determined by signal-to-noise ratio (S/N = 10:1) with acceptable precision and accuracy.
Robustness Assessed by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).Assessed by small, deliberate variations in method parameters.

Conclusion

For the accurate quantification of this compound, the establishment of a well-characterized, in-house reference standard is not merely a recommendation but a necessity due to the absence of a commercially available pharmacopeial standard. By implementing a rigorous qualification program centered on the mass balance approach and validating robust chromatographic methods like HPLC-UV and GC-MS, researchers and drug development professionals can ensure the generation of reliable, reproducible, and defensible analytical data. This foundational work underpins the entire data package for a product, from early development through to regulatory submission and commercial manufacturing.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • United States Pharmacopeial Convention. (2023). General Chapter <11> USP Reference Standards. USP-NF. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ICH. (1996). Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Westwood, S., Choteau, T., Daireaux, A., Josephs, R. D., & Wielgosz, R. I. (2013). Mass balance method for the SI value assignment of the purity of organic compounds. Analytical Chemistry, 85(6), 3118–3126. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResearchGate. Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Central Pharmacy. (2025). USP Reference Standards- General Chapters. [Link]

  • Eurofins. Reference Standards & Materials – Simplifying Your Laboratory Work. [Link]

  • Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II. (2018). PubMed. [Link]

  • USP-NF. <11> USP Reference Standards. [Link]

  • Mass Balance Method for Purity Assessment of Organic Reference Materials. Korean Chemical Society. [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (2023). MDPI. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzophenone. [Link]

  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. (2021). PMC - NIH. [Link]

  • Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. (2017). Taylor & Francis. [Link]

  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. (2021). Journal of Food and Drug Analysis. [Link]

  • Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. (2017). ResearchGate. [Link]

  • Development of quantitative methods for the analysis of pyridine in marine sediments and biota. Cefas. [Link]

  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. (2021). Reddit. [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]

  • Analytical Methods. ATSDR. [Link]

  • Veeprho Pharmaceuticals. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • U.S. Food and Drug Administration. (2018). GFI #234 Question-Based Review for the Chemistry, Manufacturing, and Controls Technical Section of Animal Drug Applications. [Link]

  • Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. (2023). PMC - NIH. [Link]

  • U.S. Food and Drug Administration. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. (2014). BioProcess International. [Link]

  • Substance Information. (2025). ECHA - European Union. [Link]

  • Chemical Substance - Methoxybenzoyl methylsulfonyl oxopiperidinyl piperazinecarboxamide. Government of Canada. [Link]

  • 2-(4-Methoxybenzyl)-5-methylpyridine. Hoffman Fine Chemicals. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices.

Hazard Assessment and Characterization

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given these potential hazards, this compound must be treated as a hazardous substance. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2] A formal hazardous waste determination must be conducted in the laboratory when the waste is first generated.[2]

Waste Characterization Flowchart

The following diagram illustrates the decision-making process for characterizing chemical waste in a laboratory setting.

G start Start: Waste Generated is_listed Is the chemical waste specifically listed by the EPA? start->is_listed is_characteristic Does the waste exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->is_characteristic No hazardous Hazardous Waste is_listed->hazardous Yes is_characteristic->hazardous Yes non_hazardous Non-Hazardous Waste is_characteristic->non_hazardous No dispose_haz Follow hazardous waste disposal procedures hazardous->dispose_haz dispose_non_haz Dispose according to institutional guidelines for non-hazardous waste non_hazardous->dispose_non_haz

Caption: Decision tree for hazardous waste determination.

Personal Protective Equipment (PPE) and Spill Control

Given the irritant nature of this class of compounds, appropriate personal protective equipment is mandatory at all stages of handling and disposal.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and eye irritation.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo avoid inhalation and potential respiratory irritation.[1]

In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and follow your institution's emergency response procedures.

All personnel handling hazardous waste must be trained on these procedures and know the location of spill kits and emergency equipment.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations. The following protocol provides a systematic approach to ensure compliance and safety.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][6]

  • Do not mix this compound waste with other chemical waste streams unless their compatibility is known.

  • Keep solid and liquid waste in separate containers.[6]

  • Segregate this waste from incompatible materials such as strong oxidizing agents.[1]

Step 2: Containerization

The choice of waste container is critical for safe storage and transport.

  • Use a container that is chemically compatible with the waste. For many organic solids and solutions, a high-density polyethylene (HDPE) container is suitable.[7]

  • The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[5][8]

  • Ensure the container is stored in a designated Satellite Accumulation Area (SAA).[2] This area should be at or near the point of generation.

Step 3: Labeling

Accurate and clear labeling is a cornerstone of safe waste management.[5]

  • Label the waste container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)

    • The accumulation start date

    • The specific hazards (e.g., "Toxic," "Irritant")

Step 4: Accumulation and Storage

Waste must be stored safely while awaiting pickup.

  • Keep waste containers closed at all times, except when adding waste.[2]

  • Store containers in a well-ventilated area, away from heat or ignition sources.[5]

  • Secondary containment, such as a spill tray, should be used to capture any potential leaks.[6]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]

  • Never dispose of this chemical down the drain or in the regular trash.[5]

  • Contact your EHS department to schedule a waste pickup.

  • Provide them with all necessary information from the waste label.

The entire process, from generation to disposal, is regulated under the RCRA's "cradle-to-grave" management system.

Disposal Workflow Diagram

G gen Waste Generation (Lab Bench) seg Step 1: Segregate Waste gen->seg cont Step 2: Use Compatible Container seg->cont label Step 3: Label Container Correctly cont->label store Step 4: Store in Satellite Accumulation Area label->store pickup Step 5: Schedule EHS Pickup store->pickup dispose Final Disposal by Licensed Facility pickup->dispose

Caption: Workflow for proper chemical waste disposal.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of responsible research. By adhering to this guide, which synthesizes regulatory requirements and best practices, you contribute to a safer laboratory environment and ensure that your work has a minimal environmental footprint. Always consult your institution's specific waste management plan and EHS professionals for guidance.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. Enhesa. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [Link]

  • Safety Data Sheet for MBC 215-P. Buckman. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven protocols for the safe handling of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine (CAS No. 1187170-68-8). The causality behind each recommendation is explained to ensure every action is part of a self-validating safety system.

Hazard Assessment: Understanding the Compound

While a comprehensive toxicological profile for this specific molecule is not widely published, its structure—an aromatic ketone and a substituted pyridine—provides a strong basis for a thorough hazard assessment. The primary hazards are derived from available data on the compound and its structural analogs.[1][2]

Known & Anticipated Hazard Profile:

Hazard TypeDescriptionRationale & Citations
Acute Toxicity Harmful if swallowed (H302). Ingestion may lead to significant adverse health effects.Based on supplier safety data.[2] Pyridine derivatives can be life-threatening if ingested.[3]
Skin Irritation Causes skin irritation (H315). Direct contact can lead to redness, inflammation, or dermatitis.Inferred from the safety profile of a closely related structural analog.[1] Pyridine compounds can be absorbed through the skin, increasing exposure.[4]
Eye Irritation Causes serious eye irritation (H319). Contact can result in significant eye discomfort or damage.Based on the safety profile of a closely related structural analog.[1] Immediate and thorough rinsing is critical upon exposure.
Respiratory Irritation May cause respiratory irritation (H335). Inhalation of dust or vapors can irritate the nose, throat, and lungs.Inferred from the safety profile of a closely related structural analog.[1] Pyridine inhalation can cause headaches, dizziness, and respiratory issues.[3]
Flammability Potential for flammability. Although not explicitly classified, pyridine derivatives are often flammable liquids or combustible solids.Pyridine itself is a highly flammable liquid.[5] Handling should be performed away from ignition sources.[5][6]

The First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the final barrier. Your primary protection comes from robust engineering controls designed to minimize exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is non-negotiable. The hood contains vapors and potential dust, preventing inhalation, which is a primary exposure route.[1][3]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.[3][7]

  • Safety Stations: Ensure unobstructed access to a safety shower and an eyewash station. These must be located near the workstation.[7][8]

Personal Protective Equipment (PPE): A Self-Validating Barrier

Wearing the correct PPE is critical. The selection is based on the compound's ketone and pyridine functionalities.

PPE CategorySpecification & Rationale
Hand Protection Butyl or Polyvinyl Alcohol (PVA) Gloves. The ketone structure in this molecule can degrade common glove materials like nitrile and latex. Butyl and PVA gloves offer superior resistance to ketones and other aromatic solvents.[9][10][11] If using a two-glove system, a nitrile glove can be worn underneath as a secondary barrier. Note: PVA gloves are water-soluble and should not be used where contact with water is possible.[9][12]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified). Goggles provide a complete seal around the eyes, which is essential for protecting against splashes and irritating vapors.[3] A face shield should be worn over the goggles during procedures with a higher risk of splashing.[7]
Body Protection Flame-Resistant (FR) Lab Coat. Given the potential flammability of pyridine derivatives, an FR lab coat is a necessary precaution. It should be fully buttoned with sleeves rolled down to ensure complete coverage.
Respiratory Protection Not required when using a certified fume hood. If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This workflow is designed to minimize risk at every stage, from receipt of the compound to the final cleanup.

Workflow for Safe Chemical Handling

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare & Clear Work Area in Fume Hood don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe Verify Fit handle_chem 3. Handle Chemical (Weighing, Transfer) don_ppe->handle_chem close_container 4. Securely Seal Primary Container handle_chem->close_container Minimize Exposure Time decon 5. Decontaminate Work Surfaces & Equipment close_container->decon dispose 6. Segregate & Label Hazardous Waste decon->dispose doff_ppe 7. Doff PPE (Gloves Last) dispose->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: A workflow for handling hazardous chemicals.

Step 1: Preparation

  • Verify Fume Hood Operation: Ensure the fume hood is functioning correctly and the sash is at the appropriate height.

  • Clear the Workspace: Remove all unnecessary items from the hood to prevent contamination and clutter.

  • Assemble Materials: Place all necessary equipment (spatulas, glassware, absorbent pads) inside the hood before introducing the chemical.

  • Don PPE: Put on your lab coat, chemical splash goggles, and appropriate gloves (Butyl or PVA) before handling the primary container.[3]

Step 2: Chemical Handling

  • Grounding: When transferring powders or liquids, use grounding and bonding techniques to prevent static discharge, a potential ignition source.[5][13]

  • Dispensing: Open the container inside the fume hood. Use spark-free tools for transfers.[5] Avoid creating dust. If the compound is a solid, weigh it out on a tared weigh boat within the hood.

  • Container Management: Keep the primary container tightly sealed when not in use to prevent the release of vapors.[3][14]

Step 3: Post-Procedure & Cleanup

  • Decontamination: Wipe down all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed last.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if you believe no contact occurred.[5] Do not eat, drink, or smoke in the laboratory.[3][8]

Emergency Procedures: Immediate & Effective Response

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[2][3]

Spill Management:

  • Alert: Notify colleagues and the lab supervisor immediately.

  • Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area.

  • Contain: For minor spills inside a fume hood, cover the spill with an inert absorbent material like vermiculite or sand.[5] Do not use combustible materials.

  • Clean Up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated, labeled hazardous waste container.[15]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: Responsible Waste Management

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Contaminated gloves, absorbent pads, weigh boats, and other disposable materials must be placed in a clearly labeled, sealed hazardous waste container.[13]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local and national regulations.[1][13]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • MBM Science Bridge GmbH. (2026, January 2). Handle Pyridine Safely: Important Safety Instructions for Laboratory and Industry. [Link]

  • GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. [Link]

  • Polyco Healthline. Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. [Link]

  • GOV.UK. (2015, October 15). Incident management: pyridine. [Link]

  • EHSLeaders. (2014, July 17). Chemical-Resistant Gloves: Key Considerations. [Link]

  • NJ.gov. (1999, June). 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY. [Link]

  • Inland Empire Safety & Supply. (2026, February 8). Ketones and Glove Failure: Why Most Gloves Fail Against MEK. [Link]

  • GOV.UK. evaluating improvised and interim decontamination protocols in a controlled cross- over volunteer study. [Link]

  • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]

  • NJ.gov. (2002, June). PYRIDINE, 2-METHYL-5- VINYL HAZARD SUMMARY. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethoxybenzoyl)-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.